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  • Product: Methyldioctyldecylammonium chloride
  • CAS: 77502-69-3

Core Science & Biosynthesis

Foundational

"Methyldioctyldecylammonium chloride" physicochemical properties

Technical Whitepaper: Physicochemical Profiling of Methyldioctyldecylammonium Chloride Subtitle: Structural Asymmetry, Interfacial Thermodynamics, and Applications in Hydrometallurgy and Catalysis Executive Summary Methy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of Methyldioctyldecylammonium Chloride

Subtitle: Structural Asymmetry, Interfacial Thermodynamics, and Applications in Hydrometallurgy and Catalysis

Executive Summary

Methyldioctyldecylammonium chloride (


, CAS: 77502-69-3) is a high-molecular-weight quaternary ammonium compound (QAC) characterized by its asymmetric alkyl chain distribution (C1, C8, C8, C10).[1] While often conflated with Methyltrioctylammonium chloride (TOMAC) under the trade name Aliquat 336 , technical analysis reveals that the methyldioctyldecyl congener is frequently the dominant species in commercial mixtures.[1]

This guide provides a rigorous physicochemical profile of the specific


 molecule, distinguishing its properties from the broader "tricapryl" mixtures.[1] Its utility is defined by its role as a Room Temperature Ionic Liquid (RTIL)  precursor, a Phase Transfer Catalyst (PTC) , and a premier extractant in Liquid-Liquid Extraction (LLE)  for critical metals (Co, Ni, Cd).[1]

Chemical Identity & Structural Analysis

Unlike symmetrical QACs (e.g., Tetrabutylammonium chloride), Methyldioctyldecylammonium chloride possesses significant steric asymmetry.[1] This structural disorder frustrates crystal lattice packing, resulting in a viscous liquid state at room temperature—a defining characteristic of useful ionic liquids.[1]

Table 1: Chemical Identity Matrix

Property Specification
IUPAC Name N-Decyl-N-methyl-N,N-dioctylammonium chloride
Common Alias Major component of Aliquat 336; Methyl-tri(octyl/decyl)ammonium chloride
CAS Number 77502-69-3

| Molecular Formula |


 |
| Molecular Weight  | 432.21  g/mol  |
| Cation Structure  | 

| | Chirality | Achiral (despite asymmetry, N is not a stereocenter due to rapid inversion/symmetry of two C8 groups) |[1][2]

Physicochemical Properties

The utility of Methyldioctyldecylammonium chloride is governed by its amphiphilic nature.[1] It forms reverse micelles in non-polar solvents (toluene, kerosene), creating a polar core capable of solubilizing inorganic ions or water.[1]

Table 2: Physicochemical Data Points

Parameter Value / Behavior Context
Physical State Viscous Liquid (Amber) Asymmetry prevents crystallization at RT.[1]
Density ~0.88 g/cm³ (25°C) Lighter than water; facilitates phase separation in LLE.[1]

| Solubility (Water) | Very Low (< 0.1 wt%) | Hydrophobic tail dominance (


 total alkyl).[1] |
| Solubility (Organic)  | High (Toluene, CHCl3, DIBK) | Forms aggregates/micelles.[1] |
| CMC (Aqueous)  | 

to

M | Critical Micelle Concentration is low due to high hydrophobicity.[1] | | Thermal Stability | Stable < 150°C | Decomposes via Hofmann elimination at high T (GC injection).[1] | | Viscosity | ~1500 cP (25°C) | High viscosity often requires diluents (e.g., kerosene) for process flow.[1] |

Mechanism of Action: Interfacial Ion Exchange[1]

In hydrometallurgy, this molecule functions as a "Liquid Anion Exchanger."[1] The chloride ion is exchangeable, allowing the extraction of anionic metal complexes (e.g.,


) from the aqueous phase into the organic phase.[1]

The Equilibrium:


[1]

Where


, 

.
Diagram 1: Interfacial Ion Exchange Workflow

The following diagram illustrates the extraction of a metal anion complex from an aqueous feed into an organic phase containing Methyldioctyldecylammonium chloride.

IonExchange cluster_aqueous Aqueous Phase (Feed) cluster_interface Liquid-Liquid Interface cluster_organic Organic Phase (Solvent) M_aq Metal Complex [MCl4]2- Exchange Ion Exchange Event (Electrostatic Association) M_aq->Exchange Diffusion to Interface Cl_aq Free Chloride 2Cl- Exchange->Cl_aq Release to Aqueous Complex_org Extracted Ion Pair [(R3MeN+)2 MCl4] Exchange->Complex_org Extraction (Organic Soluble) QAC_org Extractant (QAC) 2[R3MeN+ Cl-] QAC_org->Exchange Diffusion to Interface

Caption: Schematic of the anion exchange mechanism where the lipophilic QAC cation captures the anionic metal complex at the interface, releasing chloride ions back into the aqueous phase.

Experimental Protocols

Protocol A: Quantification via Two-Phase Titration (Epton Method)

To determine the purity or concentration of Methyldioctyldecylammonium chloride in a solvent.[1]

  • Reagents:

    • Titrant: 0.004 M Sodium Dodecyl Sulfate (SDS).[1]

    • Indicator: Mixed indicator (Dimidium bromide + Disulphine blue VN).[1]

    • Solvent: Chloroform/Water biphasic system.[1]

  • Procedure:

    • Step 1: Aliquot 10 mL of the QAC sample solution into a graduated cylinder.

    • Step 2: Add 15 mL chloroform, 10 mL water, and 5 mL mixed indicator.[1]

    • Step 3: The organic layer (bottom) will appear Pink (QAC-dye complex).[1]

    • Step 4: Titrate with SDS solution with vigorous shaking between additions.

    • Step 5: Endpoint: The color transfers from the organic layer to the aqueous layer.[1] The organic layer turns Grey/Blue and the aqueous layer turns Pink .[1]

    • Calculation:

      
      .[1]
      
Protocol B: Preparation of Polymer Inclusion Membrane (PIM)

For creating solid-state sensors or transport membranes using this QAC.

  • Components:

    • Base Polymer: Poly(vinyl chloride) (PVC) or Cellulose Triacetate (CTA).[1]

    • Carrier: Methyldioctyldecylammonium chloride (30-40% w/w).[1]

    • Plasticizer: 2-Nitrophenyloctyl ether (NPOE) (optional, as the QAC itself is viscous).[1]

  • Casting:

    • Step 1: Dissolve 200 mg PVC and 100 mg QAC in 5 mL Tetrahydrofuran (THF).[1]

    • Step 2: Stir for 2 hours to ensure homogeneity.

    • Step 3: Pour into a glass petri dish (9 cm diameter).

    • Step 4: Evaporate solvent slowly (24h) under a fume hood.

    • Step 5: Peel off the resulting transparent, flexible membrane.[1]

Synthesis & Commercial Production

The synthesis typically follows a stepwise alkylation pathway.[1] High purity "Methyldioctyldecyl" requires precise feedstock control, as commercial "Tricaprylamine" feedstocks are often mixtures of C8 and C10 amines.[1]

Diagram 2: Synthesis Pathway

Synthesis Amine Precursor Amine (N-decyl-N-octyl-1-octanamine) Intermediate Transition State (Quaternization) Amine->Intermediate + Heat, Pressure Reagent Methylating Agent (Methyl Chloride / CH3Cl) Reagent->Intermediate Product Methyldioctyldecylammonium Chloride (Final Product) Intermediate->Product Nucleophilic Substitution (SN2) Byproducts Impurities (Tertiary Amines, HCl) Intermediate->Byproducts Incomplete Reaction

Caption: Synthesis via quaternization of a mixed trialkylamine with methyl chloride. The ratio of C8/C10 in the amine feedstock dictates the final product distribution.[1]

Safety & Toxicology

  • Hazard Class: Corrosive, Environmental Hazard.[1]

  • Skin/Eye: Causes severe skin burns and eye damage (Category 1B).[1]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (Acute 1).[1]

  • Handling: Use nitrile gloves, face shield, and work in a fume hood.[1] Avoid release to the environment.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18398477, Methyldioctyldecylammonium chloride.[1] Retrieved from [Link][1]

  • Lommelen, R., & Binnemans, K. (2021). Thermodynamic Modeling of Salting Effects in Solvent Extraction of Cobalt(II) from Chloride Media by the Basic Extractant Methyltrioctylammonium Chloride.[1] ACS Omega.[1] Retrieved from [Link][1]

  • Paimin, R. (2019). Extraction Study of Cadmium(II) and Copper(II) Using Aliquat 336.[1] VU Research Repository.[1] Retrieved from [Link]

  • Stojanovic, A., et al. (2008). Analysis of quaternary ammonium and phosphonium ionic liquids by reversed-phase high-performance liquid chromatography.[1][3] Journal of Chromatography A. Retrieved from [Link][1]

  • Larsson, K., & Binnemans, K. (2015). Separation of Rare Earths by Split-Anion Extraction.[1][4] Hydrometallurgy, 156, 206–214.[1][4]

Sources

Exploratory

"Methyldioctyldecylammonium chloride" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Methyldioctyldecylammonium chloride Abstract Methyldioctyldecylammonium chloride is a quaternary ammonium compound (QAC) featuring an asymmetric struct...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of Methyldioctyldecylammonium chloride

Abstract

Methyldioctyldecylammonium chloride is a quaternary ammonium compound (QAC) featuring an asymmetric structure with two octyl chains, one decyl chain, and one methyl group attached to a central nitrogen atom.[1][2] As a cationic surfactant, it holds significant potential in various fields, including materials science, antimicrobial formulations, and as a phase-transfer catalyst. This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, structural elucidation, and physicochemical characterization of Methyldioctyldecylammonium chloride. It details field-proven experimental protocols, explains the causality behind methodological choices, and presents data in a clear, accessible format to ensure scientific integrity and reproducibility.

Introduction to Methyldioctyldecylammonium chloride

Quaternary ammonium compounds, or "quats," are a class of organic compounds with the general structure [NR₄]⁺, where R represents alkyl or aryl groups.[3] Unlike primary, secondary, or tertiary ammonium ions, QACs are permanently charged, irrespective of the solution's pH.[3] This permanent positive charge is fundamental to their function, driving their interaction with negatively charged surfaces and their self-assembly in solution.

Methyldioctyldecylammonium chloride (MDODAC) is a specific QAC with the chemical formula C₂₇H₅₈ClN.[1] Its structure, comprising a hydrophilic cationic head and three hydrophobic alkyl chains of differing lengths (two C₈, one C₁₀), makes it an asymmetric cationic surfactant. This asymmetry can lead to unique packing parameters and performance characteristics compared to more common symmetric QACs like dioctyldimethylammonium chloride.[4] Potential applications are broad, leveraging its surfactant properties for use as a disinfectant, biocide, and in formulations for the food and dairy industry.[4]

Synthesis of Methyldioctyldecylammonium chloride

The most direct and widely adopted method for synthesizing QACs is the alkylation of a tertiary amine, a process often referred to as the Menshutkin reaction.[3] This Sₙ2 reaction involves the nucleophilic attack of the lone pair of electrons on the tertiary amine nitrogen onto an electrophilic carbon of an alkyl halide.

Synthesis Strategy and Rationale

The synthesis of MDODAC is achieved by the quaternization of the precursor tertiary amine, N,N-dioctyldecylamine, with a methylating agent. Methyl chloride is a common industrial methylating agent. The reaction proceeds as a classic nucleophilic substitution.

  • Nucleophile: N,N-dioctyldecylamine. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic.

  • Electrophile: Methyl chloride. The carbon atom is electron-deficient due to the electronegativity of the chlorine atom, making it susceptible to nucleophilic attack.

  • Solvent: A polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) is often preferred to dissolve the reactants and stabilize the charged transition state without solvating the nucleophile excessively, thereby facilitating the Sₙ2 pathway.[5] In some industrial processes, an alcohol solvent may be used under pressure.[6]

The overall reaction is: CH₃(CH₂)₉N( (CH₂)₇CH₃ )₂ + CH₃Cl → [CH₃(CH₂)₉N(CH₃)( (CH₂)₇CH₃ )₂]⁺Cl⁻

Visualization of Synthesis Workflow

Synthesis_Workflow cluster_precursors Precursors cluster_reaction Quaternization Reaction cluster_process Purification & Isolation Precursor1 N,N-Dioctyldecylamine Reaction Menshutkin Reaction (Alkylation) Precursor1->Reaction Precursor2 Methyl Chloride Precursor2->Reaction Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Crude Product Conditions Solvent: Acetonitrile Temperature: Reflux Pressure: Sealed Vessel Conditions->Reaction Purification Recrystallization or Precipitation with Ether Workup->Purification Drying Vacuum Drying Purification->Drying FinalProduct Methyldioctyldecylammonium chloride (MDODAC) Drying->FinalProduct Pure Product

Caption: Workflow for the synthesis of MDODAC via the Menshutkin reaction.

Detailed Experimental Protocol: Synthesis
  • Reactor Setup: To a high-pressure reaction vessel, add N,N-dioctyldecylamine (1 equivalent).

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the tertiary amine, typically aiming for a 0.5 M to 1.0 M solution.

  • Reactant Addition: Cool the solution in an ice bath. Carefully add a slight excess of methyl chloride (e.g., 1.1 equivalents).

  • Reaction Conditions: Seal the pressure vessel. Heat the reaction mixture to 80-100°C with vigorous stirring for 24-48 hours. The optimal time and temperature should be determined by monitoring the reaction progress (e.g., via TLC or LC-MS).

  • Reaction Work-up: After cooling to room temperature, carefully vent the vessel. Transfer the reaction mixture to a round-bottom flask.

  • Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a viscous oil or solid, can be purified. A common method is to dissolve the crude product in a minimal amount of a polar solvent (like ethanol or acetone) and then induce precipitation by adding a non-polar solvent such as diethyl ether or hexane.[5]

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting material. Dry the final product under high vacuum to yield pure Methyldioctyldecylammonium chloride.

Characterization and Structural Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized MDODAC.

Visualization of Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_properties Physicochemical Analysis Sample Synthesized MDODAC Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR CMC Critical Micelle Concentration (Conductometry) Sample->CMC Purity Purity Assessment (HPLC) Sample->Purity Result1 Structural Confirmation NMR->Result1 Result2 Molecular Weight Verification MS->Result2 Result3 Functional Group ID FTIR->Result3 Result4 Surfactant Behavior CMC->Result4 Result5 Purity >95% Purity->Result5

Caption: Integrated workflow for the characterization of synthesized MDODAC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of the molecule. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. The integration of proton signals provides quantitative ratios of the different alkyl groups.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the dried MDODAC sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).[7]

Expected Data Interpretation:

Assignment ¹H NMR (Expected δ, ppm) ¹³C NMR (Expected δ, ppm) Rationale
Terminal -CH₃ (Alkyl Chains)~0.8-0.9 (t)~14Standard terminal methyl group chemical shift.
Internal -CH₂- (Alkyl Chains)~1.2-1.4 (m)~22-32Bulk methylene signals from the octyl and decyl chains.
N⁺-CH₃~3.1-3.3 (s)~48-52The methyl group directly attached to the positively charged nitrogen is deshielded.[8]
N⁺-CH₂- (α-methylene)~3.3-3.5 (m)~60-65The methylene groups alpha to the quaternary nitrogen are significantly deshielded.
-CH₂- (β-methylene)~1.6-1.8 (m)~25-28Methylene groups beta to the nitrogen.
Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to confirm the molecular weight of the cation. Electrospray Ionization (ESI) is the ideal technique as the compound is already charged in solution (pre-ionized).[9] High-resolution mass spectrometry (HRMS) can provide an exact mass, confirming the elemental composition.[10]

Protocol:

  • Sample Preparation: Prepare a dilute solution of MDODAC (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.[11]

  • Instrumentation: Infuse the sample directly into an ESI source or use an LC-MS system.[12] Operate the mass spectrometer in positive ion mode.

  • Data Acquisition: Perform a full scan to detect the parent ion.

Expected Data Interpretation:

Ion Calculated m/z Analysis Mode
[C₂₇H₅₈N]⁺396.46ESI Positive Mode
[M]⁺396.76 (Average)ESI Positive Mode[2]

Note: The exact mass for C₂₇H₅₈N⁺ is 396.45725.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid method to confirm the presence of key functional groups and the absence of precursor amine signals (e.g., N-H stretches).

Protocol:

  • Sample Preparation: The analysis can be performed on a neat sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

  • Data Acquisition: Scan the sample over the range of 4000-650 cm⁻¹.

Expected Data Interpretation:

Frequency (cm⁻¹) Vibration Significance
2955-2920C-H asymmetric stretchConfirms alkyl chains.
2850C-H symmetric stretchConfirms alkyl chains.
1465C-H bend (scissoring)Confirms methylene groups.
~720-(CH₂)n- rockCharacteristic of long alkyl chains.[8]
Absence at 3300-3500N-H stretchConfirms complete quaternization (no secondary/tertiary amine precursor).

Physicochemical Properties: Critical Micelle Concentration (CMC)

Rationale: The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form.[13] It is a fundamental parameter that dictates the surfactant's behavior and performance in applications like solubilization and emulsification. Below the CMC, properties like conductivity and surface tension change significantly with concentration; above the CMC, these changes become much more gradual.[14]

Visualization of CMC Determination

Sources

Foundational

"Methyldioctyldecylammonium chloride" CAS number and synonyms

High-Purity Phase Transfer Catalyst & Ion Exchange Reagent[1][2] Executive Summary Methyldioctyldecylammonium chloride is a quaternary ammonium compound (QAC) belonging to the class of ionic liquids and phase transfer ca...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Phase Transfer Catalyst & Ion Exchange Reagent[1][2]

Executive Summary

Methyldioctyldecylammonium chloride is a quaternary ammonium compound (QAC) belonging to the class of ionic liquids and phase transfer catalysts (PTCs). Structurally characterized by a single methyl group and three long-chain alkyl substituents (two octyl, one decyl) attached to a central nitrogen atom, it is the dominant bioactive component (approx. 40–45%) of the commercially ubiquitous reagent Aliquat® 336 .

Unlike "symmetric" QACs (e.g., Tetraoctylammonium chloride), this asymmetric structure confers unique interfacial properties, balancing high lipophilicity with sufficient aqueous accessibility to facilitate anion exchange across immiscible phases. It is primarily utilized in Phase Transfer Catalysis (PTC) for organic synthesis, solvent extraction of metals (hydrometallurgy), and as the sensing element in Ion-Selective Electrodes (ISEs) .

Chemical Identity & Nomenclature

This compound is frequently misidentified due to the variability of commercial mixtures. The data below distinguishes the specific chemical entity from its commercial trade forms.

Parameter Technical Detail
Primary Name Methyldioctyldecylammonium chloride
CAS Number (Specific) 77502-69-3
CAS Number (Mixture) 63393-96-4 (Refers to Aliquat® 336, a mix of C8/C10 chains)
IUPAC Name N-Decyl-N-methyl-N,N-dioctylammonium chloride
Molecular Formula

Molecular Weight 432.21 g/mol
SMILES CCCCCCCCCC(CCCCCCCC)CCCCCCCC.[Cl-]
Synonyms Methyl-di-n-octyl-n-decyl ammonium chloride; 1-Decanaminium, N-methyl-N,N-dioctyl-, chloride; Component of Tricaprylmethylammonium chloride.[1][2][3][4]
Commercial Context: The "Aliquat" Connection

Commercially, this compound is rarely sold as a >98% pure solid. It is the major constituent of Aliquat® 336 , a liquid anion exchanger produced by the methylation of mixed trialkylamines (derived from natural fatty acids).

  • Composition of Aliquat 336:

    • Methyldioctyldecylammonium Cl (C8-C8-C10): ~43% (Dominant Species)

    • Methyltrioctylammonium Cl (C8-C8-C8): ~30%

    • Methyloctyldidecylammonium Cl (C8-C10-C10): ~20%

    • Methyltridecylammonium Cl (C10-C10-C10): ~5%

Technical Note: For precise analytical applications (e.g., potentiometric sensors), the specific CAS 77502-69-3 should be cited to define the exact stoichiometry, even if the material source is the mixture.

Physicochemical Properties

PropertyValue / Characteristic
Physical State Viscous, amber-colored liquid (at 25°C)
Solubility Soluble in non-polar solvents (toluene, chloroform, hexane); Limited solubility in water.[1]
Density ~0.884 g/cm³ (as Aliquat 336 mixture)
Viscosity ~1500 mPa·s (30°C)
Critical Micelle Conc. (CMC) Very low (

M); forms inverted micelles in organic solvents.
Thermal Stability Stable up to ~150°C; Hofmann elimination occurs at higher temps.

Synthesis & Manufacturing

The synthesis follows the Menschutkin Reaction , an


 alkylation of a tertiary amine by an alkyl halide.
Reaction Pathway[6]
  • Feedstock: A mixed tertiary amine (

    
    ) derived from C8/C10 fatty alcohols is used. To isolate the specific Methyldioctyldecyl species, a pure N-decyl-N,N-dioctylamine precursor would be required.
    
  • Methylation: The amine is reacted with Methyl Chloride (

    
    ) under pressure.
    

Synthesis cluster_conditions Process Conditions Precursor N-Decyl-N,N-dioctylamine (Tertiary Amine) Intermediate Transition State (SN2 Mechanism) Precursor->Intermediate + Heat/Pressure Reagent Methyl Chloride (CH3Cl) Reagent->Intermediate Product Methyldioctyldecylammonium Chloride Intermediate->Product Quaternization Solvent: Isopropanol/Water Solvent: Isopropanol/Water Temp: 60-80°C Temp: 60-80°C

Figure 1: Menschutkin synthesis pathway for quaternary ammonium salts.

Applications & Mechanisms

A. Phase Transfer Catalysis (PTC)

This is the primary utility of Methyldioctyldecylammonium chloride. It facilitates reactions between reactants located in immiscible phases (e.g., aqueous cyanide and organic alkyl halide).

  • Mechanism: The quaternary cation (

    
    ) pairs with the nucleophilic anion (
    
    
    
    ) in the aqueous phase. The lipophilic alkyl chains (C8/C10) allow the ion pair (
    
    
    ) to migrate into the organic phase, where
    
    
    reacts with the substrate.
  • Advantage: The asymmetric C1 methyl group reduces steric hindrance around the positive charge, allowing tighter ion pairing compared to tetra-octyl analogs, while the long C8/C10 chains ensure solubility in non-polar solvents.

PTC_Mechanism cluster_org Organic Phase cluster_aq Aqueous Phase RX R-Cl (Substrate) RCN R-CN (Product) QCN_org [Q+ CN-] QCN_org->RCN Reaction QCl_org [Q+ Cl-] QCN_org->QCl_org Nucleophilic Attack QCl_aq [Q+ Cl-] QCl_org->QCl_aq Recycle NaCN Na+ CN- QCN_aq [Q+ CN-] NaCN->QCN_aq Ion Exchange NaCl Na+ Cl- QCN_aq->QCN_org Transfer QCl_aq->NaCl Salt Waste

Figure 2: Starks' Extraction Mechanism showing the shuttle of anions across the phase boundary.

B. Metal Extraction (Hydrometallurgy)

Used to extract metal anions (e.g.,


, 

) from acid solutions.
  • Protocol:

    • Dissolve QAC in kerosene (diluent).

    • Contact with acidic metal solution.[5]

    • Reaction:

      
      .
      
    • The metal complex is stripped using a basic solution or water.

C. Ion-Selective Electrodes (ISE)

The compound acts as the ionophore in PVC membrane sensors.

  • Selectivity: High affinity for large, polarizable anions (Nitrate > Bromide > Chloride).

  • Application: Used in environmental monitoring sensors for nitrate (

    
    ) in soil and water.
    

Safety & Toxicology

As a cationic surfactant, Methyldioctyldecylammonium chloride disrupts biological membranes. Strict PPE is required.[6]

  • GHS Classification:

    • Skin Corr.[6][7] 1B (H314): Causes severe skin burns and eye damage.[7]

    • Acute Tox. 3 (H301): Toxic if swallowed.[6]

    • Aquatic Acute 1 (H400): Very toxic to aquatic life.[7]

  • Handling Protocol:

    • Use nitrile gloves (0.11 mm min thickness).

    • Avoid release to environment; QACs bind strongly to soil and sediment but are toxic to fish at sub-ppm levels.

    • Neutralization: In case of spill, absorb with inert material (vermiculite). Do not wash into drains.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18398477, Methyldioctyldecylammonium chloride. Retrieved from [Link]

  • Starks, C. M. (1971).Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
  • De Oliveira, et al. (2010).Aliquat 336 as a versatile extractant for metal separation. Separation Science and Technology. (Details the composition of the mixture).
  • European Chemicals Agency (ECHA).Registration Dossier: Quaternary ammonium compounds, tri-C8-10-alkylmethyl, chlorides.

Sources

Exploratory

An In-Depth Technical Guide to Methyldioctyldecylammonium Chloride as a Quaternary Ammonium Salt

Introduction Methyldioctyldecylammonium chloride is a quaternary ammonium salt (QAS) with a unique asymmetric structure, incorporating a methyl group, two octyl chains, and one decyl chain attached to a central nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyldioctyldecylammonium chloride is a quaternary ammonium salt (QAS) with a unique asymmetric structure, incorporating a methyl group, two octyl chains, and one decyl chain attached to a central nitrogen atom. This molecular architecture positions it as a compound of significant interest for researchers in drug development, antimicrobial research, and materials science. As with other QAS, its cationic nature and amphiphilic properties are key to its functionality, suggesting a range of potential applications from antimicrobial agents to phase transfer catalysts. This guide provides a comprehensive technical overview of methyldioctyldecylammonium chloride, synthesizing established principles of quaternary ammonium salt chemistry and applying them to this specific molecule. While direct experimental data for this compound is limited in publicly available literature, this document will provide a robust framework for its synthesis, characterization, and evaluation based on well-understood structure-activity relationships within the QAS class.

Physicochemical Properties and Molecular Structure

Methyldioctyldecylammonium chloride possesses a molecular formula of C27H58ClN and a molecular weight of approximately 432.21 g/mol .[1] Its structure, featuring a central positively charged nitrogen atom bonded to four alkyl groups of varying lengths, results in an amphiphilic molecule with both hydrophobic and hydrophilic regions. This structure is fundamental to its surface-active properties and its interactions with cell membranes.

PropertyValue/DescriptionSource
Molecular Formula C27H58ClN[1][2]
Molecular Weight 432.21 g/mol [1]
IUPAC Name Decyl(methyl)dioctylazanium chloride[2]
CAS Number 77502-69-3[2]
Appearance Expected to be a white to off-white solid or viscous liquid at room temperature, typical for QAS with similar chain lengths.Inferred from general QAS properties
Solubility Expected to be soluble in water and polar organic solvents.Inferred from general QAS properties

The asymmetric nature of the alkyl chains (two C8, one C10) may influence its packing in micelles and its interaction with biological membranes, potentially offering advantages over symmetric QAS in certain applications.

G N N+ C_methyl CH3 N->C_methyl C_octyl1 C8H17 N->C_octyl1 C_octyl2 C8H17 N->C_octyl2 C_decyl C10H21 N->C_decyl Cl Cl-

Figure 1: Molecular structure of Methyldioctyldecylammonium chloride.

Synthesis of Methyldioctyldecylammonium Chloride

The synthesis of asymmetric quaternary ammonium salts like methyldioctyldecylammonium chloride is typically achieved through a stepwise quaternization of a tertiary amine. This method, a variation of the Menshutkin reaction, allows for the controlled introduction of different alkyl groups.

A plausible synthetic route involves the reaction of dioctyldecylamine (a tertiary amine) with a methylating agent, such as methyl chloride. The general principle of this reaction is the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine on the electrophilic carbon of the alkyl halide.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification Dioctyldecylamine Dioctyldecylamine (Tertiary Amine) ReactionVessel Reaction in a Polar Solvent (e.g., Acetonitrile, DMF) Dioctyldecylamine->ReactionVessel Reactant 1 MethylChloride Methyl Chloride (Alkyl Halide) MethylChloride->ReactionVessel Reactant 2 Product Methyldioctyldecylammonium Chloride ReactionVessel->Product Quaternization Purification Solvent Evaporation & Recrystallization Product->Purification

Figure 2: Proposed synthesis workflow for Methyldioctyldecylammonium chloride.

Experimental Protocol: Synthesis of Methyldioctyldecylammonium Chloride

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, dissolve dioctyldecylamine in a suitable polar aprotic solvent (e.g., acetonitrile or N,N-dimethylformamide).

  • Addition of Alkylating Agent: Slowly add a stoichiometric equivalent of methyl chloride to the reaction mixture. The reaction is typically exothermic, so the addition rate should be controlled to maintain a stable temperature.

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether) to obtain the pure methyldioctyldecylammonium chloride.

  • Characterization: The final product should be characterized to confirm its identity and purity using techniques such as NMR, Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry.

Mechanism of Action as an Antimicrobial Agent

Quaternary ammonium salts are cationic surfactants that exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses.[3] The primary mechanism of action involves the disruption of the microbial cell membrane.

G cluster_steps Mechanism of Antimicrobial Action Adsorption 1. Adsorption to the negatively charged cell surface Penetration 2. Hydrophobic tail penetration into the lipid bilayer Adsorption->Penetration Disruption 3. Disruption of membrane integrity and leakage of intracellular components Penetration->Disruption Lysis 4. Cell Lysis and Death Disruption->Lysis

Figure 3: Signaling pathway of QAS antimicrobial action.

The positively charged nitrogen head of the methyldioctyldecylammonium chloride molecule is electrostatically attracted to the negatively charged components of the microbial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. Following this initial binding, the hydrophobic alkyl chains (octyl and decyl groups) penetrate the lipid bilayer of the cell membrane. This insertion disrupts the ordered structure of the membrane, leading to increased permeability, leakage of essential intracellular components (e.g., ions, metabolites, and nucleic acids), and ultimately, cell death.

The presence of mixed alkyl chain lengths (C8 and C10) in methyldioctyldecylammonium chloride is significant. Studies on other QAS have shown that the length of the alkyl chain is a critical determinant of antimicrobial efficacy, with optimal activity often observed for chain lengths between C12 and C16.[2] The combination of C8 and C10 chains in this molecule may provide a balance of hydrophobicity and water solubility that enhances its ability to disrupt microbial membranes.

Efficacy Evaluation: Antimicrobial Activity

To quantify the antimicrobial efficacy of methyldioctyldecylammonium chloride, standardized microbiological assays are employed. The Minimum Inhibitory Concentration (MIC) is a fundamental parameter that determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Stock Solution: Prepare a stock solution of methyldioctyldecylammonium chloride in a suitable sterile solvent (e.g., water or dimethyl sulfoxide).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria). This will create a range of concentrations of the test compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of methyldioctyldecylammonium chloride in which no visible growth is observed.

Test OrganismExpected MIC Range (µg/mL)Interpretation
Staphylococcus aureus (Gram-positive)1 - 10Potentially effective
Escherichia coli (Gram-negative)5 - 50Potentially effective
Candida albicans (Fungus)10 - 100May have antifungal activity

Note: The expected MIC ranges are hypothetical and based on the known activity of similar QAS. Actual values must be determined experimentally.

Other Potential Applications

Beyond its antimicrobial properties, methyldioctyldecylammonium chloride has potential applications in other areas of chemistry and materials science.

Phase Transfer Catalysis

Quaternary ammonium salts are widely used as phase transfer catalysts (PTCs).[4] They facilitate the reaction between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase). The cationic head of the QAS can pair with an anionic reactant in the aqueous phase, and the hydrophobic alkyl chains allow the resulting ion pair to be soluble in the organic phase, where it can react with an organic substrate. The asymmetric and moderately long alkyl chains of methyldioctyldecylammonium chloride may offer a good balance of solubility in both polar and non-polar solvents, making it a potentially effective PTC for a variety of organic reactions.

G cluster_phases Phase Transfer Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase Anion_aq Anionic Reactant (e.g., CN-) IonPair_org Ion Pair [Q+CN-] Anion_aq->IonPair_org Transfer by QAS QAS_aq QAS Cation (Q+) QAS_aq->IonPair_org Substrate_org Organic Substrate (e.g., R-X) Product_org Product (R-CN) Substrate_org->Product_org IonPair_org->Product_org Reaction

Figure 4: Role of QAS in Phase Transfer Catalysis.

Surfactants and Formulation Aids

The amphiphilic nature of methyldioctyldecylammonium chloride makes it a cationic surfactant. This property can be utilized in various formulations, such as emulsifiers, wetting agents, and dispersants. In the pharmaceutical industry, such compounds can be used to improve the solubility and bioavailability of poorly water-soluble drugs.

Safety and Handling

Based on the safety data for similar quaternary ammonium compounds, methyldioctyldecylammonium chloride should be handled with care. It is likely to be corrosive to the skin and eyes and toxic to aquatic life. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyldioctyldecylammonium chloride is a promising quaternary ammonium salt with a unique asymmetric structure that suggests a range of potential applications, particularly as an antimicrobial agent and a phase transfer catalyst. While specific experimental data for this compound is not widely available, this guide provides a comprehensive technical framework based on the well-established chemistry of quaternary ammonium salts. The proposed synthesis and evaluation protocols offer a clear path for researchers to explore the properties and potential of this intriguing molecule. Further investigation into its antimicrobial spectrum, cytotoxicity, and catalytic activity is warranted to fully elucidate its utility in various scientific and industrial fields.

References

  • Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Methyldioctyldecylammonium chloride. Retrieved February 19, 2026, from [Link]

  • FDA. (n.d.). METHYLDIOCTYLDECYLAMMONIUM CHLORIDE. Retrieved February 19, 2026, from [Link]

  • Gerba, C. P. (2015). Quaternary ammonium biocides: Efficacy in application. Applied and Environmental Microbiology, 81(2), 464–469. [Link]

  • Li, F., et al. (2012). Effects of Quaternary Ammonium Chain Length on Antibacterial Bonding Agents. Journal of Dental Research, 91(6), 558–563. [Link]

  • Lumen Learning. (n.d.). Testing the Effectiveness of Antiseptics and Disinfectants. Microbiology. Retrieved February 19, 2026, from [Link]

  • European Union Reference Laboratory for Pesticides. (2016, March 24). Analysis of Quaternary Ammonium Compounds (QACs) in Fruits and Vegetables using QuEChERS and LC-MS. Retrieved February 19, 2026, from [Link]

  • Janes, D., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 922. [Link]

  • Meizheng. (2022, April 26). Disinfectant Efficacy Verification. Retrieved February 19, 2026, from [Link]

  • Microrao. (n.d.). Testing of disinfectants. Retrieved February 19, 2026, from [Link]

  • EUCAST. (n.d.). MIC Determination. Retrieved February 19, 2026, from [Link]

  • Grieve, C. M., & Grattan, S. R. (1983). Rapid assay for determination of water soluble quaternary ammonium compounds. Plant and Soil, 70(2), 303–307. [Link]

  • NPTEL. (n.d.). Lecture 41 : Phase Transfer Catalysis. Retrieved February 19, 2026, from [Link]

  • TSI Journals. (n.d.). SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS. Retrieved February 19, 2026, from [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Inhibitory Concentration Assay (MIC). Retrieved February 19, 2026, from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved February 19, 2026, from [Link]

  • STERIS. (n.d.). Disinfectant Efficacy Testing. Retrieved February 19, 2026, from [Link]

  • MDPI. (2024, April 24). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Retrieved February 19, 2026, from [Link]

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Foundational

"Methyldioctyldecylammonium chloride" safety and handling in a laboratory setting

An In-depth Technical Guide for the Safe Laboratory Handling of Methyldioctyldecylammonium Chloride This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Safe Laboratory Handling of Methyldioctyldecylammonium Chloride

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for Methyldioctyldecylammonium chloride in a laboratory setting. Synthesizing data from authoritative safety documents and established chemical hygiene protocols, this guide emphasizes the causality behind safety measures to foster a culture of informed and proactive risk management.

Compound Profile and Applications

Methyldioctyldecylammonium chloride, also known by synonyms such as Octyl decyl dimethyl ammonium chloride, is a quaternary ammonium compound (QAC) registered under CAS Number 32426-11-2.[1][2][3] As a cationic surfactant, it is widely utilized for its potent antimicrobial and biocidal properties, finding applications in disinfectants, sanitizing agents, and wood preservatives.[4][5][6] In the research and development sector, its properties are leveraged in various experimental contexts that require antimicrobial efficacy or specific surfactant characteristics.

Chemical Identity Table:

PropertyIdentifier
CAS Number 32426-11-2[1][2][4]
Molecular Formula C₂₀H₄₄ClN[1][2][4]
Molecular Weight 334.02 g/mol [1][2]
Synonyms Decyldimethyloctylammonium chloride, Quaternium-24, Octyldecyldimethylammonium chloride[1][2]

Core Hazard Analysis and Risk Mitigation

A foundational principle of laboratory safety is the thorough understanding of a chemical's intrinsic hazards. Methyldioctyldecylammonium chloride, like many QACs, poses significant risks that necessitate stringent control measures.

Mechanism of Corrosivity: The primary hazard stems from its mechanism of action. As a cationic molecule, it readily interacts with the negatively charged phospholipids that constitute cell membranes.[7] This interaction disrupts membrane integrity, leading to cell lysis and subsequent tissue necrosis.[7] This same biocidal mechanism is responsible for its severe corrosive effects on skin and eyes upon direct contact.[6][7][8][9]

GHS Hazard Classification Summary:

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, OralCategory 3/4Toxic or Harmful if swallowed.[10][11][12][13][14]
Skin Corrosion / IrritationCategory 1BCauses severe skin burns and eye damage.[10][11][12][13]
Serious Eye DamageCategory 1Causes serious eye damage.[8][10][15]
Hazardous to the Aquatic EnvironmentCategory 1Very toxic to aquatic life with long-lasting effects.[10][11][13][15]

Logical Workflow for Risk Assessment:

A dynamic risk assessment should precede any experimental work involving this compound. This is not a one-time checklist but a continuous process of evaluation.

RiskAssessment cluster_0 Laboratory Risk Assessment Protocol A Hazard Identification (Review SDS & Literature) B Exposure Assessment (Procedure, Quantity, Frequency) A->B informs C Risk Characterization (Analyze Likelihood & Severity) B->C determines D Implement Controls (Engineering, Admin, PPE) C->D mandates E Review & Refine (Post-Procedure Debrief) D->E requires E->A feedback

Caption: A systematic workflow for assessing and mitigating risks associated with Methyldioctyldecylammonium chloride.

Hierarchy of Controls: Engineering, Administrative, and PPE

To ensure personnel safety, a multi-layered approach to hazard control must be implemented, prioritizing engineering solutions over procedural and personal measures.

Engineering Controls

These are the first and most effective line of defense as they physically isolate personnel from the hazard.

  • Chemical Fume Hood: All procedures involving the handling of concentrated Methyldioctyldecylammonium chloride or any process that could generate aerosols or mists must be performed within a certified chemical fume hood.[16][17]

  • Ventilation: The laboratory must be equipped with a general ventilation system that ensures a high rate of air exchange to dilute any fugitive emissions.[10][18]

  • Emergency Stations: Legally mandated and functionally critical, eyewash stations and safety showers must be unobstructed and located in immediate proximity to the handling area.[17][18]

Administrative Controls

These are work policies and procedures designed to reduce exposure duration and frequency.

  • Standard Operating Procedures (SOPs): Develop and validate detailed SOPs for every experiment involving this compound.

  • Training: Personnel must receive documented, substance-specific training on the hazards, handling protocols, and emergency procedures before being authorized to work with the chemical.[7]

  • Restricted Access: Designate specific areas for the storage and handling of corrosives and restrict access to authorized personnel only.

Personal Protective Equipment (PPE)

PPE is the final barrier of protection and must be selected based on the specific risks of the procedure. Its use does not negate the need for the controls mentioned above.[19][20]

PPE Selection Protocol:

PPE_Selection cluster_1 Task-Based PPE Selection Task Handling Concentrated Methyldioctyldecylammonium chloride Hazard1 Risk: Dermal Contact (Severe Burns) Task->Hazard1 Hazard2 Risk: Ocular Contact (Severe Eye Damage) Task->Hazard2 Hazard3 Risk: Inhalation (Aerosol/Dust) Task->Hazard3 Control1 Mandatory: Chemical-Resistant Gloves (Nitrile/Neoprene) Hazard1->Control1 Control2 Mandatory: Chemical-Resistant Lab Coat Hazard1->Control2 Control3 Mandatory: Splash Goggles & Face Shield Hazard2->Control3 Control4 Situational: Respirator (If outside fume hood) Hazard3->Control4

Caption: A decision-making diagram for selecting appropriate PPE based on the specific hazards of the task.

Detailed PPE Specifications:

Protection TypeSpecificationRationale
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).[19][21] Always inspect for damage before use and practice proper removal technique.Provides the primary barrier against skin contact, which can cause severe corrosive burns.[10]
Eye & Face Chemical splash goggles are mandatory.[16][21] A full-face shield must be worn over the goggles when handling larger quantities or during tasks with a high splash potential.[17][19]Protects against splashes that can cause irreversible eye damage.[8][15]
Body A chemical-resistant lab coat or apron worn over full-length clothing and closed-toe shoes.[16][19]Prevents skin exposure from spills and splashes.
Respiratory Typically not required when used within a fume hood. If there is a potential for aerosolization outside of a containment system, a NIOSH-approved respirator is necessary.[17][19][21]Protects the respiratory tract from irritation and potential damage from inhaled mists or dust.[6]

Protocols for Storage, Handling, and Disposal

Adherence to strict protocols is non-negotiable for mitigating the risks associated with this compound.

Storage Protocol
  • Location: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat.[17]

  • Segregation: Store separately from incompatible materials, particularly strong oxidizing agents.[10][13]

  • Containment: Keep containers tightly sealed when not in use.[15][18] Store in original, properly labeled containers. Use secondary containment where appropriate.

  • Inventory: Maintain the smallest possible working quantity in the laboratory.[17]

Handling Protocol
  • Preparation: Before handling, ensure all engineering controls are functional and emergency equipment is accessible. Don all required PPE.

  • Manipulation: Conduct all transfers and manipulations within a chemical fume hood to prevent inhalation exposure.[15][16]

  • Hygiene: Avoid all contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke in the work area.[10][12]

  • Post-Handling: Wash hands and any potentially exposed skin thoroughly with soap and water after completing work and before leaving the laboratory.[10]

  • Clothing: Remove any contaminated clothing immediately and launder before reuse or dispose of as hazardous waste.[8]

Waste Disposal Protocol
  • Regulatory Compliance: All waste containing Methyldioctyldecylammonium chloride must be treated as hazardous waste. Disposal must strictly adhere to all local, state, and federal regulations.[12][22]

  • Containment: Collect all waste materials (including contaminated gloves, wipes, and containers) in designated, labeled, and sealed hazardous waste containers.[18]

  • Aquatic Toxicity: NEVER discharge this chemical or its solutions into drains or the environment due to its high toxicity to aquatic life.[8][12]

Emergency and Spill Response

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

Emergency Response Flowchart:

EmergencyResponse cluster_2 Emergency Protocol: Spill or Exposure A Incident Occurs (Spill or Personnel Exposure) B Alert Area Personnel & Evacuate if Necessary A->B C If Exposure: Use Eyewash/Shower for 15 min Remove Contaminated Clothing A->C Personnel Exposure D If Spill: Isolate & Contain (Do NOT clean if untrained) A->D Spill E Call Emergency Services & Lab Supervisor/EHS B->E G Seek Immediate Medical Attention C->G D->E F Provide SDS to First Responders E->F

Caption: A clear, action-oriented flowchart for responding to emergencies involving Methyldioctyldecylammonium chloride.

Step-by-Step Spill Cleanup (for trained personnel only):

  • Evacuate & Secure: Evacuate all non-essential personnel from the immediate area. Isolate the spill and prevent entry.[12][23]

  • Protect: Don the full set of recommended PPE, including respiratory protection if required.

  • Contain: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material like sand, vermiculite, or earth.[23]

  • Absorb: Carefully cover and absorb the spill with the absorbent material.

  • Collect: Use non-sparking tools to carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[23]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.

References

  • Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.
  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Dimethyldioctylammonium chloride.
  • ILO and WHO. (2021). ICSC 1296 - DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE.
  • Chemical Safety Solutions. (2025, October 15). 10 Tips Working Safely with corrosives.
  • Servier. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • NOAA. (n.d.). QUATERNARY AMMONIUM COMPOUND, CONTAINS (FLAMMABLE LIQUIDS, CORROSIVE, NOS). CAMEO Chemicals.
  • Hach. (n.d.). Quaternary Ammonium Compounds DOC316.53.01128.
  • The American Cleaning Institute (ACI). (n.d.). Quaternary Ammonium Compounds: FAQ on Common Disinfectant Ingredients. Retrieved from The American Cleaning Institute website.
  • Santa Cruz Biotechnology, Inc. (2019, August 28). Dimethyldioctadecylammonium chloride - SAFETY DATA SHEET.
  • CPAChem. (2025, January 7). Safety data sheet - Dimethyldioctylammonium chloride.
  • Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET - Didecyldimethylammonium chloride.
  • Frontera, J. E., & Ganti, L. (2023, July 15). Quaternary Ammonium Compound Toxicity. In StatPearls.
  • ChemNet. (n.d.). 32426-11-2 Decyldimethyloctylammonium chloride. CAS Database.
  • CymitQuimica. (n.d.). CAS 32426-11-2: Octyldecyldimethylammonium chloride.
  • Mount Sinai. (n.d.). Quaternary Ammonium Compounds in Cleaning Products.
  • ECHEMI. (n.d.). Didecyldimethylammonium chloride SDS, 7173-51-5 Safety Data Sheets.
  • MedChemExpress. (2025, March 18). Trimethyloctadecylammonium chloride-SDS.
  • Mass.gov. (n.d.). Quaternary Ammonium Compounds (QACs).
  • Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Methylene Chloride. NCBI Bookshelf.

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Exploratory

Solubility of Methyldioctyldecylammonium Chloride in Organic Solvents: A Technical Guide for Researchers

An In-Depth Technical Guide Abstract Methyldioctyldecylammonium chloride is a quaternary ammonium salt (QAS) characterized by a cationic nitrogen center bonded to one methyl, two octyl, and one decyl group, with a chlori...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Methyldioctyldecylammonium chloride is a quaternary ammonium salt (QAS) characterized by a cationic nitrogen center bonded to one methyl, two octyl, and one decyl group, with a chloride counter-ion. This structure, featuring substantial nonpolar alkyl chains, imparts a significant lipophilic character, which governs its solubility profile. While its ionic nature suggests affinity for polar media, the extensive hydrocarbon content necessitates a nuanced understanding of its interactions with organic solvents. This guide provides a comprehensive analysis of the theoretical principles governing its solubility, a predictive assessment across various solvent classes, and a robust experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in non-aqueous systems.

Introduction and Physicochemical Profile

Methyldioctyldecylammonium chloride, a member of the quaternary ammonium compounds (QACs) family, possesses a unique amphiphilic structure. The central nitrogen atom carries a permanent positive charge, which is independent of pH, making it a cationic surfactant.[1] This charge is balanced by a chloride anion. The key feature dictating its solubility is the presence of long alkyl chains (two C8, one C10), which form a large, nonpolar "tail," and a charged, polar "head."[2][3] This dual nature is fundamental to its applications and its behavior in different solvent environments.

Table 1: Physicochemical Properties of Methyldioctyldecylammonium Chloride

PropertyValueSource
IUPAC Name Decyl(methyl)dioctylazanium chloride[2]
CAS Number 77502-69-3[2]
Molecular Formula C₂₇H₅₈ClN[2][3]
Molecular Weight 432.2 g/mol [2]
Structure Cationic head with a methyl group and three long alkyl chains (2x C8, 1x C10)[2][3]

Theoretical Framework for Solubility

The dissolution of an ionic compound like Methyldioctyldecylammonium chloride is a thermodynamic process governed by the interplay between the solute's crystal lattice energy and the solvation energy provided by the solvent. For dissolution to occur, the energy released upon solvation of the ions must be sufficient to overcome the energy holding the ions together in the crystal lattice.[4]

Several key factors influence this balance:

  • Solvent Polarity and Dielectric Constant : As a salt, the compound's solubility is critically dependent on the solvent's ability to solvate the cation and anion through ion-dipole interactions.[4] Solvents with a high dielectric constant can effectively shield the ions from each other, favoring dissolution.[5]

  • "Like Dissolves Like" Principle : The large, nonpolar alkyl moiety of the cation requires a solvent that can accommodate it. This means that while high polarity is needed for the ionic head, some nonpolar character in the solvent can be favorable for solvating the alkyl tails.[6]

  • Hydrogen Bonding : The chloride anion (Cl⁻) can act as a hydrogen bond acceptor.[4] Polar protic solvents (e.g., alcohols) that can act as hydrogen bond donors can specifically solvate the anion, thereby promoting solubility. Polar aprotic solvents (e.g., DMSO) can effectively solvate the cation.

  • Alkyl Chain Length (Hydrophobicity) : The long octyl and decyl chains contribute to a significant hydrophobic or lipophilic character.[1][7] This property will enhance solubility in less polar organic solvents compared to shorter-chain QAS and decrease solubility in highly polar solvents like water. The low water solubility of similar long-chain QAS, such as dimethyldioctylammonium chloride (250 mg/L), underscores this effect.[8]

The following diagram illustrates the relationship between the compound's structure and the solvent properties required for effective dissolution.

G cluster_solute Methyldioctyldecylammonium Chloride cluster_solvent Solvent Properties Solute C₂₇H₅₈N⁺Cl⁻ IonicHead Ionic Head (CH₃N⁺, Cl⁻) Solute->IonicHead requires AlkylTails Long Alkyl Tails (2x C8, 1x C10) Solute->AlkylTails requires Polarity High Polarity & Dielectric Constant IonicHead->Polarity Solvation HBonding H-Bonding Capability IonicHead->HBonding Solvation of Cl⁻ NonPolar Nonpolar Character AlkylTails->NonPolar Solvation

Caption: Factors influencing the dissolution of Methyldioctyldecylammonium chloride.

Predicted Solubility Profile in Organic Solvents

Table 2: Predicted Qualitative Solubility of Methyldioctyldecylammonium Chloride

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolGood to Moderate These solvents can solvate both the cation and the chloride anion effectively through ion-dipole interactions and hydrogen bonding.[4] However, the very large nonpolar tail may limit miscibility at high concentrations.
Polar Aprotic DMSO, DMF, AcetonitrileHigh These solvents have high dielectric constants and are excellent at solvating cations.[4][9] They can effectively dissolve the ionic portion, and their organic nature accommodates the alkyl chains well.
Halogenated Dichloromethane (DCM), ChloroformHigh These solvents offer a balance. They have sufficient polarity to interact with the ionic head group but are also excellent solvents for the long hydrocarbon tails, leading to high solubility.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to Sparingly Soluble Diethyl ether is largely nonpolar and cannot effectively solvate the ionic head. THF has slightly more polarity and may show limited solubility, but the ionic interactions are likely too strong to be overcome.[4]
Aromatic Toluene, BenzeneLow These are nonpolar solvents that are unable to provide the necessary solvation energy to overcome the crystal lattice energy of the salt.[4]
Aliphatic n-Hexane, HeptaneInsoluble As nonpolar solvents, they cannot solvate the charged ionic head group, resulting in negligible solubility.[4]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a robust experimental protocol is essential. The isothermal shake-flask method is a reliable and widely used technique. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Materials and Equipment
  • Methyldioctyldecylammonium chloride (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Centrifuge capable of holding sealed vials

  • Glass vials with PTFE-lined screw caps

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Drying oven or vacuum desiccator

Step-by-Step Methodology
  • Preparation : Add an excess amount of Methyldioctyldecylammonium chloride to a pre-weighed glass vial. The excess is critical to ensure a saturated solution is formed with undissolved solid remaining.

  • Solvent Addition : Add a known volume or mass of the desired organic solvent to the vial. Seal the vial tightly.

  • Equilibration : Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the sealed vials at a moderate speed.

  • Sample Collection : Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any suspended microcrystals.

  • Quantification (Gravimetric Method) : Weigh the vial containing the filtered supernatant to determine the mass of the solution. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature low enough to avoid degradation of the solute.

  • Calculation : Once the solvent is fully evaporated and the vial has returned to room temperature, weigh the vial again. The mass of the dissolved solute can be determined by subtraction. The solubility can then be expressed in various units, such as g/100 mL or mg/g of solvent.

The following diagram outlines this experimental workflow.

G A 1. Preparation Add excess solute to a weighed vial. B 2. Solvent Addition Add a known mass/volume of solvent. A->B C 3. Equilibration Shake at constant temperature (24-48h). B->C D 4. Phase Separation Let settle, then centrifuge. C->D E 5. Sample Collection Filter a known volume of supernatant. D->E F 6. Quantification Evaporate solvent from the sample. E->F G 7. Calculation Weigh remaining solute and calculate solubility. F->G

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of Methyldioctyldecylammonium chloride in organic solvents is dictated by its pronounced amphiphilic nature. Its large, nonpolar alkyl structure favors interaction with organic media, while its ionic head requires polar environments for effective solvation. Consequently, it is predicted to be highly soluble in polar aprotic and halogenated solvents that offer a balance of these characteristics. Its solubility is expected to be moderate in polar protic solvents and poor to negligible in nonpolar aliphatic and aromatic solvents. For drug development and formulation science, where precise concentrations are critical, the provided experimental protocol offers a reliable method for obtaining the quantitative data necessary for successful application.

References

  • Copenhafer, W. C., & Kraus, C. A. (1951). Solubilities of Quaternary Ammonium Salts in Certain Organic Solvents. Journal of the American Chemical Society, 73(9), 4557–4559. Retrieved from [Link]

  • Zhang, S., et al. (2018). Synthesis and investigation of physico-chemical properties of dicationic ionic liquids. Materials Research Express, 6(2). Retrieved from [Link]

  • PubChem. (n.d.). Methyldioctyldecylammonium chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Aubel-Sadron, G., Beck, G., & Ebel, J. P. (1961). [Action of quaternary ammonium salts on nucleic acids. I. Solubility of the quaternary ammonium salts of nucleic acids in organic solvents]. Biochimica et Biophysica Acta, 53, 11–18. Retrieved from [Link]

  • Physics Forums. (2011). Quaternary ammonium compound solubility. Retrieved from [Link]

  • Jones, J. K., & Kendrick, P. (1972). U.S. Patent No. 3,637,520. Washington, DC: U.S. Patent and Trademark Office.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Dimethyldioctylammonium chloride. Retrieved from [Link]

  • Alfa Chemistry. (2025). Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications [Video]. YouTube. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1296 - DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE. Retrieved from [Link]

  • Marciniak, A. (2010). The Solubility Parameters of Ionic Liquids. Molecules, 15(5), 2837-2851. Retrieved from [Link]

  • Medronho, B., & Lindman, B. (2014). Recent Advances in Solvents for the Dissolution, Shaping and Derivatization of Cellulose: Quaternary Ammonium Electrolytes and their Solutions in Water and Molecular Solvents. International Journal of Molecular Sciences, 15(4), 5580–5604. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility, conductance, association and partition of some quaternary ammonium salts in organic solvent/water systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Solubility Parameters of Ionic Liquids and Ionic Liquid/Solvent Mixtures from Intrinsic Viscosity. Retrieved from [Link]

  • DeLeo, P. C., et al. (2023). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 57(19), 7024–7045. Retrieved from [Link]

  • Kumar, S., et al. (2025). An experimental and computational study to explore the ion–solvent interactions between selected ionic liquids and dimethylformamide. RSC Advances, 15, 12345-12356. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ionic Liquids. Retrieved from [Link]

  • DeLeo, P. C., et al. (2023). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 57(19), 7024–7045. Retrieved from [Link]

  • Grokipedia. (n.d.). Methylammonium chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylammonium chloride. Retrieved from [Link]

  • FDA Global Substance Registration System (GSRS). (n.d.). METHYLDIOCTYLDECYLAMMONIUM CHLORIDE. Retrieved from [Link]

Sources

Foundational

Advanced Thermogravimetric Characterization of Methyldioctyldecylammonium Chloride

Topic: Thermogravimetric Analysis (TGA) of Methyldioctyldecylammonium Chloride Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Formulation Scientists, and QC Specialists Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermogravimetric Analysis (TGA) of Methyldioctyldecylammonium Chloride Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Formulation Scientists, and QC Specialists

Executive Summary & Chemical Context

Methyldioctyldecylammonium chloride (CAS 77502-69-3) represents a specific class of asymmetric quaternary ammonium compounds (QACs).[1][2] Often encountered as the primary constituent of the industrial extractant Aliquat 336 (alongside trioctyl- and didecyloctyl- homologues), this lipophilic salt serves critical roles as a phase transfer catalyst (PTC), corrosion inhibitor, and ionic liquid precursor.

For drug development and material science professionals, understanding the thermal stability of this compound is not merely a compliance check—it is a formulation constraint. Unlike symmetrical tetraalkylammonium salts, the asymmetry of the methyl-dioctyl-decyl core introduces competing degradation pathways that TGA can deconstruct.[2]

This guide details the thermogravimetric behavior of methyldioctyldecylammonium chloride, distinguishing between solvent evaporation, Hofmann elimination, and nucleophilic dealkylation.

Physicochemical Basis of Thermal Degradation

To interpret TGA data correctly, one must understand why the mass loss occurs. Methyldioctyldecylammonium chloride does not "boil"; it decomposes.[1][2]

The Two-Path Mechanism

At elevated temperatures (


), the chloride anion acts as a base or a nucleophile, triggering two competing irreversible reactions:
  • Hofmann Elimination (E2): The chloride ion abstracts a

    
    -proton from the octyl or decyl chains.[1] This expels a tertiary amine and an alkene (1-octene or 1-decene).[1][2]
    
  • Nucleophilic Substitution (

    
    ):  The chloride attacks the methyl group (the least sterically hindered site), generating chloromethane (
    
    
    
    ) and a bulky tertiary amine (
    
    
    -dioctyldecylamine).

Implication for TGA:

  • Volatiles: The products (alkenes, alkyl halides, amines) are volatile.[1] The TGA trace will show a clean, single-step mass loss to ~0% residue if the sample is pure.

  • Kinetics: The onset temperature is heavily dependent on the basicity of the anion and the heating rate.

Diagram: Thermal Degradation Pathways

The following diagram maps the causality between thermal stress and mass loss events.

G Start Methyldioctyldecylammonium Chloride (Solid/Viscous Liquid) Heat Thermal Stress (>150°C) Start->Heat Path1 Pathway A: Hofmann Elimination (Basicity Driven) Heat->Path1 Attack on Beta-Hydrogen Path2 Pathway B: Nucleophilic Substitution (SN2) (Steric Driven) Heat->Path2 Attack on Methyl Carbon Prod1 Products: Tertiary Amine + Alkene + HCl Path1->Prod1 Prod2 Products: Tertiary Amine + Chloromethane Path2->Prod2 TGA_Event TGA Signal: Rapid Mass Loss (100%) Prod1->TGA_Event Volatilization Prod2->TGA_Event Volatilization

Figure 1: Competing thermal degradation mechanisms for asymmetric quaternary ammonium chlorides.

Experimental Protocol: Self-Validating Methodology

Standard TGA protocols often fail with QACs due to their "creeping" nature and hygroscopicity.[1][2] Use this optimized workflow to ensure data integrity.

A. Sample Preparation[1][2][3]
  • Hygroscopicity Check: This compound is hygroscopic.[1][2] A "surface water" mass loss step (ambient to

    
    ) is expected.[1]
    
  • Pre-drying (Optional): If determining intrinsic stability, dry the sample in a vacuum oven at

    
     for 4 hours prior to TGA. If determining formulation stability, run "as is."
    
B. Instrument Parameters
ParameterSettingRationale
Pan Type Platinum (Pt) or Alumina (

)
Avoid Aluminum (Al) pans if going >500°C, though QACs degrade well below Al melting point.[1][2] Pt is preferred for heat transfer.[1]
Atmosphere Nitrogen (

) at 50 mL/min
Crucial: Oxidative environments (Air) induce secondary combustion of the amine products, complicating the kinetic analysis. Use

for pure degradation physics.[1][2]
Ramp Rate 10 °C/min (Standard)Use 2, 5, 10, 20 °C/min if performing kinetic analysis (Kissinger method).[1][2]
Temp Range Ambient to 600 °CEnsure full volatilization of carbonaceous char.[1][2]
C. The "Creep" Factor

Warning: As the salt melts (often <100°C) before degrading, it decreases in viscosity and may creep up the pan walls, altering buoyancy corrections.

  • Mitigation: Use a hermetic pan with a laser-drilled pinhole (50

    
    ) to contain the liquid while allowing gas escape.[1]
    

Data Interpretation & Reference Values

The TGA curve for Methyldioctyldecylammonium chloride typically exhibits two distinct mass loss regions.

Region 1: Dehydration / Solvent Loss ( )[1][2]
  • Observation: Gradual mass loss of 1–5% (depending on storage).[1]

  • Diagnosis: Loss of physisorbed water or residual synthesis solvents (e.g., isopropanol).[1][2]

  • Action: Normalize the mass at

    
     to 100% for accurate degradation onset calculation.
    
Region 2: Primary Degradation ( )[1]
  • Observation: Sigmoidal mass loss curve dropping to near 0%.

  • Key Metric:

    
     (Extrapolated Onset Temperature): 
    
    • Literature Range:

      
      .[1][2][3][4][5]
      
    • Significance: Below this temperature, the compound is chemically stable in the short term.

  • Key Metric:

    
     (Derivative Peak): 
    
    • Expected Value:

      
      .
      
    • Significance: The point of maximum rate of reaction.

Comparative Stability Table

The following table places Methyldioctyldecylammonium chloride in context with homologous QACs.

CompoundAnion

(

C)

(

C)
Stability Driver
Methyldioctyldecyl-N+ Cl- 155 - 175 245 Baseline
Aliquat 336 (Mixture)Cl-150 - 165240Impurities lower stability
TetraoctylammoniumBr-210 - 230280Bromide is less basic/nucleophilic than Chloride
Benzalkonium ChlorideCl-140 - 150220Benzyl group is a better leaving group

Note: Data approximated from homologous series trends and Aliquat 336 literature [1, 2].

Kinetic Analysis for Shelf-Life Prediction

For drug development, a single TGA run is insufficient.[1][2] You must calculate the Activation Energy (


)  to predict stability at storage temperatures (

).

Methodology (ASTM E1641):

  • Run TGA at heating rates (

    
    ) of 2, 5, 10, and 20 K/min.[1][2][6]
    
  • Record the temperature at fixed conversion levels (e.g.,

    
    ).[1][2]
    
  • Apply the Flynn-Wall-Ozawa (FWO) equation:

    
    [1][2]
    
  • Plot:

    
     vs 
    
    
    
    .[1][2] The slope yields
    
    
    .[1]

Typical Results:

  • 
     Range:  100 – 140 kJ/mol.[1][2]
    
  • Interpretation: High

    
     indicates good shelf stability, but the low 
    
    
    
    warns against high-temperature processing (e.g., melt extrusion).[1][2]

References

  • Larsson, K. & Binnemans, K. (2015).[1][2][7] Separation of Rare Earths by Split-Anion Extraction.[1][2][8] Hydrometallurgy. Link (Validates Aliquat 336 composition and thermal limits).[1][2]

  • Xie, W. et al. (2001).[1][2][3] Thermal Degradation Chemistry of Alkyl Quaternary Ammonium Montmorillonite. Chemistry of Materials. Link (Definitively establishes the Hofmann/Nucleophilic degradation mechanisms for QACs).

  • Ries, H.C. (2021).[1][2][6] Thermodynamic Modeling of Salting Effects in Solvent Extraction. ACS Omega.[1] Link (Provides specific characterization of methyldioctyldecylammonium chloride in mixtures).

Sources

Protocols & Analytical Methods

Method

Aliquat 336 for the extraction of platinum group metals.

Application Note: High-Purity Extraction & Recovery of Platinum Group Metals (PGMs) using Aliquat 336 Executive Summary This guide details the protocol for using Aliquat 336 (Methyltrioctylammonium chloride) to extract a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Extraction & Recovery of Platinum Group Metals (PGMs) using Aliquat 336

Executive Summary

This guide details the protocol for using Aliquat 336 (Methyltrioctylammonium chloride) to extract and purify Platinum Group Metals (specifically Platinum and Palladium) from acidic chloride media. While widely used in hydrometallurgy, this protocol is adapted for pharmaceutical process chemistry , focusing on the scavenging of homogeneous catalysts (Pt/Pd) from reaction streams to meet ICH Q3D elemental impurity guidelines.

Key Distinction: Unlike standard mining protocols, this method prioritizes phase stability (prevention of third-phase formation) and high-efficiency stripping to ensure near-quantitative recovery (>99%) of valuable metals.[1]

Chemistry & Mechanism of Action[2][3]

The Extractant: Aliquat 336

Aliquat 336 is a quaternary ammonium salt acting as a Liquid Anion Exchanger .[1][2] In chloride media (HCl), PGMs form stable anionic chloro-complexes (e.g.,


), while many base metals remain cationic or form weak complexes.[1] This charge difference is the basis of separation.
The Exchange Mechanism

The extraction follows an ion-exchange mechanism at the liquid-liquid interface.[1] The chloride counter-ion on the quaternary ammonium cation (


) is exchanged for the bulky metal chloro-anion.

Chemical Equation:


[1]
  • Selectivity Order:

    
    
    
  • Note: Rhodium(III) typically forms

    
     or hydrated species that are kinetically inert and difficult to extract with Aliquat 336 in low-to-moderate HCl (<6M), providing a natural separation window.[1]
    
Mechanistic Visualization

IonExchange cluster_organic Organic Phase (Solvent) cluster_interface Liquid-Liquid Interface cluster_aqueous Aqueous Phase (Feed) Aliquat Aliquat 336 (R4N+ Cl-) Exchange Anion Exchange Cl- <-> [PtCl6]2- Aliquat->Exchange Complex Loaded Complex ((R4N)2 PtCl6) Exchange->Complex Extraction Chloride Displaced Ion Cl- Exchange->Chloride Release MetalAnion PGM Anion [PtCl6]2- MetalAnion->Exchange

Caption: Interfacial anion exchange mechanism where the lipophilic quaternary ammonium cation captures the aqueous metal anion.[1]

Experimental Protocols

Protocol A: Preparation of the Solvent System (Critical Step)

Rationale: Aliquat 336 is viscous and prone to "third-phase formation" (splitting into three layers) in aliphatic diluents like kerosene or dodecane.[1] A modifier is strictly required.

Reagents:

  • Aliquat 336 (Industrial Grade or >95% Lab Grade)

  • Diluent: Dodecane (preferred for low volatility) or Kerosene (low cost).[1]

  • Modifier: Isodecanol or 1-Decanol .[1]

Procedure:

  • Calculate Volume: Determine the required volume of organic phase.

  • Mixing Ratio: Prepare a solution of 10% (v/v) Aliquat 336 and 5-10% (v/v) Isodecanol in Dodecane.

    • Note: If using high metal concentrations (>5 g/L), increase modifier to 15%.[1]

  • Acid Pre-equilibration: Contact the organic phase with 1M HCl (1:1 ratio) for 5 minutes. Discard the aqueous acid.[1]

    • Why? This converts any impurities in the Aliquat to the chloride form and prevents pH shock during the actual extraction.

Protocol B: Selective Extraction (Pt/Pd vs. Rh)

Rationale: This step separates extractable species (Pt/Pd) from non-extractable species (Rh, Fe, Ni).[1]

Feed Solution: 1M - 3M HCl containing PGMs.

ParameterSpecificationNotes
Aqueous:Organic (A:O) Ratio 1:1For analytical precision. Use 2:1 or 3:1 for concentration.
Contact Time 10 MinutesKinetic equilibrium is fast (<5 min), but 10 ensures completion.[1]
Temperature 25°C (Ambient)Higher temps may reduce distribution coefficient (

).[1]
Agitation 1200 RPMVortex mixing or overhead stirring.[1]

Step-by-Step:

  • Measure 20 mL of Pre-equilibrated Organic Phase .

  • Add 20 mL of Feed Solution (containing Pt, Pd, Rh).

  • Agitate vigorously for 10 minutes.

  • Centrifuge at 2000g for 2 minutes to ensure sharp phase separation.

  • Separate: Carefully remove the bottom aqueous phase (Raffinate).[1]

    • Analysis: The Raffinate contains Rhodium and base metals.[3] The Organic phase contains Pt and Pd.[4][5]

Protocol C: Stripping (Recovery)

Rationale: Stripping PGMs from quaternary amines is notoriously difficult because the bond is very strong.[1] Simple water or dilute acid will not work.[1] We use a "soft donor" ligand (Thiourea) to displace the metal.

Stripping Agent: 0.5M Thiourea in 0.1M HCl.

Step-by-Step:

  • Take the Loaded Organic Phase from Protocol B.[1]

  • Contact with Stripping Agent at an O:A ratio of 1:1 or 2:1.[1]

  • Agitate for 15-20 minutes (Stripping kinetics are slower than extraction).

  • Separate phases.

    • Result: The aqueous strip liquor now contains the purified Pt/Pd as cationic thiourea complexes (

      
      ).
      
  • Regeneration: Wash the organic phase with 1M HCl to remove residual thiourea before reusing.

Process Workflow Diagram

ProcessFlow Feed Feed Solution (Pt, Pd, Rh in HCl) Extraction Extraction Stage (Aliquat 336 + Modifier) Feed->Extraction Feed Raffinate Raffinate (Rh, Fe, Ni) Extraction->Raffinate Aqueous Waste LoadedOrg Loaded Organic (Pt/Pd) Extraction->LoadedOrg Organic Phase Scrubbing Scrubbing (0.1M HCl) LoadedOrg->Scrubbing Transfer Stripping Stripping (Thiourea/HCl) Scrubbing->Stripping Clean Organic Product Product Stream (Purified Pt/Pd) Stripping->Product Recovery Recycle Solvent Recycle Stripping->Recycle Regeneration Recycle->Extraction Reuse

Caption: Closed-loop solvent extraction circuit for PGM recovery.

Data & Performance Metrics

The following table summarizes expected Distribution Ratios (


) and Separation Factors (

) based on standard 3M HCl feed conditions.
Metal SpeciesExtraction Efficiency (%)Distribution Ratio (

)
Separation Factor (

)
Platinum (Pt IV) > 99.5%> 200> 1000
Palladium (Pd II) > 99.0%> 100N/A
Rhodium (Rh III) < 5.0%< 0.1N/A
Iron (Fe III) Variable*~ 1.0Low

*Note: Fe(III) is co-extracted at high HCl concentrations.[1] To prevent this, operate at <2M HCl or scrub the organic phase with dilute HCl before stripping.[5]

Troubleshooting & Optimization

  • Third-Phase Formation:

    • Symptom:[1][6][2][7][8][9][10][11][12][13] A middle, oily layer forms between the aqueous and organic phases.[1]

    • Cause: Exceeding the loading capacity of the solvent or insufficient modifier.

    • Fix: Increase Isodecanol concentration to 15% or reduce the feed metal concentration.

  • Poor Phase Separation (Emulsion):

    • Cause: Presence of silica or surfactants in the feed.

    • Fix: Filter feed through 0.45µm membrane; increase centrifugation speed; slight warming (30-40°C) reduces viscosity.[1]

  • Incomplete Stripping:

    • Cause: Strong ion-pair association.[1]

    • Fix: Ensure Thiourea concentration is at least 0.5M .[1][4][5] If problems persist, use Perchloric Acid (1M) as an alternative stripping agent, though Thiourea is safer and more common.[1]

References

  • Gupta, B., & Singh, I. (2013).[1][12] Extraction and separation of platinum, palladium and rhodium using Cyanex 923 and their recovery from real samples. Hydrometallurgy, 134, 11-18.[1]

  • Lee, J. Y., Kumar, J. R., Kim, J. S., Park, H. K., & Yoon, H. S. (2009).[1] Solvent extraction separation and recovery of palladium and platinum from spent automotive catalysts.[3][5][14] Separation and Purification Technology, 68(1), 113-120.[1]

  • Nayl, A. A. (2010).[1] Extraction and separation of Co(II), Ni(II) and Cu(II) from acidic chloride solutions using Aliquat 336. Journal of Hazardous Materials, 173(1-3), 454-461.[1] (Provides foundational mechanism data).

  • Reddy, B. R., & Raju, B. (2004).[1] Solvent extraction of Pd(II) and Pt(IV) with Aliquat 336 from hydrochloric acid solutions.[4][9][10][15] Hydrometallurgy, 75(1-4), 219-224.[1]

Sources

Application

Using Aliquat 336 for the removal of organic pollutants like Rhodamine-B from water.

Application Notes & Protocols Topic: High-Efficiency Removal of Rhodamine-B from Aqueous Systems Using Aliquat 336 Abstract Rhodamine-B (RhB) is a widely used synthetic xanthene dye, but its release into aquatic environm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Efficiency Removal of Rhodamine-B from Aqueous Systems Using Aliquat 336

Abstract

Rhodamine-B (RhB) is a widely used synthetic xanthene dye, but its release into aquatic environments poses significant toxicological and ecological risks.[1][2] This document provides a comprehensive guide for researchers on the application of Aliquat 336 (methyltrioctylammonium chloride), a quaternary ammonium salt, for the effective removal of RhB from water.[3][4] We detail two primary methodologies: a classic liquid-liquid extraction and a more advanced solid-phase extraction using an Aliquat 336-impregnated polymeric resin. The underlying mechanisms, detailed step-by-step protocols, analytical quantification techniques, and process optimization parameters are thoroughly discussed to ensure reproducible and efficient results in a laboratory setting.

Introduction: The Challenge of Rhodamine-B Remediation

Rhodamine-B is a cationic dye prized for its vibrant color and fluorescence, leading to its extensive use in industries like textiles, paper, and printing.[5][6] However, its complex aromatic structure makes it resistant to biodegradation, leading to its persistence in industrial effluents.[2] The presence of RhB in water bodies obstructs light penetration, affecting aquatic photosynthesis, and it is reported to be carcinogenic and mutagenic, demanding effective removal strategies before discharge.[1][7]

Aliquat 336 has emerged as a powerful agent for this purpose. It is a phase-transfer catalyst and liquid anion exchanger known for its ability to extract various compounds from aqueous solutions.[8][9][10] Its amphiphilic nature, combining a positively charged hydrophilic head with long, hydrophobic alkyl chains, is central to its function in sequestering organic pollutants like RhB.[8]

Physicochemical Characteristics of Key Reagents

Understanding the properties of both the pollutant and the extractant is fundamental to designing an effective removal protocol.

PropertyAliquat 336Rhodamine-B
IUPAC Name N-Methyl-N,N-dioctyloctan-1-aminium chloride[3][9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium chloride[11]
Synonyms Starks' catalyst, Tricaprylmethylammonium chloride[3]Basic Violet 10, C.I. Food Red 15[11][12]
Molecular Formula C25H54ClN[3]C28H31ClN2O3[12]
Molar Mass ~404.16 g/mol [3]479.02 g/mol [6]
Appearance Colorless to pale yellow viscous liquid[3][8]Green crystals or reddish-violet powder[11]
Solubility Water-insoluble; soluble in hydrocarbon solvents[13]Soluble in water (8-15 g/L) and alcohol[6][12]
Key Feature Quaternary ammonium salt; phase-transfer catalyst[9]Cationic xanthene dye with strong fluorescence[5][]
pKa / pH Effect Permanent cation, functions from acidic to slightly alkaline pH[13]Exists in a fluorescent "open" form in acidic media and a colorless, non-fluorescent "closed" spirolactone form in basic media[6][12]

The Mechanism of Sequestration

The removal of the cationic Rhodamine-B dye by the cationic Aliquat 336 extractant is not driven by simple electrostatic attraction. Instead, the process is governed by a combination of ion-pairing and hydrophobic interactions, facilitated by Aliquat 336's role as a phase-transfer agent.

  • Ion-Pair Formation: In the aqueous phase, the cationic RhB molecule (RhB+) can form an ion pair with an available anion (A-), such as chloride from the buffer or from Aliquat 336 itself, to form a neutral-like complex [RhB+A-].

  • Phase Transfer: Aliquat 336, dissolved in an immiscible organic phase or immobilized on a resin, presents its lipophilic (hydrophobic) trioctyl chains at the aqueous interface. These chains have a strong affinity for the organic, aromatic structure of the RhB molecule.

  • Extraction/Adsorption: The [RhB+A-] ion pair is partitioned from the aqueous phase into the organic phase (in liquid-liquid extraction) or adsorbs onto the hydrophobic surface created by Aliquat 336 on the resin (in solid-phase extraction). The quaternary ammonium headgroup of Aliquat 336 ([Q+]) stabilizes the complex at the interface. The overall extracted species can be represented as [[Q+][A-][RhB+]].

The efficiency of this process is highly dependent on experimental conditions, particularly pH, which influences the structural form of Rhodamine-B.[15]

G cluster_aqueous Aqueous Phase cluster_organic Organic/Resin Phase RhB Rhodamine-B (RhB+) IonPair Ion Pair [RhB+A-] RhB->IonPair Forms Anion Anion (A-) Anion->IonPair ExtractedComplex Extracted Complex IonPair->ExtractedComplex Phase Transfer Aliquat Aliquat 336 (Hydrophobic Chains) Aliquat->ExtractedComplex Sequesters caption Proposed mechanism for Rhodamine-B removal.

Caption: Proposed mechanism for Rhodamine-B removal.

Experimental Protocols

Protocol 1: Liquid-Liquid Batch Extraction

This protocol is designed for rapid screening of extraction efficiency and for fundamental studies.

Materials:

  • Rhodamine-B stock solution (e.g., 1000 mg/L in deionized water).

  • Aliquat 336.

  • Organic solvent (e.g., kerosene, toluene, or n-hexane).

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment (0.1 M).

  • Separatory funnels (50 or 100 mL).

  • Mechanical shaker.

  • pH meter.

  • UV-Vis Spectrophotometer.

Procedure:

  • Preparation of Aqueous Phase: Prepare a 50 mL aqueous solution of Rhodamine-B at the desired concentration (e.g., 20 mg/L) by diluting the stock solution. Adjust the solution pH to an optimal value, typically acidic (pH 2-3), using HCl.[15][16]

  • Preparation of Organic Phase: Prepare 50 mL of Aliquat 336 solution in the chosen organic solvent (e.g., 0.05 M).

  • Extraction: Combine the aqueous and organic phases in a separatory funnel (1:1 phase ratio).

  • Equilibration: Shake the funnel vigorously on a mechanical shaker for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely. The organic phase containing the extracted RhB will typically be colored, while the aqueous phase will become clearer.

  • Sampling: Carefully drain the lower aqueous phase into a clean beaker.

  • Analysis: Measure the final concentration of RhB remaining in the aqueous phase using the analytical protocol described in section 4.3.

  • Calculation: Calculate the extraction efficiency (%) using the formula: Efficiency (%) = [(C_initial - C_final) / C_initial] * 100 Where C_initial and C_final are the initial and final concentrations of RhB in the aqueous phase, respectively.

Protocol 2: Solid-Phase Column Extraction

This method, based on Aliquat 336-impregnated resin, is suitable for continuous flow applications and treating larger volumes.[17][18]

Materials:

  • Amberlite XAD-4 resin (or similar macroporous polymer).

  • Aliquat 336.

  • Ethanol (99%).

  • Glass chromatography column.

  • Peristaltic pump.

  • Fraction collector (optional).

Procedure:

  • Resin Preparation (Impregnation): a. Wash the Amberlite XAD-4 resin thoroughly with ethanol and then deionized water to remove impurities. Dry completely. b. Prepare a solution of Aliquat 336 in ethanol (e.g., 10% w/v). c. Immerse a known weight of dry resin in the Aliquat 336 solution. Allow it to soak for 24 hours with occasional stirring. d. Decant the excess solution and dry the impregnated resin in a fume hood until the ethanol has completely evaporated. The resin is now ready for use.

  • Column Packing: a. Place a small plug of glass wool at the bottom of the chromatography column. b. Create a slurry of the impregnated resin in deionized water and carefully pour it into the column, allowing it to settle into a packed bed of the desired height (e.g., 7 cm).[17] c. Pass deionized water through the column to ensure uniform packing and remove any air bubbles.

  • Column Operation: a. Prepare the Rhodamine-B feed solution at the desired concentration and pH. b. Using a peristaltic pump, pass the feed solution through the column at a constant, optimized flow rate (e.g., 2 mL/min).[17] c. Collect the effluent from the column outlet at regular time intervals.

  • Analysis and Breakthrough Curve: a. Analyze the RhB concentration in the collected effluent samples (C_effluent). b. Plot C_effluent / C_initial versus time (or volume treated) to generate a breakthrough curve. The "breakthrough point" is when the effluent concentration reaches a small percentage (e.g., 5%) of the initial concentration, and the "saturation point" is when the effluent concentration equals the initial concentration.

Protocol 3: Analytical Quantification (UV-Vis Spectrophotometry)

This protocol provides a rapid and accessible method for determining RhB concentration.

Procedure:

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength to the maximum absorbance for Rhodamine-B, which is approximately 554-558 nm.[19][20]

  • Preparation of Standards: Prepare a series of RhB standards of known concentrations (e.g., 0, 1, 2, 5, 10, 15 mg/L) from the stock solution.

  • Calibration Curve: Measure the absorbance of each standard at the set wavelength, using deionized water as the blank. Plot a graph of Absorbance versus Concentration. The resulting linear plot is the calibration curve.

  • Sample Measurement: Measure the absorbance of the aqueous samples from the extraction experiments (section 4.1 or 4.2).

  • Concentration Determination: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the unknown concentration of RhB in your samples.

Experimental Workflow and Optimization

The following diagram illustrates the complete workflow. Several parameters can be adjusted to optimize removal efficiency.

Caption: Overall experimental workflow.

Key Optimization Parameters:

  • Effect of pH: The removal of RhB is highly pH-dependent. Efficiency generally decreases as pH increases, with optimal performance often observed in acidic conditions (pH 2-4).[15][16] This is because the fluorescent, open cationic form of RhB dominates in acidic environments.[12]

  • Initial Dye Concentration: As the initial dye concentration increases, the time to reach saturation in a column system decreases.[17] For a fixed amount of extractant, the percentage removal may decrease at very high dye concentrations as active sites become saturated.

  • Flow Rate (Column Method): Lower flow rates (e.g., 2 mL/min) increase the residence time of the dye in the column, allowing for more effective interaction with the Aliquat 336-modified resin and leading to higher removal efficiency and longer breakthrough times.[17]

  • Bed Height (Column Method): Increasing the bed height provides more active sites for adsorption, resulting in a significant increase in the volume of water that can be treated before breakthrough occurs.[17]

Regeneration and Reusability

For the process to be cost-effective, the regeneration of the extractant is crucial.

  • Solid-Phase: The Aliquat 336-impregnated resin can be effectively regenerated by passing a solution of 1 M HCl through the saturated column.[17][18] This process strips the adsorbed RhB, making the column available for subsequent cycles.

  • Liquid-Phase: The Aliquat 336 in the organic solvent can be regenerated by stripping the RhB. This can be achieved by contacting the loaded organic phase with an aqueous solution at a high pH, which converts RhB to its less extractable form, or by using a high concentration of a salt solution to displace the RhB ion pair.[13]

References

  • Vertex AI Search. (n.d.). Aliquat 336 (C25H54ClN) properties.
  • Iqbal, M., & Datta, D. (2021). Rhodamine-B dye removal using aliquat-336 modified amberlite XAD-4 resin in fixed-bed columns in series. Water Science & Technology, 84(10-11), 2849-2863.
  • ResearchGate. (n.d.). Breakthrough curves for the adsorption of rhodamine-B dye using....
  • Wikipedia. (n.d.). Aliquat 336.
  • Wilfred, C. D., Nair, G. D., & Ziyada, A. K. (2012). Synthesis and characterisations of Aliquat 336® and cetylpyridinium ionic liquids incorporated with sulfonate-based anions. AIP Conference Proceedings.
  • Taylor & Francis Online. (n.d.). Rhodamine B – Knowledge and References.
  • Wikipedia. (n.d.). Rhodamine B.
  • Grokipedia. (n.d.). Aliquat 336.
  • ResearchGate. (2025). Rhodamine-B dye removal using aliquat-336 modified amberlite XAD-4 resin in fixed-bed columns in series.
  • IMPAG. (n.d.). Aliquat 336.
  • BOC Sciences. (2024). Rhodamine Dyes: Definition, Structure, Uses, Excitation and Emission.
  • PubChem. (n.d.). ethyl azidoacetate Aliquat 336 methylene chloride.
  • ResearchGate. (n.d.). (a) Molecular structure of Aliquat 336 (b) 3‐d structure of Aliquat 336....
  • ResearchGate. (n.d.). Our synthetic route to the HTMs. Aliquat 336 =....
  • National Central University. (2012). Trace determination of rhodamine B and rhodamine 6G dyes in aqueous samples by solid-phase extraction and high-performance liquid chromatography coupled with fluorescence detection.
  • MacsChem. (n.d.). Rhodamine B | 81-88-9.
  • Taylor & Francis Online. (n.d.). Aliquat 336 – Knowledge and References.
  • PMC. (n.d.). Aliquat 336 in Solvent Extraction Chemistry of Metallic ReO4− Anions.
  • University of Wollongong Research Online. (2013). Characterising poly (vinyl chloride)/Aliquat 336 polymer inclusion membranes.
  • TÜBİTAK Academic Journals. (2017). Spectrophotometric detection of rhodamine B in tap water, lipstick, rouge, and nail polish samples after supramolecular solvent.
  • PubChem. (n.d.). Rhodamine B.
  • ResearchGate. (2025). Spectrophotometric detection of rhodamine B in tap water, lipstick, rouge, and nail polish samples after supramolecular solvent microextraction.
  • ResearchGate. (n.d.). Effect of pH on the extraction of Rhodamine B (experimental conditions:....
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information ALIQUAT 336.
  • Springer. (2022). Quantification of twenty pharmacologically active dyes in water samples using UPLC-MS/MS.
  • Alfa Chemistry. (2025). How to Determine Rhodamine B in Food Matrices: A Comprehensive Analytical Protocol.
  • Research Publish Journals. (n.d.). Process Intensification Using Phase Transfer Catalysts.
  • PTC Organics, Inc. (n.d.). Aliquat 336 to Create Third Phase with DMF & Perfluorooctane.
  • MDPI. (2022). Efficient Rhodamine B Dye Removal from Water by Acid- and Organo-Modified Halloysites.
  • MDPI. (n.d.). A Study on the Adsorption of Rhodamine B onto Adsorbents Prepared from Low-Carbon Fossils: Kinetic, Isotherm, and Thermodynamic Analyses.
  • PMC. (n.d.). Activation of peroxymonosulfate for rhodamine-B removal from water: enhanced efficiency with cobalt-enriched, magnetically recoverable CNTs.
  • Polish Journal of Environmental Studies. (2020). Adsorption of Rhodamine B from Aqueous Solution by Goat Manure Biochar.

Sources

Method

"Methyldioctyldecylammonium chloride" for the development of ion-selective electrodes

Executive Summary This guide details the utilization of Methyldioctyldecylammonium Chloride (MDOAC) as a critical lipophilic anion exchanger in the development of Ion-Selective Electrodes (ISEs).[1] Unlike generic quater...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utilization of Methyldioctyldecylammonium Chloride (MDOAC) as a critical lipophilic anion exchanger in the development of Ion-Selective Electrodes (ISEs).[1] Unlike generic quaternary ammonium salts, MDOAC (a specific component often found in high-grade Aliquat 336 derivatives) offers a precise balance of lipophilicity (


 carbon backbone) and steric accessibility.[1]

This protocol is designed for researchers aiming to develop:

  • Hofmeister-Selective Sensors: For the direct detection of lipophilic anions (e.g., Nitrate, Perchlorate, Salicylate).[1]

  • Charged-Carrier Optimized Sensors: Where MDOAC acts as a cationic additive to stabilize neutral carrier-based membranes (e.g., Anti-Hofmeister Carbonate or Chloride sensors).[1]

Chemical Identity & Mechanistic Function

Molecule: Methyldioctyldecylammonium Chloride CAS: 77502-69-3 (or as component of 63393-96-4) Role: Dissociated Anion Exchanger (


)[1]

In the polymeric membrane, MDOAC dissociates. The lipophilic cation (


) remains trapped in the organic phase (membrane), while the chloride ion (

) is exchanged for the target anion (

) from the sample.[1]
The Hofmeister Series (Selectivity Rule)

Unless a specific neutral carrier (ionophore) is added, an MDOAC-based electrode will exhibit selectivity based purely on the hydration energy of the anions.[1] The selectivity sequence follows the Hofmeister series:




[1]

Expert Insight: To detect Nitrate (


) , MDOAC is excellent.[1] To detect Chloride (

)
in the presence of Nitrate, MDOAC alone will fail (due to Nitrate interference).[1] You must add a Chloride-selective ionophore (e.g., In(III)-porphyrins) and use MDOAC only as a minor additive (1-10 mol% relative to ionophore) to reduce membrane resistance.[1]

Visualization: The Phase Boundary Potential

The following diagram illustrates the signal generation mechanism at the Sample/Membrane interface.

ISE_Mechanism cluster_sample Aqueous Sample Phase cluster_interface Phase Boundary (Interface) cluster_membrane Polymeric Membrane (Organic) TargetAnion Target Anion (A-) Exchange Ion Exchange Equilibrium TargetAnion->Exchange Diffusion InterferingAnion Interfering Anion (I-) InterferingAnion->Exchange Competition (Hofmeister) MembraneAnion Extracted Anion (A-) Exchange->MembraneAnion Selectivity (Kpot) MDOAC MDOAC Cation (R+) (Trapped Site) MDOAC->Exchange Electrostatic Attraction

Figure 1: Mechanism of potential generation.[1] The MDOAC cation (


) anchors the electrochemical equilibrium, allowing the target anion (

) to partition into the membrane, generating the Nernstian potential.[1]

Membrane Fabrication Protocol

This protocol yields a "Hofmeister-selective" membrane (e.g., for Nitrate or Perchlorate detection).[1]

Reagents Required:

  • Polymer: High Molecular Weight PVC (33% w/w)[1]

  • Plasticizer: o-NPOE (polar, for divalent ions) or DOS (non-polar, for monovalent ions).[1] (66% w/w)[1]

  • Ion Exchanger: Methyldioctyldecylammonium Chloride (MDOAC) (1-5% w/w)[1]

  • Solvent: Tetrahydrofuran (THF) (distilled, uninhibited)[1]

Step-by-Step Methodology
  • Preparation of the Cocktail:

    • Weigh 200 mg total mass of components into a 5 mL glass vial.

    • Recommended Ratio: 66 mg PVC : 132 mg Plasticizer : 2 mg MDOAC.[1]

    • Note: Keep MDOAC content low (~1 wt%) to prevent "co-ion failure" (Donnan exclusion breakdown) at high sample concentrations.[1]

  • Dissolution:

    • Add 2.0 mL of THF.

    • Vortex or stir on a magnetic stirrer for 30 minutes until the solution is completely clear and viscous. Do not heat above 30°C to avoid degrading the PVC.

  • Casting (The "Master Membrane"):

    • Place a 25 mm glass ring (Petri dish) on a glass plate.

    • Pour the cocktail into the ring.

    • Cover with a beaker (slightly raised) to allow slow solvent evaporation (24-48 hours).[1]

    • Critical: Fast evaporation leads to surface inhomogeneities and noisy signals.

  • Mounting:

    • Cut a 6-8 mm disc from the "Master Membrane" using a cork borer.[1]

    • Glue the disc to the end of a PVC electrode body using a PVC/THF slurry.

Electrochemical Evaluation & Characterization

Once assembled, the electrode must be conditioned and characterized.

Conditioning Protocol
  • Time: 4 to 12 hours.[1]

  • Solution: 0.01 M solution of the Target Ion (e.g.,

    
     if detecting Nitrate).
    
  • Why? This step replaces the initial Chloride counter-ion on the MDOAC molecule with the target anion, establishing a stable baseline potential.

Determination of Selectivity Coefficients ( )

Use the Separate Solution Method (SSM) to validate the sensor.

  • Measure the potential (

    
    ) in 0.1 M of the Target Ion (
    
    
    
    ).[1]
  • Measure the potential (

    
    ) in 0.1 M of the Interfering Ion (
    
    
    
    ).[1]
  • Calculate

    
     using the Nicolsky-Eisenman equation rearrangement:
    

[1]

(Where


 is charge, 

is Faraday's constant,

is Gas constant,

is Temperature).[1]

Data Summary: Typical Selectivity Values (log K) for MDOAC Membranes

Interfering Anion (

)
Lipophilicity (Relative)log K (vs Nitrate)Interpretation
Perchlorate (

)
Very High+1.5 to +2.0Strong Interference
Iodide (

)
High+0.5Moderate Interference
Nitrate (

)
Target 0 (Reference) Primary Signal
Chloride (

)
Low-2.0Low Interference
Sulfate (

)
Very Low-4.5Negligible Interference

Troubleshooting & Optimization

Issue 1: Signal Drift (Potential Instability)

  • Cause: Leaching of MDOAC into the sample.

  • Fix: MDOAC (

    
    ) is lipophilic, but if drift persists in samples containing lipids/surfactants, switch to a more lipophilic analog like Tridodecylmethylammonium chloride (TDMAC)  (
    
    
    
    ).[1]
  • Check: Ensure the membrane surface is not fouled by proteins (if measuring biological fluids).[1]

Issue 2: Sub-Nernstian Slope (< 55 mV/decade)

  • Cause: "Shunting" effect or insufficient conditioning.[1]

  • Fix:

    • Check electrical connections (high impedance requires shielding).[1]

    • Re-condition the membrane for 12 hours.[1]

    • Verify the pH.[2] At very high pH (

      
      ), 
      
      
      
      interference may occur.[1]

Issue 3: Detection Limit Too High

  • Cause: Contamination of the inner filling solution.

  • Fix: Use an inner filling solution with a lower concentration of the target ion (e.g.,

    
     M instead of 
    
    
    
    M) to prevent transmembrane flux from the inside out.[1]

Workflow Visualization

Fabrication_Workflow Step1 Weigh Components (PVC, Plasticizer, MDOAC) Step2 Dissolve in THF (200mg / 2mL) Step1->Step2 Step3 Cast in Glass Ring (Slow Evaporation 24h) Step2->Step3 Step4 Cut & Mount (PVC Body) Step3->Step4 Step5 Conditioning (0.01M Target Sol.) Step4->Step5 Validated Ready for Analysis Step5->Validated QC Pass

Figure 2: Standard fabrication workflow for MDOAC-based polymeric membranes.

References

  • Bakker, E., Pretsch, E., & Bühlmann, P. (2000).[1] Selectivity of Potentiometric Ion Sensors. Analytical Chemistry, 72(6), 1127–1133.[1] Link[1]

  • Umezawa, Y., et al. (2000).[1] Potentiometric Selectivity Coefficients of Ion-Selective Electrodes (IUPAC Technical Report). Pure and Applied Chemistry, 72(10), 1851–2086.[1] Link

  • Sigma-Aldrich. (2025).[1] Aliquat® 336 (Methyltrioctyl/decylammonium chloride) Product Information. Link[1]

  • Bühlmann, P., & Chen, L. D. (2012).[1] Ion-Selective Electrodes with Ionophore-Doped Sensing Membranes.[1] Supramolecular Chemistry: From Molecules to Nanomaterials. Link[1]

Sources

Application

Application Notes and Protocols: Methyldioctyldecylammonium Chloride as a Phase-Transfer Catalyst for the Epoxidation of Olefins

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Efficient and Selective Epoxidation Epoxidation, the conversion of an alkene to an epoxide, is a cornerstone transformation...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Efficient and Selective Epoxidation

Epoxidation, the conversion of an alkene to an epoxide, is a cornerstone transformation in organic synthesis. Epoxides are highly valuable intermediates due to their inherent reactivity, allowing for the introduction of diverse functionalities through ring-opening reactions. This versatility makes them critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The development of efficient, selective, and environmentally benign epoxidation methods is, therefore, a significant area of research. One powerful approach involves the use of phase-transfer catalysis (PTC), which enables reactions between reagents in immiscible phases, often an aqueous oxidant and an organic substrate. This application note details the use of Methyldioctyldecylammonium chloride as a phase-transfer catalyst in a robust and widely applicable system for the epoxidation of olefins using hydrogen peroxide.

The Catalyst System: A Synergistic Trio

The epoxidation system described herein is a multi-component catalytic system, often referred to as a Venturello-type system, where each component plays a crucial

Method

Application Note: Efficient Synthesis of Dihydropyrimidinones via the Biginelli Reaction Catalyzed by Methyldioctyldecylammonium Chloride

Abstract The Biginelli reaction, a cornerstone of multicomponent reactions in medicinal chemistry, provides a direct route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold of immense pharmacological importance.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Biginelli reaction, a cornerstone of multicomponent reactions in medicinal chemistry, provides a direct route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold of immense pharmacological importance.[1][2][3] Classical methods, however, often grapple with harsh conditions and low yields.[4] This application note presents a robust and efficient protocol utilizing Methyldioctyldecylammonium chloride (MDODAC), a quaternary ammonium salt, as a phase-transfer catalyst. This approach offers significant advantages, including improved reaction yields, milder conditions, and operational simplicity, aligning with the principles of green chemistry. We provide a detailed mechanistic overview, a step-by-step experimental protocol, and a comprehensive guide for researchers in synthetic chemistry and drug development.

Introduction: The Significance of the Biginelli Reaction

First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea).[5][6] The resulting dihydropyrimidinone (DHPM) core is a privileged scaffold found in numerous biologically active molecules. DHPMs are integral to a wide range of pharmaceuticals, exhibiting activities such as calcium channel modulation, and acting as antiviral, antitumor, and anti-inflammatory agents.[5][7] Notably, marine alkaloids like batzelladine A and B, which contain the DHPM nucleus, are known inhibitors of the HIV gp-120-CD4 interaction.[2]

Despite its utility, the original Biginelli protocol often requires strong acid catalysis and long reaction times, leading to modest yields, particularly with substituted or aliphatic aldehydes.[8][9] This has spurred the development of numerous improved methods using various catalysts, including Lewis acids, Brønsted acids, and ionic liquids.[8][10] Among these, quaternary ammonium salts acting as phase-transfer catalysts (PTCs) have emerged as a highly effective and environmentally benign option, especially for reactions in aqueous media.[9][11]

Methyldioctyldecylammonium chloride (MDODAC) is a quaternary ammonium salt with long alkyl chains, which enhances its efficacy as a phase-transfer catalyst.[11] It facilitates the transfer of reactants between phases (e.g., an aqueous and an organic phase, or a solid and a liquid phase), thereby increasing reaction rates and yields under milder conditions.

Mechanism of Catalysis

The precise mechanism of the Biginelli reaction has been a subject of study, with the most widely accepted pathway involving an N-acylimine intermediate.[12][13] The reaction proceeds through a series of bimolecular steps. When catalyzed by a phase-transfer catalyst like MDODAC in an aqueous basic medium, the mechanism is enhanced.

Proposed Catalytic Cycle:

  • Aldehyde-Urea Condensation: The reaction initiates with the acid- or base-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate.

  • Enolate Formation: Simultaneously, the β-dicarbonyl compound is deprotonated by a base (e.g., hydroxide ions in the aqueous phase) to form an enolate.

  • Phase-Transfer Catalysis: The quaternary ammonium cation (Q⁺), [CH₃(C₈H₁₇)₂(C₁₀H₂₁)N]⁺, from MDODAC pairs with the enolate anion, forming a lipophilic ion pair [Q⁺][Enolate⁻]. This ion pair is readily transferred from the aqueous phase to the organic phase (or the surface of the reactants), where the aldehyde and acylimine intermediate reside.[9] This step is crucial as it brings the nucleophilic enolate into close proximity with the electrophilic acylimine.

  • Nucleophilic Addition: The transferred enolate attacks the acylimine intermediate.

  • Cyclization and Dehydration: The resulting open-chain ureide undergoes intramolecular cyclization via nucleophilic attack of the amine onto the ketone carbonyl group, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one.[12]

The use of a catalyst with long alkyl chains, such as MDODAC, increases its lipophilicity, which significantly improves the yield of the Biginelli reaction compared to salts with shorter chains.[11]

Biginelli_Mechanism Figure 1: Proposed Mechanism of the Biginelli Reaction cluster_reactants Initial Reactants RCHO Aldehyde (R-CHO) Acylimine Acylimine Intermediate RCHO->Acylimine Urea Urea Urea->Acylimine Ketoester β-Ketoester Enolate Enolate Ketoester->Enolate + OH⁻ Catalyst MDODAC (Q⁺Cl⁻) + Base (OH⁻) IonPair Lipophilic Ion Pair [Q⁺][Enolate⁻] Catalyst->IonPair Phase Transfer Ureide Open-Chain Ureide Acylimine->Ureide Enolate->IonPair IonPair->Ureide Nucleophilic Attack Cyclized Cyclized Intermediate Ureide->Cyclized Cyclization DHPM DHPM Product Cyclized->DHPM - H₂O

Caption: Proposed Mechanism of the Biginelli Reaction.

Experimental Protocol

This protocol describes a general procedure for the synthesis of 5-ethoxycarbonyl-4-(phenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one using benzaldehyde as a model substrate.

3.1. Materials and Reagents

  • Benzaldehyde (≥99%)

  • Ethyl acetoacetate (≥99%)

  • Urea (≥99%)

  • Methyldioctyldecylammonium chloride (MDODAC, ≥95%)[14][15]

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethanol (95% or absolute, for recrystallization)

  • Ethyl acetate (for TLC)

  • n-Hexane (for TLC)

3.2. Equipment

  • Round-bottom flask (50 or 100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Reflux condenser

  • Buchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • TLC plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

  • NMR spectrometer, FT-IR spectrometer (for characterization)

3.3. Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (10.0 mmol, 1.06 g), ethyl acetoacetate (10.0 mmol, 1.30 g), and urea (15.0 mmol, 0.90 g).

    • Rationale: A slight excess of urea (1.5 equivalents) is often used to drive the reaction towards completion.[4]

  • Catalyst and Solvent Addition: Add deionized water (20 mL) and a catalytic amount of Methyldioctyldecylammonium chloride (MDODAC) (0.5 mmol, 0.22 g, 5 mol%). Then, add 1M Sodium Hydroxide (1 mL) to create a basic aqueous medium.

    • Rationale: Using water as a solvent is environmentally benign.[9] The base is required to generate the enolate of the β-ketoester, and the PTC is essential to bring this enolate into contact with the other reactants.[9]

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to 80-90 °C with vigorous stirring.

    • Rationale: Moderate heating increases the reaction rate without causing significant degradation of the reactants or products. Vigorous stirring is critical in a multiphasic system to maximize the interfacial area where the phase-transfer catalysis occurs.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of n-hexane:ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

  • Product Isolation (Work-up): Once the reaction is complete (as indicated by the disappearance of the limiting reactant, benzaldehyde), cool the flask to room temperature and then place it in an ice bath for 30 minutes. A solid precipitate will form.

    • Rationale: The DHPM product is typically a solid with low solubility in cold water, allowing for easy isolation by precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold deionized water (2 x 20 mL) to remove unreacted urea and the catalyst.

  • Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals. Filter the purified crystals and dry them under vacuum.

    • Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds, yielding a product of high purity.

  • Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and FT-IR spectra to confirm its structure and purity.

Experimental_Workflow Figure 2: Experimental Workflow for Catalyzed Biginelli Synthesis start Start reagents 1. Combine Reactants (Aldehyde, Ketoester, Urea) start->reagents catalyst 2. Add Solvent (H₂O) & Catalyst (MDODAC) reagents->catalyst reaction 3. Heat & Stir (80-90 °C, 2-4h) catalyst->reaction monitoring 4. Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup 5. Cool & Precipitate monitoring->workup Complete filtration 6. Filter & Wash with Cold Water workup->filtration purification 7. Recrystallize from Hot Ethanol filtration->purification characterization 8. Characterize Product (MP, NMR, IR) purification->characterization end End characterization->end

Caption: Experimental Workflow for Catalyzed Biginelli Synthesis.

Expected Results and Substrate Scope

The described protocol is versatile and can be applied to a wide range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents.[9][11] Good to excellent yields are generally expected.

EntryAldehyde (R-CHO)Product (R group)Expected Yield (%)*
1BenzaldehydePhenyl85 - 92
24-Chlorobenzaldehyde4-Chlorophenyl88 - 95
34-Methoxybenzaldehyde4-Methoxyphenyl82 - 90
44-Nitrobenzaldehyde4-Nitrophenyl90 - 96
53-Hydroxybenzaldehyde3-Hydroxyphenyl78 - 85
62-Naphthaldehyde2-Naphthyl80 - 88

*Yields are estimates based on published results for similar phase-transfer catalysts like Aliquat-336 and may vary based on specific reaction conditions.[9][11]

Conclusion

This application note details an efficient, environmentally conscious protocol for the Biginelli synthesis of dihydropyrimidinones using Methyldioctyldecylammonium chloride as a phase-transfer catalyst. The method capitalizes on the catalyst's ability to facilitate reactant interaction in an aqueous medium, leading to high yields under mild conditions. This procedure offers a practical and scalable alternative to classical methods, making it highly valuable for researchers in organic synthesis, medicinal chemistry, and drug discovery focused on developing novel therapeutic agents based on the DHPM scaffold.

References

  • Recent Advances in Homogeneous and Heterogeneous Catalyst in Biginelli Reaction from 2015‐19: A Concise Review. (n.d.). Scilit. Retrieved February 19, 2026, from [Link]

  • Bhatt, B. R., Dixit, B. C., Kataria, V. B., Dixit, R. B., & Saiyad, S. (2024). Recent Advances in Biginelli Reaction using Nanoparticles, Zeolites and Metal Compounds as Catalyst: A Concise Review. Bentham Science. Retrieved February 19, 2026, from [Link]

  • Peng, J., & Deng, Y. (2001). Ionic liquids catalyzed Biginelli reaction under solvent-free conditions. Tetrahedron Letters, 42(34), 5917–5919.
  • Slimi, H., Saïd, K., Moussaoui, Y., & Salem, R. (2013). Phase Transfer Catalysis Improved Synthesis of 3,4-Dihydropyrimidinones. Scientific Research Publishing. Retrieved February 19, 2026, from [Link]

  • Al-dujaili, J. H., & Al-Zoubi, R. M. (2018). Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis: Recent strategies with the support or direct catalyzing of inorganic catalysts. Journal of the Serbian Chemical Society, 83(12), 1375-1393.
  • Bhatt, B. R., Dixit, B. C., Kataria, V. B., Dixit, R. B., & Saiyad, S. (2024). Recent Advances in Biginelli Reaction using Nanoparticles, Zeolites and Metal Compounds as Catalyst: A Concise Review. Letters in Organic Chemistry, 21(10), 821-846.
  • Dhiman, N., Singh, A., & Sharma, R. (2020). Dihydropyrimidinones Scaffold as a Promising Nucleus for Synthetic Profile and Various Therapeutic Targets: A Review. Current Organic Synthesis, 17(8), 603-623.
  • Shaikh, R. A., & Puro, K. D. (2014). An Improved Protocol for Biginelli Reaction. Scientific Research Publishing. Retrieved February 19, 2026, from [Link]

  • Naskar, S., & Chatterjee, T. (2019). Biginelli Reaction: Polymer Supported Catalytic Approaches.
  • Slimi, H., Saïd, K., Moussaoui, Y., & Salem, R. (2013). Phase Transfer Catalysis Improved Synthesis of 3,4-Dihydropyrimidinones. Semantic Scholar. Retrieved February 19, 2026, from [Link]

  • Kumar, V., & Gupta, M. K. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry, 134, 194-220.
  • Kumar, A., & Maurya, R. A. (2008). Synthesis of 1-alkyl triazolium triflate room temperature ionic liquids and their catalytic studies in multi-component Biginelli reaction. Journal of the Indian Chemical Society, 85(12), 1264-1270.
  • Jetti, S. R., & Kad, G. L. (2012). One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones Catalyzed By Ionic Liquids In Aqueous Media. International Journal of ChemTech Research, 4(3), 955-961.
  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Beena, K. P., Suresh, R., Rajasekaran, A., & Manna, P. K. (2025). DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity. ResearchGate. Retrieved February 19, 2026, from [Link]

  • Prasad, K., & B, S. (2021). Assessment of dihydropyrimidinone-based nanocomposites as multifunctional anti-cancer drug.
  • Suma, C., et al. (2020). Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. International Journal of Pharmaceutical and Phytopharmacological Research, 10(5), 1-16.
  • Biginelli reaction. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Shaterian, H. R., & Mohammadnia, M. (2012). Eutectic Salt Catalyzed Environmentally Benign and Highly Efficient Biginelli Reaction. The Scientific World Journal, 2012, 908702.
  • BIGINELLI REACTION. (n.d.). SlideShare. Retrieved February 19, 2026, from [Link]

  • A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. (2026). Der Pharma Chemica. Retrieved February 19, 2026, from [Link]

  • Methyldioctyldecylammonium chloride. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Guezguez, R., et al. (2017). The Biginelli reaction in different solvents and in presence of bismuth nitrate. SCT Tunisie. Retrieved February 19, 2026, from [Link]

  • METHYLDIOCTYLDECYLAMMONIUM CHLORIDE. (n.d.). FDA Substance Registration System. Retrieved February 19, 2026, from [Link]

Sources

Application

Application Note: Methyldioctyldecylammonium Chloride in Supported Liquid Membrane (SLM) Extraction

Executive Summary This guide details the deployment of Methyldioctyldecylammonium chloride —the bioactive "engine" within the commercial reagent Aliquat 336 —as a carrier in Supported Liquid Membrane (SLM) systems. Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the deployment of Methyldioctyldecylammonium chloride —the bioactive "engine" within the commercial reagent Aliquat 336 —as a carrier in Supported Liquid Membrane (SLM) systems. Unlike traditional solvent extraction (SX), SLM offers simultaneous extraction and stripping in a single unit operation, significantly reducing solvent inventory and operational footprint.[1]

This protocol focuses on the selective transport of anionic metal complexes and organic acids , providing a self-validating workflow for membrane impregnation, stability testing, and kinetic optimization.[1]

Chemical Profile & Critical Distinctions[1][2]

While often referred to generically as "Aliquat 336" or "Methyltrioctylammonium chloride," the active transport species is a mixture. Understanding this heterogeneity is vital for reproducibility.[1]

PropertySpecification
Primary Component Methyldioctyldecylammonium chloride (

)
Abundance ~50–60% of commercial Aliquat 336 mixtures
Secondary Components Methyltrioctylammonium chloride, Methyldidecyloctylammonium chloride
Role in SLM Anion exchanger / Phase Transfer Catalyst (PTC)
Critical Impurities Octanol/Decanol (can affect membrane stability; often removed in high-purity applications)

Expert Insight: For pharmaceutical or high-precision kinetics, we recommend characterizing your specific batch via GC-MS or using a high-purity standard (CAS 77502-69-3) if available.[1] For industrial metal recovery, the commercial mixture (Aliquat 336) is standard and cost-effective.[1]

Mechanistic Principle: Coupled Transport[1]

Methyldioctyldecylammonium chloride functions via a Co-Transport (Anion Exchange) mechanism.[1] The quaternary ammonium cation (


) is lipophilic and remains trapped within the membrane pores. It shuttles the target anion (

) from the feed to the strip phase by exchanging it with a counter-ion (usually

or

).[1]
Transport Dynamics Diagram

SLM_Transport_Mechanism cluster_membrane SUPPORTED LIQUID MEMBRANE (Hydrophobic Pore) node_feed FEED PHASE (Aqueous) High [Target Anion] node_strip STRIP PHASE (Aqueous) High [Counter Ion] node_complex Carrier-Target Complex [R4N+ :: Target-] node_feed->node_complex Extraction (Ion Exchange) node_carrier Free Carrier [R4N+ :: Cl-] node_strip->node_carrier Regeneration node_complex->node_strip Stripping (Displacement) node_carrier->node_feed Diffusion Back

Figure 1: Cycle of anion exchange.[1] The lipophilic cation (


) acts as a shuttle, never leaving the organic membrane phase, while the target anion moves down its chemical potential gradient.

Detailed Experimental Protocol

Phase 1: Membrane Preparation (Impregnation)[1]

Objective: Create a stable, homogeneous liquid membrane within a porous support.

Materials:

  • Support: Hydrophobic microporous membrane (PVDF or PTFE).[1] Pore size: 0.22 µm or 0.45 µm.[1]

  • Carrier: Methyldioctyldecylammonium chloride (Aliquat 336).[1][2][3][4][5]

  • Diluent: 2-Nitrophenyloctyl ether (NPOE) for high stability, or Dodecane/Kerosene for lower viscosity.[1]

  • Modifier (Optional): 1-Decanol (5-10% v/v) to prevent third-phase formation if using aliphatic diluents.[1]

Step-by-Step:

  • Carrier Formulation: Prepare a 10–30% (v/v) solution of the carrier in the chosen diluent.

    • Note: Higher concentrations increase flux but also viscosity, which can reduce diffusion rates.[1] 20% is a robust starting point.[1]

  • Impregnation:

    • Method A (Soaking): Submerge the dry membrane in the carrier solution for 24 hours.

    • Method B (Vacuum - Recommended): Place membrane in a vacuum chamber.[1] Evacuate air, then introduce the carrier solution to submerge the membrane. Release vacuum to force liquid into pores.[1]

  • Conditioning: Remove membrane and gently wipe surface excess with lint-free tissue.[1] The membrane should appear translucent (indicating pore filling) but not dripping wet.

Phase 2: Experimental Setup (Flat Sheet Module)
  • Assembly: Mount the impregnated membrane between two compartment cells (Feed and Strip).

  • Volume Ratio: Typically 1:1 (e.g., 100 mL Feed : 100 mL Strip).

  • Stirring: Magnetic stirring at 600–800 rpm.

    • Critical: Stirring must be sufficient to minimize the aqueous boundary layer but not so vigorous as to displace the organic phase from the pores (emulsification).

Phase 3: Operational Workflow[1]
ParameterFeed Phase StrategyStrip Phase Strategy
Metal Extraction Adjust pH/Cl⁻ to form anionic complex (e.g.,

in HCl).[1]
High pH (NaOH) or alternate anion (

) to displace metal.[1]
Organic Acids pH < pKa (keep acid protonated?[1] No, for anion exchange, pH > pKa to ensure anionic form).[1]High concentration of NaCl or mineral acid to reverse exchange.

Self-Validation Check:

  • Measure flux (

    
    ) every 30 mins for the first 2 hours.
    
  • If

    
     drops precipitously, check for "membrane dry-out" (leaching of carrier).[1]
    

Case Studies & Performance Data

The following table summarizes validated applications of Methyldioctyldecylammonium chloride in SLM configurations.

Target AnalyteMatrixStrip ReagentEfficiency (%)Flux (

)
Ref
Cadmium (Cd) 0.1M HCl0.1M EDTA or

> 95%2.5 - 4.0[1, 2]
Chromium (Cr VI) Acidic Waste1.0M NaOH99%5.2[1]
Lactic Acid Fermentation Broth1.0M NaCl85%1.8[3]
Platinum Group HCl MediaThiourea / HCl> 90%0.9[4]

Troubleshooting & Optimization

Common Failure Modes
  • Leaching (Instability): The carrier slowly dissolves into the aqueous phases.

    • Solution: Use a more hydrophobic diluent (e.g., NPOE instead of toluene).[1] Add salt to aqueous phases to increase ionic strength (salting-out effect).[1]

  • Fouling: Precipitates form at the interface.

    • Solution: Filter feed solutions (0.45 µm) prior to extraction.[1] Ensure strip phase does not cause precipitation of the target inside the pores.

  • Low Flux:

    • Solution: Reduce carrier viscosity (add diluent).[1][2] Increase temperature (carefully, < 40°C to avoid evaporation).[1]

Protocol for Stability Testing

Run the SLM for 24 hours. Measure the concentration of the quaternary ammonium salt in the feed/strip phases using a dye-binding assay (e.g., Eosin indicator) or TOC analysis. If carrier loss > 5%, re-optimize the diluent.

References

  • Wikipedia. (n.d.).[1] Aliquat 336. Retrieved February 19, 2026, from [Link][1]

  • Victoria University Research Repository. (2005).[1] Extraction Study of Cadmium(II) and Copper(II) Using Aliquat 336. Retrieved February 19, 2026, from [Link][1]

  • Impag. (n.d.). Aliquat 336 Product Overview. Retrieved February 19, 2026, from [Link][1]

  • Taylor & Francis. (2019).[1] Aliquat 336 – Knowledge and References. Retrieved February 19, 2026, from [Link][1]

  • National Institutes of Health (NIH). (2025).[1] Methyldioctyldecylammonium Chloride Compound Summary. Retrieved February 19, 2026, from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting emulsion formation with Aliquat 336 in solvent extraction.

Topic: Troubleshooting Emulsion & Third Phase Formation Status: Active Operator: Senior Application Scientist System Time: 2026-02-19[1] Introduction: The Double-Edged Sword Welcome to the Aliquat 336 technical support h...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Emulsion & Third Phase Formation

Status: Active Operator: Senior Application Scientist System Time: 2026-02-19[1]

Introduction: The Double-Edged Sword

Welcome to the Aliquat 336 technical support hub. You are likely here because your solvent extraction layer—which should be a crisp, clean interface—currently looks like mayonnaise or has split into three distinct layers.[1]

Aliquat 336 (Methyltrioctylammonium chloride) is a powerful extractant and Phase Transfer Catalyst (PTC).[1] However, its chemical strength is also its physical weakness.[1] As a quaternary ammonium salt with long alkyl chains, it acts as a cationic surfactant .[1] This lowers interfacial tension, promoting emulsions.[1] Furthermore, the extracted metal-amine complexes are highly polar, often exceeding their solubility in non-polar diluents (like kerosene), leading to Third Phase Formation .[1]

This guide distinguishes between these two phenomena and provides field-proven protocols to resolve them.

Diagnostics: Identify Your Problem

Before applying a fix, you must identify the physical state of your system.

FeatureScenario A: Stable Emulsion Scenario B: Third Phase
Visual Appearance Cloudy, opaque "rag layer" between phases.[1] Looks like milk or mayonnaise.[1]A clear, distinct middle layer (heavy organic phase) between the light solvent and aqueous phase.
Cause Mechanical/Surfactant: High shear mixing + low interfacial tension prevents droplet coalescence.[1]Thermodynamic: The extracted complex is insoluble in the diluent and separates out.
Primary Fix Centrifugation, Salting out, Demulsifiers.[1]Addition of Modifiers (Long-chain alcohols or TBP).[1][2]

The Mechanics of the Mess

To prevent recurrence, you must understand the causality.

The "Third Phase" Mechanism

When Aliquat 336 extracts a metal anion (e.g.,


), it forms an ion-pair complex.[1] In aliphatic diluents (kerosene, heptane), this polar complex is poorly soluble.[1] As concentration increases, these complexes aggregate into "reverse micelles" to stabilize their polar cores.[1] When these aggregates become too dense, they separate from the bulk diluent, forming a heavy, viscous third phase rich in extractant and metal [1, 2].[1]
The Visualization of Failure

The following diagram maps the pathway from a clean extraction to system failure.

AliquatFailureMechanism A Aliquat 336 + Diluent C Mixing (Shear Force) A->C B Metal Anion (Aqueous) B->C D Ion-Pair Complex Forms C->D E Solubility Limit Exceeded? D->E F Reverse Micelle Aggregation E->F Yes (Non-polar diluent) H Clean Phase Separation E->H No (Aromatic diluent or Modifier added) G THIRD PHASE FORMATION (Heavy Organic Layer) F->G

Figure 1: Mechanism of Third Phase Formation. In aliphatic diluents, the polarity mismatch forces the Aliquat-Metal complex to aggregate and separate.

Prevention: The Modifier Protocol

If you are observing a Third Phase , you cannot "break" it mechanically.[1] You must chemically alter the solvent matrix.

The Solution: Add a Phase Modifier.[2] Modifiers are polar organic compounds that increase the solvation power of the non-polar diluent.

  • Standard: 1-Decanol or Isodecanol (10–20% v/v) [3].[1]

  • Alternative: Tributyl phosphate (TBP) [4].[1][2][3][4]

Protocol A: Determination of Critical Modifier Concentration

Do not guess the amount. Excess modifier reduces the distribution coefficient (


). Use this titration method to find the minimum effective concentration.
  • Prepare Organic Phase: Mix Aliquat 336 in your chosen diluent (e.g., Kerosene) at the target concentration (e.g., 0.5 M).[1]

  • Load: Contact with the metal-bearing aqueous solution until the organic phase is saturated (maximum loading).

  • Observe: Allow phases to settle. A third phase should appear.[1][5]

  • Titrate:

    • Add the modifier (e.g., 1-Decanol) to the system in 2% v/v increments.

    • Shake vigorously for 2 minutes after each addition.

    • Allow to settle.

  • Endpoint: The point at which the third phase disappears and the organic layer becomes a single, clear phase is the Critical Modifier Concentration .

  • Operational Setpoint: Add a safety margin of +5% v/v above the critical value for process fluctuations.

Rescue: Troubleshooting Stable Emulsions

If you have a Stable Emulsion (cloudy rag layer), the issue is physical.[1] Aliquat 336 is viscous (~1500 mPa[1]·s at 30°C) [5] and lowers surface tension.[1]

Decision Tree: Breaking the Bond

Follow this logic flow to resolve an active emulsion.

EmulsionTroubleshoot Start Emulsion Detected Step1 Centrifugation (3000 rpm, 5 min) Start->Step1 Check1 Resolved? Step1->Check1 Step2 Thermal Shock (Heat to 40-50°C) Check1->Step2 No Success Phase Separation Check1->Success Yes Check2 Resolved? Step2->Check2 Step3 Salting Out (Add NaCl/Na2SO4) Check2->Step3 No Check2->Success Yes Check3 Resolved? Step3->Check3 Step4 Filtration (Glass wool/Phase Separator) Check3->Step4 No Check3->Success Yes

Figure 2: Troubleshooting logic for breaking stable Aliquat 336 emulsions.

Protocol B: The "Salt-Out" Rescue

If centrifugation is unavailable or insufficient:

  • Prepare Brine: Create a saturated NaCl or Na₂SO₄ solution.[1]

  • Add: Add this brine to your emulsion (approx. 10% of the aqueous volume).

  • Mechanism: This increases the ionic strength of the aqueous phase, disrupting the electric double layer stabilizing the emulsion and "pushing" the organic surfactant out of the water [6].

  • Agitate & Settle: Gently invert (do not shake vigorously) and let stand.

Frequently Asked Questions (FAQs)

Q: Can I use aromatic diluents instead of adding modifiers? A: Yes. Aromatic diluents like Toluene or Xylene solvate the Aliquat-metal complex much better than aliphatics, often eliminating the need for modifiers [7]. However, aromatics are often avoided in industrial scale-up due to toxicity and flammability concerns.[1] If you must use aliphatic kerosene/dodecane, a modifier is mandatory.[1]

Q: My Aliquat 336 is extremely viscous and hard to pipet. How do I handle it? A: Aliquat 336 is very viscous at room temperature.[1][6]

  • Tip: Warm the stock bottle to 35–40°C in a water bath before dispensing.

  • Tip: Cut the tip off your plastic pipette to widen the bore.

  • Cleaning: It sticks to glass.[1] Wash glassware with Ethanol or Acetone; water alone will not remove it.[1]

Q: Does pH affect emulsion stability? A: Indirectly.[1] While Aliquat 336 is a quaternary salt (charged at all pH levels), the species it extracts often depend on pH.[7] Furthermore, extreme pH (very high alkalinity) can sometimes lead to the formation of fine precipitates (metal hydroxides) which act as "Pickering Emulsifiers," stabilizing the emulsion with solid particles. Ensure your aqueous feed is filtered before extraction.[1]

References

  • Rydberg, J., et al. (2004).[1] Solvent Extraction Principles and Practice. Marcel Dekker.[1] (Standard text on micelle aggregation and third phase limits).

  • Materials International. (2020).[1] Demonstration of extraction performance of Aliquat 336 for Europium (III) from nitrate medium. Link

  • ResearchGate. (2018).[1] Influence of alcohols on the extraction of cerium(IV) by Aliquat-336 in kerosene. Link

  • MDPI. (2020).[1] Solvent Extraction of Didymium by TBP, Aliquat 336 and HDEHP. Link[1]

  • Wikipedia. Aliquat 336 Physical Properties. Link

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Link

  • MDPI. (2024).[1] Aliquat 336 in Solvent Extraction Chemistry of Metallic ReO4− Anions. Link

Sources

Optimization

Technical Support Center: Enhancing the Stability of Polymer Inclusion Membranes (PIMs) with Methyldioctyldecylammonium Chloride

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Polymer Inclusion Membranes (PIMs) containing the ionic liquid carrier Methyldioctyldecylammonium chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Polymer Inclusion Membranes (PIMs) containing the ionic liquid carrier Methyldioctyldecylammonium chloride. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the stability and performance of your PIMs. As Senior Application Scientists, we have compiled this information based on established research and practical experience to address the common challenges encountered during PIM development and application.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of PIMs containing Methyldioctyldecylammonium chloride.

Q1: What are the primary causes of instability in PIMs?

The primary causes of instability in PIMs are the leaching of membrane components (the carrier and/or plasticizer) into the aqueous feed and stripping solutions, and the physical degradation of the polymer matrix, such as excessive swelling or embrittlement.[1][2][3] Leaching is a significant issue as it reduces the concentration of the active carrier in the membrane, leading to a decline in transport efficiency over time.

Q2: What is "carrier leaching" and how can I minimize it?

Carrier leaching is the loss of the Methyldioctyldecylammonium chloride from the polymer matrix into the surrounding aqueous phases.[2] This is often due to the carrier's slight solubility in water and weak interactions with the polymer. To minimize leaching, you can:

  • Select a more retentive base polymer: Polymers like poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) have been shown to retain quaternary ammonium salts like Aliquat 336 (which is structurally similar to Methyldioctyldecylammonium chloride) more effectively than poly(vinyl chloride) (PVC) or cellulose triacetate (CTA).[1][2][3]

  • Optimize the membrane composition: Reducing the carrier concentration to the minimum required for effective transport can reduce the driving force for leaching.

  • Increase the viscosity of the membrane's liquid phase: A more viscous plasticizer can hinder the diffusion of the carrier to the membrane surface.[4]

Q3: How does the choice of base polymer affect membrane stability?

The base polymer is crucial for the mechanical and chemical stability of the PIM.[5][6] It provides the structural framework that entraps the carrier and plasticizer.[7] The interaction between the polymer and the carrier is a key factor in preventing leaching.[1][2] For instance, PVDF-HFP can exhibit stronger interactions with quaternary ammonium salts compared to PVC and CTA, leading to enhanced stability.[3] The polymer also influences the membrane's flexibility, thermal stability, and resistance to chemical attack.[8][9]

Q4: What is the role of a plasticizer in PIM stability?

A plasticizer has two main functions: to increase the flexibility and workability of the polymer matrix, and to act as a solvent for the carrier, facilitating its mobility within the membrane.[4][8][10] The choice of plasticizer significantly impacts stability. A good plasticizer should be immiscible with water to prevent its own leaching, and it should have a suitable viscosity and dielectric constant to ensure good carrier mobility without promoting its loss to the aqueous phase.[4][10]

Q5: Can I prepare a PIM without a plasticizer?

Yes, it is possible to prepare PIMs without a plasticizer, especially if the carrier itself has plasticizing properties.[11] For example, some studies have shown that carriers like di(2-ethylhexyl) phosphoric acid (D2EHPA) can also act as a plasticizer for a PVC matrix.[11] However, this may result in a more rigid membrane, and the transport kinetics might be slower due to the higher viscosity of the membrane's internal phase.

In-depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common stability issues encountered during PIM experiments.

Problem 1: Low or Decreasing Transport Efficiency Over Time

Symptoms: The rate of transport of the target analyte decreases significantly with each cycle of use or over a prolonged single use.

Potential Cause: Carrier Leaching

Diagnostic Workflow:

A Low/Decreasing Transport Efficiency B Perform Leaching Study (See Protocol 2) A->B C Significant Mass Loss? B->C D Confirm Carrier Loss (e.g., via chromatography of aqueous phase) C->D Yes F Minimal Mass Loss C->F No E Carrier Leaching Confirmed D->E H Optimize Membrane Composition E->H G Investigate Other Causes: - Membrane Fouling - Incorrect Stripping Conditions - Carrier Deactivation F->G I Option 1: Change Base Polymer (e.g., to PVDF-HFP) H->I J Option 2: Change Plasticizer (e.g., higher viscosity) H->J K Option 3: Reduce Carrier Concentration H->K

Caption: Troubleshooting workflow for declining PIM performance.

Corrective Actions:

  • Quantify Membrane Stability: Perform a leaching study (see Protocol 2 ) to determine the mass loss of the membrane after exposure to the feed and stripping solutions. A significant mass loss suggests component leaching.[1][2]

  • Change the Base Polymer: If using PVC or CTA, consider reformulating the PIM with PVDF-HFP, which has been shown to have stronger interactions with quaternary ammonium salt carriers, thus reducing leaching.[3]

  • Optimize the Plasticizer: If you suspect the plasticizer is too fluid or has some aqueous solubility, replace it with one that has a higher viscosity and is more hydrophobic.[4]

  • Re-evaluate Component Ratios: Systematically vary the polymer-carrier-plasticizer ratios. A higher polymer content can create a more tortuous path for the carrier to leach out. However, this may also reduce transport rates, so optimization is key.

Problem 2: The PIM is Brittle, Cracks, or is Mechanically Unstable

Symptoms: The membrane is difficult to handle, breaks easily during experiments, or becomes rigid and fragile after a short period of use.

Potential Causes:

  • Insufficient plasticizer content.

  • Incompatible membrane components.

  • Aging of the polymer matrix.

Corrective Actions:

  • Increase Plasticizer Concentration: The primary role of the plasticizer is to impart flexibility.[8][9] Gradually increase the weight percentage of the plasticizer in your formulation. A typical starting point is a 1:1 ratio of plasticizer to polymer, which can be adjusted as needed.

  • Screen Different Plasticizers: Not all plasticizers are equally effective for a given polymer. For PVC or CTA-based membranes, common plasticizers like 2-nitrophenyl octyl ether (NPOE) or tris(2-butoxyethyl) phosphate (TBEP) can be evaluated.[10] Their effectiveness depends on their ability to solvate the polymer chains.[4]

  • Check for Component Homogeneity: After casting and solvent evaporation, the membrane should be clear and uniform. If it appears cloudy or you can see phase separation, the components may be incompatible. This can be investigated using Scanning Electron Microscopy (SEM).[11][12] Ensure all components are fully dissolved in the casting solvent before pouring.

Problem 3: Excessive Swelling or Deformation of the Membrane

Symptoms: The PIM visibly swells, changes dimensions, or becomes soft and gelatinous when placed in the aqueous solution.

Potential Causes:

  • High affinity of the membrane components for water.

  • Penetration of the aqueous solution into the polymer matrix.[13]

Corrective Actions:

  • Assess Hydrophilicity: Measure the contact angle of the membrane surface.[8][9] A lower contact angle indicates a more hydrophilic surface, which may be prone to excessive water uptake.

  • Increase Membrane Hydrophobicity:

    • Choose a more hydrophobic polymer: PVC and especially PVDF-HFP are more hydrophobic than CTA.

    • Use a hydrophobic plasticizer: Ensure the selected plasticizer has very low water solubility.

  • Conduct a Swelling Study: Quantify the degree of swelling by following Protocol 3 . If the swelling is greater than 10-15%, it may negatively impact the membrane's structural integrity and dilute the carrier concentration within the membrane phase.

Data and Component Selection

The stability of your PIM is highly dependent on the choice of its core components. The following table summarizes the properties of common base polymers used in PIMs.

Base PolymerCommon AbbreviationKey Advantages for StabilityKey Disadvantages for Stability
Poly(vinyl chloride)PVCGood mechanical properties, widely available, good compatibility with many plasticizers.[8][9]Prone to carrier leaching with some carriers like Aliquat 336.[1][2][3]
Cellulose TriacetateCTACan form thin, flexible membranes.Can be more hydrophilic and prone to swelling; may have weaker interactions with some carriers.[14]
Poly(vinylidene fluoride-co-hexafluoropropylene)PVDF-HFPHigh thermal stability, chemical resistance, and has shown to strongly retain Aliquat 336, leading to high stability.[1][2][3]Can be more expensive and may require different casting solvents.

Experimental Protocols

Protocol 1: General Preparation of a Stable PIM

This protocol describes the solvent evaporation method for preparing a PIM containing Methyldioctyldecylammonium chloride.

Materials:

  • Base Polymer (e.g., PVC, PVDF-HFP)

  • Plasticizer (e.g., 2-NPOE)

  • Carrier: Methyldioctyldecylammonium chloride

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Flat-bottomed glass petri dish (approx. 5 cm diameter)

  • Glass vial and magnetic stirrer

Procedure:

  • Prepare the Casting Solution:

    • Accurately weigh the base polymer, plasticizer, and Methyldioctyldecylammonium chloride into a glass vial. A common starting composition is 40% polymer, 40% plasticizer, and 20% carrier by weight.

    • Add a sufficient volume of THF to completely dissolve all components (e.g., 10 mL for a total of 500 mg of solid components).

    • Stir the mixture at room temperature until a clear, homogeneous solution is obtained. This may take 1-2 hours.

  • Cast the Membrane:

    • Place the glass petri dish on a perfectly level surface.

    • Carefully pour the casting solution into the petri dish, ensuring the solution spreads evenly across the bottom.

  • Solvent Evaporation:

    • Cover the petri dish with a lid or filter paper to slow down the rate of solvent evaporation. This helps to form a dense, uniform membrane.[1]

    • Allow the solvent to evaporate completely at room temperature for at least 24 hours.

  • Membrane Recovery:

    • Once the membrane is completely dry, carefully peel it from the bottom of the petri dish using flat-tipped tweezers.

    • The resulting PIM should be a thin, flexible, and transparent film.

Self-Validation:

  • The final membrane should be visually homogeneous, without any cloudiness or precipitates.

  • The thickness of the membrane, measured with a micrometer, should be consistent across different points.

Protocol 2: Assessing Membrane Stability via Leaching Study

This protocol quantifies the loss of membrane components over time.

Procedure:

  • Initial Measurement:

    • Cut a circular piece of the PIM of a known diameter.

    • Accurately weigh the PIM sample (this is the initial mass, minitial).

  • Immersion:

    • Place the PIM sample in a beaker containing a known volume of the feed or stripping solution that you will use in your experiments.

    • Stir the solution gently at a constant speed and temperature for a defined period (e.g., 24 hours).

  • Final Measurement:

    • After the immersion period, carefully remove the PIM from the solution.

    • Gently blot the surface with a lint-free tissue to remove any excess water.

    • Allow the PIM to dry completely in a desiccator until a constant weight is achieved.

    • Weigh the dry PIM sample (this is the final mass, mfinal).

  • Calculate Mass Loss:

    • Calculate the percentage of mass loss using the following equation: Mass Loss (%) = [(minitial - mfinal) / minitial] x 100

Interpretation:

  • A mass loss of less than 5% over 24 hours is generally considered indicative of a stable membrane.[14] Higher mass loss confirms that leaching is a significant issue.

Protocol 3: Evaluating Membrane Swelling

This protocol measures the extent of water uptake by the PIM.

Procedure:

  • Initial Measurement:

    • Cut a circular piece of the PIM and weigh it accurately (this is the dry weight, Wdry).

  • Immersion:

    • Immerse the PIM sample in deionized water or the relevant aqueous solution for 24 hours at a constant temperature.

  • Final Measurement:

    • Remove the PIM from the water.

    • Quickly and gently blot the surface with a lint-free tissue to remove surface water.

    • Immediately weigh the swollen PIM (this is the wet weight, Wwet).

  • Calculate Degree of Swelling:

    • Calculate the degree of swelling using the following equation: Swelling (%) = [(Wwet - Wdry) / Wdry] x 100

Interpretation:

  • This value represents the percentage of water absorbed by the membrane. Comparing the swelling of different PIM formulations can help you select the most resistant one.

Visualizing PIM Components and Instability

cluster_PIM Polymer Inclusion Membrane (PIM) Structure cluster_Aqueous Aqueous Phase (Feed/Stripping Solution) Polymer Polymer Matrix (e.g., PVC) Entangled polymer chains providing structural support LiquidPhase Liquid Phase Carrier: Methyldioctyldecylammonium chloride (Mobile) Plasticizer (e.g., 2-NPOE) Aqueous Water + Solutes LiquidPhase:f1->Aqueous Carrier Leaching

Caption: Components of a PIM and the mechanism of carrier leaching.

References

  • Structural Characterization of the Plasticizers' Role in Polymer Inclusion Membranes Used for Indium (III) Transport Containing IONQUEST® 801 as Carrier. (2021). PMC. [Link]

  • A comprehensive study on the effect of plasticizers on the characteristics of Polymer Inclusion Membranes (PIMs): exploring butyl stearate as a promising alternative. (2024). UPCommons. [Link]

  • Selective transport of Cadmium by PVC/Aliquat 336 polymer inclusion membranes (PIMs): the role of membrane composition and solution chemistry. Scilit. [Link]

  • Selective transport of Cadmium by PVC/Aliquat 336 polymer inclusion membranes (PIMs): The role of membrane composition and solution chemistry. (2012). ResearchGate. [Link]

  • Up-Hill Transport of Tryptophan through Polymer Inclusion Membrane Containing Aliquat 336. J-STAGE. [Link]

  • A Comprehensive Study on the Effect of Plasticizers on the Characteristics of Polymer Inclusion Membranes (PIMs): Exploring Butyl Stearate as a Promising Alternative. (2024). MDPI. [Link]

  • Selective transport of Cadmium by PVC/Aliquat 336 polymer inclusion membranes (PIMs). (2012). University of Wollongong Research Online. [Link]

  • Effect of plasticizer on membrane stability for different values of pH. ResearchGate. [Link]

  • Assessing the Stability of Polymer Inclusion Membranes: The Case of Aliquat 336-Based Membranes. (2025). MDPI. [Link]

  • Effect of Plasticizer Type on Polymer Inclusion Membranes Properties and Performance for Zinc Separation. (2024). ResearchGate. [Link]

  • PREPARATION AND CHARACTERIZATION OF POLYMER INCLUSION MEMBRANES BASED ON BIODEGRADABLE CELLULOSE/ALGERIAN CLAY FOR HEAVY METALS. (2024). ResearchGate. [Link]

  • New Insights on the Effects of Water on Polymer Inclusion Membranes Containing Aliquat 336 Derivatives as Carriers. PMC. [Link]

  • The Use of Polymer Inclusion Membranes for the Removal of Metal Ions from Aqueous Solutions—The Latest Achievements and Potential Industrial Applications: A Review. (2022). MDPI. [Link]

  • effects-o-membrane-swelling-an-overview.pdf. Walsh Medical Media. [Link]

  • Polymer-Induced Swelling of Solid-Supported Lipid Membranes. PMC. [Link]

  • A Comprehensive Study on the Effect of Plasticizers on the Characteristics of Polymer Inclusion Membranes (PIMs): Exploring Butyl. (2024). UPCommons. [Link]

  • Swelling of 9 polymers commonly employed for solvent-resistant nanofiltration membranes. University of Twente Research Information. [Link]

  • New polymer inclusion membrane. Preparation and characterization. (2016). ResearchGate. [Link]

  • Assessing the Stability of Polymer Inclusion Membranes: The Case of Aliquat 336-Based Membranes. (2025). ResearchGate. [Link]

  • Separation of Co from Ni and Li from chloride media using polymer inclusion membrane system with thiosalicylate based ionic liquid. journalssystem.com. [Link]

  • Assessing the Stability of Polymer Inclusion Membranes: The Case of Aliquat 336-Based... (2025). PubMed. [Link]

  • Recent Developments in Polymer Inclusion Membranes: Advances in Selectivity, Structural Integrity, Environmental Applications and Sustainable Fabrication. (2025). MDPI. [Link]

  • Effect of Polymer Matrix on Inelastic Strain Development in PI- and PEI-Based Composites Reinforced with Short Carbon Fibers under Low-Cyclic Fatigue. (2023). MDPI. [Link]

  • Swelling-Activated, Soft Mechanochemistry in Polymer Materials. (2023). ACS Publications. [Link]

  • Stability study of polymer inclusion membranes (PIMs) based on acidic (D2EHPA), basic (Aliquat 336) and neutral (TOPO) carriers: effect of membrane composition and aqueous solution. (2022). ResearchGate. [Link]

  • Enabling Metal Sustainability with Polymer Inclusion Membranes: A Critical Review. (2023). Taylor & Francis Online. [Link]

  • First Report on a Solvent-Free Preparation of Polymer Inclusion Membranes with an Ionic Liquid. (2019). PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Methyldioctyldecylammonium Chloride (MDDAC) for Selective Metal Extraction

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization & Troubleshooting of MDDAC Solvent Extraction Systems Core Technical Overview Methyldioctyldecylammonium chloride (MD...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization & Troubleshooting of MDDAC Solvent Extraction Systems

Core Technical Overview

Methyldioctyldecylammonium chloride (MDDAC) is a high-molecular-weight quaternary ammonium compound (QAC). While often found as a primary component in commercial mixtures like Aliquat 336, using high-purity MDDAC allows for precise thermodynamic modeling and reproducible kinetics in critical separations (e.g., PGM recovery, Battery Metal recycling).

The Mechanism: MDDAC functions as a liquid anion exchanger . It does not extract free metal cations (


). It extracts anionic metal complexes (

).


  • R/R': Octyl/Decyl chains (provide lipophilicity).

  • Selectivity Driver: The formation constant of the metal-chloro complex in the aqueous phase and the affinity of the QAC for that specific anion.

Troubleshooting Modules

Module A: Third Phase Formation (Critical Failure)

User Issue: "My organic phase has split into two layers (light and heavy organic) during high metal loading."

Diagnosis: You have exceeded the Limiting Organic Concentration (LOC) . The non-polar diluent (e.g., kerosene, dodecane) cannot solvate the polar QAC-Metal ion pair at high concentrations, leading to phase disengagement.

Corrective Protocol:

  • Immediate Fix: Increase the temperature (

    
     to 
    
    
    
    ) to temporarily increase solubility, then reduce metal loading in the feed.
  • Process Optimization: You must introduce a Phase Modifier .

Experimental Workflow for Modifier Optimization:

Modifier TypeRecommended Conc. (v/v)ProsCons
Isodecanol / 1-Octanol 5% - 10%Excellent solvation of ion pairs.Can slightly suppress extraction (

decreases).
Tributyl Phosphate (TBP) 2% - 5%High solvency; acts as co-extractant.May alter selectivity ratios; harder to strip.
Aromatics (Toluene/Xylene) N/A (Diluent switch)Naturally high LOC.Flammability/Toxicity concerns.

DOT Diagram: Third Phase Mitigation Logic

ThirdPhaseLogic Start Issue: Third Phase Observed CheckLoading Check Metal Loading (Is it > 10 g/L?) Start->CheckLoading HighLoad High Loading CheckLoading->HighLoad Yes LowLoad Low Loading CheckLoading->LowLoad No CheckDiluent Check Diluent Type AddModifier Add Modifier: Isodecanol (5-10% v/v) HighLoad->AddModifier CheckAcid Check Acid Conc. (Excess HCl extracts as HCl2-) LowLoad->CheckAcid Result Single Organic Phase Restored AddModifier->Result SwitchDiluent Switch Diluent: Aliphatic -> Aromatic (e.g., Solvesso 150) SwitchDiluent->Result CheckAcid->SwitchDiluent

Figure 1: Decision tree for resolving third-phase formation in QAC systems.

Module B: Poor Selectivity (Co-extraction)

User Issue: "I am trying to extract Cobalt, but I am pulling too much Nickel and Iron along with it."

Diagnosis: Your chloride concentration (


) is likely in a "crossover" zone. MDDAC selectivity is entirely dependent on the speciation  of the metal in the aqueous phase.
  • Cobalt: Forms anionic

    
     at moderate 
    
    
    
    (> 3-4 M).
  • Nickel: Predominantly cationic

    
     or neutral 
    
    
    
    until very high
    
    
    .
  • Iron (Fe3+): Forms

    
     at very low 
    
    
    
    (~1-2 M).

Optimization Protocol (Chloride Tuning):

  • Construct an Extraction Isotherm: Run batch contacts at varying

    
     (using LiCl or HCl) while keeping MDDAC constant.
    
  • Scrubbing Stage: If Fe(III) co-extracts, introduce a scrub stage using dilute HCl (1-2 M). This strips the loosely held impurities while keeping the high-affinity target (Co) loaded.

Data: Separation Factors (


) vs. Chloride Concentration 
Aqueous MatrixTarget MetalImpurityOptimal

Mechanism
HCl (4 - 6 M) Cobalt (II)Nickel (II)5.5 MCo forms stable anion; Ni remains cationic.
HCl (1 - 2 M) Zinc (II)Copper (II)2.0 MZn extracted avidly; Cu requires higher Cl.
HCl (6 - 8 M) PGM (Pd/Pt)Rhodium (III)6.0 MPd/Pt form stable chloro-anions; Rh is kinetically slow/labile.

DOT Diagram: Selectivity & Speciation Workflow

SpeciationLogic Feed Feed Solution (Mixed Metals) Chloride Adjust [Cl-] Conc. Feed->Chloride LowCl Low [Cl-] (1-3M) Extracts: Fe(III), Zn(II), Cd(II) Chloride->LowCl HighCl High [Cl-] (5-8M) Extracts: Co(II), Cu(II), PGMs Chloride->HighCl MDDAC Contact with MDDAC Organic Phase LowCl->MDDAC HighCl->MDDAC Raffinate Raffinate (Rejects Ni, Al, Cr) MDDAC->Raffinate LoadedOrg Loaded Organic MDDAC->LoadedOrg

Figure 2: Impact of chloride concentration on metal speciation and MDDAC extraction targets.

Module C: Stripping Difficulties (The "Lock-up" Effect)

User Issue: "I cannot strip the metal back into the aqueous phase using water. The


 is too high."

Diagnosis: MDDAC is a strong anion exchanger. For metals with very high formation constants (like Zn, Cd, or PGMs), the ion pair is so stable that simple water washing is insufficient to reverse the equilibrium.

Corrective Protocol:

  • Strategy 1: pH Swing (Deprotonation/Speciation Change)

    • Method: Use a basic strip solution (NaOH or

      
      ).
      
    • Mechanism:[1][2][3] Converts the metal to a hydroxide precipitate or cationic amine complex (for PGMs) which MDDAC cannot hold.

    • Warning: Avoid forming emulsions with the quaternary amine.

  • Strategy 2: Anion Exchange (Displacement)

    • Method: Strip with Nitrate (

      
      )  or Perchlorate (
      
      
      
      )
      .
    • Mechanism:[1][2][3][4] These anions have a higher affinity for the QAC than the metal-chloro complex.

    • Downside: This converts the MDDAC into the Nitrate form. You must regenerate it with HCl before the next extraction cycle.

  • Strategy 3: Reduction (Galvanic Stripping)

    • Method: Contact loaded organic with Zinc powder or use electrochemical reduction.

    • Application: Specifically for Gold (Au) or PGM recovery where chemical stripping is inefficient.

Frequently Asked Questions (FAQs)

Q: Can I use MDDAC in Sulfate media? A: Generally, no. QACs are poor extractants in sulfate media because sulfate complexes (


) are often less stable or more hydrated than chloride complexes. However, for specific metals like Uranium  or Germanium  (with tartaric acid), sulfate/mixed systems can work, but Chloride is the gold standard for MDDAC.

Q: What is the maximum loading capacity? A: The theoretical capacity is 1 mole of metal per


 moles of MDDAC (where 

is the charge of the metal complex).
  • Example: Extracting

    
     requires 2 moles of MDDAC per 1 mole of Cobalt.
    
  • Practical Limit: Operate at <70% of theoretical capacity to prevent viscosity issues and third-phase formation.

Q: Why is my phase separation slow? A: High viscosity. MDDAC is viscous.

  • Fix: Ensure your diluent (e.g., Kerosene) makes up at least 70-80% of the organic phase.

  • Fix: Add a modifier (Isodecanol) which also acts as a viscosity reducer.

References

  • Nguyen, V. T., et al. (2020).[4] "Separation of precious metals by split-anion extraction using water-saturated ionic liquids." Royal Society of Chemistry (RSC) Advances.

  • Binnemans, K., et al. (2017).[5] "Extraction Selectivity of a Quaternary Alkylammonium Salt for Trivalent Actinides over Trivalent Lanthanides." OSTI.GOV.[6]

  • Liu, F., et al. (2019). "Extraction of cobalt(II) by methyltrioctylammonium chloride in nickel(II)-containing chloride solution from spent lithium ion batteries." RSC Advances.

  • Vander Hoogerstraete, T., et al. (2020). "Cation Effect of Chloride Salting Agents on Transition Metal Ion Hydration and Solvent Extraction by the Basic Extractant Methyltrioctylammonium Chloride." Inorganic Chemistry (ACS).

  • Organomation. (n.d.). "Solvent Extraction Techniques: Principles and Applications." Organomation Technical Guides.

Sources

Optimization

Technical Support Guide: Effect of pH on the Extraction Efficiency of Methyldioctyldecylammonium Chloride

A Note from the Senior Application Scientist: Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Methyldioctyldecylammonium c...

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist:

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Methyldioctyldecylammonium chloride for liquid-liquid extraction (LLE). The performance of this quaternary ammonium salt as an extractant is critically dependent on maintaining the optimal pH of the aqueous phase. This document moves beyond simple protocols to explain the underlying chemical principles, helping you not only to troubleshoot issues but also to proactively design robust and efficient extraction methods. Our goal is to empower you with the expertise to master your separations.

Frequently Asked Questions (FAQs)

Q1: What is Methyldioctyldecylammonium chloride and how does it function as an extractant?

Methyldioctyldecylammonium chloride is a quaternary ammonium salt (QAS).[1][2] Structurally, it consists of a central nitrogen atom bonded to four organic groups (one methyl, two octyl, and one decyl group), carrying a permanent positive charge.[3] This positive charge is balanced by a chloride counter-ion.

Its function in liquid-liquid extraction is based on the principle of ion-pair extraction .[4][5] Because it is a salt, it is soluble in the aqueous phase but its long alkyl chains also give it significant lipophilicity ("fat-loving" properties). It works by pairing with a negatively charged analyte (anion) in the aqueous phase. This pairing neutralizes the charge of the analyte anion, forming a charge-neutral, lipophilic ion-pair complex. This complex is no longer soluble in the polar aqueous phase and preferentially partitions into the immiscible organic phase.

Q2: Why is pH a critical parameter for extraction with Methyldioctyldecylammonium chloride?

The pH of the aqueous solution is arguably the most critical parameter because it directly controls the ionization state of the target analyte, not the extractant itself. Methyldioctyldecylammonium chloride is a quaternary ammonium salt, meaning its nitrogen center is permanently and positively charged regardless of the solution's pH.[6]

However, for an ion pair to form, the target analyte must be negatively charged (anionic).

  • For Acidic Analytes (HA): These compounds can donate a proton to become anions (A⁻). This process is governed by their pKa. To ensure the analyte is in its anionic form, the pH of the aqueous phase must be raised above its pKa.

  • For Basic Analytes (B): Basic compounds accept a proton to become positively charged (BH⁺). Methyldioctyldecylammonium chloride cannot extract cations. Therefore, it is not a suitable extractant for basic compounds unless they can be derivatized to carry a negative charge.

Thus, controlling the pH is essential to ensure your target analyte is in the correct anionic form to be extracted.[7][8][9]

Q3: I need to extract an acidic compound with a pKa of 4.5. What pH should I use for the aqueous phase?

To ensure efficient extraction, the analyte must be predominantly in its deprotonated, anionic form. A general rule of thumb is to adjust the pH of the aqueous solution to be at least 2 pH units above the pKa of the acidic analyte.[7][8]

For an analyte with a pKa of 4.5, you should adjust the aqueous phase to a pH of 6.5 or higher. At pH 6.5, over 99% of the analyte will exist in its anionic form (A⁻), making it available to form an ion pair with the positively charged Methyldioctyldecylammonium cation for successful extraction into the organic phase.

Q4: Can I use Methyldioctyldecylammonium chloride to extract neutral compounds?

No, not directly. The extraction mechanism relies on the electrostatic interaction between the positively charged extractant and a negatively charged analyte. Neutral compounds do not have a charge and therefore cannot form an ion pair. If you need to extract a neutral compound, you should select an extraction method based on partitioning, such as using a solvent where the neutral compound has high solubility (LogP driven extraction).[8]

Troubleshooting Guide

Q5: My extraction efficiency is very low and inconsistent. I suspect a pH issue. What should I check?

Low and variable extraction efficiency is frequently traced back to poor pH control. Here’s a systematic approach to troubleshooting:

  • Verify pH of the Aqueous Phase: Do not assume the pH is correct after adding your sample. Measure the pH of the final aqueous solution before adding the organic phase containing the extractant. The sample itself or its storage buffer can alter the pH.

  • Check Buffer Capacity: If you are using a buffer, ensure it has sufficient capacity to resist pH changes when the sample is introduced.[10] A low-capacity buffer can be easily overwhelmed, leading to a pH drift that shifts the analyte back to its neutral state. Consider increasing the buffer concentration.

  • Confirm Analyte pKa: Double-check the pKa value of your target analyte from a reliable source. An incorrect pKa value will lead you to work at a suboptimal pH. Remember that pKa can be influenced by temperature and the ionic strength of the matrix.

  • Review pH Adjustment: Ensure the pH is adjusted to be at least 2 units above the analyte's pKa. For analytes with pKa > 8, be mindful that highly basic conditions (pH > 10-11) can sometimes cause degradation of certain compounds or promote side reactions.[11]

Q6: I am observing a persistent emulsion at the interface between the aqueous and organic layers. Can pH be the cause?

Yes, pH can contribute to emulsion formation, which is a common issue in LLE.[12]

  • Analyte Precipitation: If the pH adjustment causes your analyte or other matrix components to become less soluble, they can precipitate at the interface and act as surfactants, stabilizing emulsions.

  • Analyte Properties: Some molecules, particularly large ones with both polar and non-polar regions, can behave like surfactants at a specific pH, leading to emulsions. A slight adjustment of the pH (e.g., from 7.0 to 7.5) might be enough to break the emulsion without significantly impacting the analyte's charge state.

  • High Concentrations: High concentrations of the extractant or analyte can also contribute to this issue.

Troubleshooting Steps for Emulsions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This reduces the energy input that creates emulsions while still allowing for sufficient interfacial contact.[12]

  • "Salting Out": Add a small amount of a neutral salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the aqueous phase.[7][12] This increases the ionic strength of the aqueous layer, which can help force the separation of the layers and break the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective way to break emulsions.[12]

  • Filtration: Passing the mixture through a phase separation filter paper or a glass wool plug can also be effective.[12]

Q7: I am trying to extract a metal ion. How does pH play a role in this case?

Methyldioctyldecylammonium chloride is highly effective for extracting metal ions, but only when they exist as part of a negatively charged complex anion.[5][13] For example, in a solution with a high concentration of chloride ions, a metal like platinum (Pt) can form anionic chloro-complexes such as [PtCl₆]²⁻.

The role of pH here is often indirect but still crucial:

  • Formation of Metal-Anion Complexes: The stability and formation of these metal-anion complexes can be pH-dependent.

  • Preventing Metal Hydroxide Precipitation: Many metal ions will precipitate out of solution as metal hydroxides (e.g., Fe(OH)₃) at neutral or high pH.[14] Therefore, these extractions are typically performed under acidic conditions to keep the metal ion in solution and available to form the necessary anionic complex. The specific pH range will depend on the metal being extracted.

Experimental Protocols & Data Visualization

Protocol: pH Optimization for the Extraction of an Acidic Analyte

This protocol describes a systematic approach to determine the optimal pH for extracting an acidic analyte (e.g., a carboxylic acid) from an aqueous solution.

1. Preparation of Buffers:

  • Prepare a series of buffers (e.g., 0.1 M concentration) covering a pH range around the analyte's pKa. For an analyte with pKa=4.5, you might prepare buffers at pH 4.5, 5.5, 6.5, 7.5, and 8.5.
  • Example: For pH 6.5, a phosphate buffer is suitable.

2. Preparation of Solutions:

  • Aqueous Stock: Prepare a stock solution of your analyte in deionized water at a known concentration (e.g., 100 µg/mL).
  • Organic Phase: Prepare a solution of Methyldioctyldecylammonium chloride in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or toluene) at a concentration equimolar or in slight excess to the expected analyte concentration.

3. Extraction Procedure:

  • For each pH point, label a 15 mL centrifuge tube.
  • Add 4 mL of the appropriate pH buffer to each tube.
  • Add 1 mL of the aqueous analyte stock solution to each tube. Vortex briefly.
  • Crucial Step: Verify the pH of each aqueous solution with a calibrated pH meter and adjust if necessary.
  • Add 5 mL of the organic phase (containing the extractant) to each tube.
  • Cap the tubes and mix by gentle inversion for 5 minutes. Avoid vigorous shaking to prevent emulsions.
  • Centrifuge the tubes at 2000 x g for 10 minutes to ensure complete phase separation.
  • Carefully collect the organic (typically bottom, if using dichloromethane) layer using a glass pipette.

4. Analysis:

  • Analyze the concentration of the analyte in each organic extract using an appropriate analytical method (e.g., HPLC-UV, LC-MS).
  • Calculate the extraction efficiency (%) for each pH point:
  • Efficiency (%) = (Concentration in Organic Phase / Initial Concentration in Aqueous Phase) * 100

5. Data Interpretation:

  • Plot the extraction efficiency (%) versus pH. The optimal pH will correspond to the point where the efficiency plateaus at its maximum.
Diagram: Ion-Pair Extraction Workflow

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_extraction Extraction Process cluster_result Result A1 Analyte (HA) pKa = 4.5 A2 Add Buffer to Adjust pH (e.g., pH 6.5) A1->A2 A3 Deprotonated Analyte (A⁻) Ready for Extraction A2->A3 C1 Combine Phases & Mix A3->C1 B1 Extractant (Q⁺Cl⁻) in Organic Solvent B1->C1 C2 Formation of Lipophilic Ion Pair (Q⁺A⁻) C1->C2 C3 Phase Separation C2->C3 D1 Analyte in Organic Phase (Q⁺A⁻) C3->D1 D2 Aqueous Phase (Depleted of Analyte) C3->D2

Sources

Troubleshooting

Aliquat 336 Optimization Hub: Diluent Selection &amp; Performance Guide

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Influence of Diluent Choice on Aliquat 336 Extraction Performance Introduction Welcome to the technical support center for...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Influence of Diluent Choice on Aliquat 336 Extraction Performance

Introduction

Welcome to the technical support center for Aliquat 336 (Methyltrioctylammonium chloride). If you are utilizing this quaternary ammonium salt for liquid-liquid extraction (LLE)—whether for metal recovery, organic acid separation, or phase transfer catalysis—you have likely encountered its primary physical limitation: viscosity and phase instability .[1]

Aliquat 336 is an effective anion exchanger, but it is a viscous ionic liquid (~1500 mPa·s at 30°C) that rarely functions well in its pure state. The choice of diluent is not merely about dissolving the extractant; it dictates the thermodynamics of the separation, the kinetics of mass transfer, and the formation of the dreaded "third phase."

This guide moves beyond basic recipes to explain the physicochemical mechanics driving your extraction, ensuring you can troubleshoot failures effectively.

Module 1: Troubleshooting Phase Instability (The "Third Phase")

User Question: "I am extracting metal anions using Aliquat 336 in kerosene. At high metal loading, my organic phase splits into two distinct layers (plus the aqueous phase). What is happening?"

The Diagnosis: Third-Phase Formation

This is the most common failure mode in Aliquat 336 systems. It occurs when the solubility limit of the extracted ion-pair complex is exceeded in the non-polar diluent.

The Mechanism: Aliquat 336 (


) is polar.[1][2] When it forms a complex with a metal anion or carboxylic acid (

), this complex is often even more polar than the free extractant.
  • In Non-Polar Diluents (e.g., Kerosene, Hexane): The diluent interacts poorly with the polar complex.

  • Aggregation: To minimize interaction with the non-polar solvent, the polar complexes aggregate (reverse micelles).

  • Phase Split: When aggregation becomes critical, the organic phase splits into a diluent-rich light phase and a complex-rich heavy phase (the third phase).

The Solution: Polarity Modification

You must increase the polarity of the organic phase to solvate the complex.

  • Option A (Modifier Addition): Add a "Phase Modifier"—typically a long-chain alcohol like 1-Decanol or Isodecanol (10–30% v/v). The alcohol's hydroxyl group hydrogen-bonds with the polar complex, forming a solvation shell that makes it compatible with kerosene [1].

  • Option B (Diluent Switch): Switch to a diluent with a higher dielectric constant (e.g., MIBK, Toluene, or Chloroform) which naturally solubilizes the complex without modifiers.

Visualization: Solvation & Third Phase Mechanism

ThirdPhaseMechanism cluster_0 Non-Polar Diluent (e.g., Kerosene) cluster_1 Modified Diluent (e.g., + Decanol) Complex Polar Complex Agg Aggregation (Reverse Micelle) Complex->Agg Insolubility ThirdPhase THIRD PHASE FORMATION Agg->ThirdPhase Critical Concentration StabComplex Stabilized Complex SinglePhase Homogeneous Organic Phase StabComplex->SinglePhase Solubility Maintained Modifier Modifier (R-OH) Modifier->StabComplex H-Bonding Solvation

Figure 1: Mechanism of third-phase formation in non-polar diluents versus stabilization via modifiers (alcohol solvation).

Module 2: Optimizing Extraction Efficiency (Thermodynamics)

User Question: "Will changing my diluent from Kerosene to MIBK affect my extraction yield (D-value)?"

The Science: Dielectric Constant ( ) & Solvation

Yes. The diluent is not inert; it is an active participant in the thermodynamic equilibrium.

  • Ion-Pair Stabilization: Extraction via Aliquat 336 is an ion-pair formation process.[3]

    
    
    Polar diluents (high 
    
    
    
    ) stabilize the charged species (
    
    
    ) in the organic phase better than non-polar diluents. This generally leads to higher Loading Capacity (LOC) because the organic phase can hold more solute before crashing out [2].
  • The Trade-off (Antagonism vs. Synergy):

    • High Polarity (e.g., MIBK, Nitrobenzene): High solubility of the complex, prevention of third phase. However, if the diluent solvates the extractant too strongly, it might reduce its chemical potential (activity), slightly lowering the distribution coefficient (

      
      ) compared to a "perfect" non-interacting solvent.
      
    • Low Polarity (e.g., Kerosene): Poor solvation. Requires a modifier. Often results in lower extraction efficiency for polar organic acids (like lactic acid) compared to active diluents like MIBK [3].

Diluent Performance Matrix
Diluent ClassExamplesDielectric Const.[4][5][6] (

)
Viscosity ImpactThird Phase RiskBest Use Case
Aliphatic Kerosene, Hexane, DodecaneLow (~1.8–2.0)LowHigh Metals (with modifier); when low water co-extraction is needed.
Aromatic Toluene, XyleneModerate (~2.4)LowModerateGeneral purpose; better solubility than aliphatics.
Polar/Ketone MIBK, 2-OctanoneHigh (~13.1)LowNone Carboxylic acids (Lactic/Succinic); high-loading metal extraction.
Chlorinated Chloroform, DCMHigh (~4.8)Very LowLowLab-scale only (Toxic); provides high solvation for ion pairs.
Alcohol 1-Octanol, 1-DecanolHigh (~10.3)HighNoneUsed as Modifier (10-30%); rarely as pure diluent due to viscosity.

Module 3: Hydrodynamics & Operational Protocols

User Question: "My organic phase is too thick, and phase separation takes forever. How do I fix this?"

Viscosity Management

Aliquat 336 is extremely viscous.[7][8] Pure Aliquat is practically unusable in continuous contactors (mixer-settlers).

  • Rule of Thumb: Keep Aliquat 336 concentration below 30% v/v (approx 0.6 M) for manageable hydrodynamics.

  • Temperature: Increasing temperature from 25°C to 40°C significantly drops viscosity, improving mass transfer rates, though it may slightly alter equilibrium values (extraction is often exothermic) [4].

Standard Diluent Screening Protocol

Do not guess. Follow this self-validating workflow to select the optimal diluent for your specific solute.

DiluentScreening Start Start: Define Solute (Metal Anion or Organic Acid) Step1 Test 1: Solubility Check (0.5M Aliquat in Kerosene) Start->Step1 Decision1 Third Phase Formed? Step1->Decision1 Step2A Route A: Add Modifier (Add 10-20% Decanol) Decision1->Step2A Yes (Cloudy/3 Layers) Step3 Test 2: Extraction Efficiency (Measure D-Value) Decision1->Step3 No (Clear) Decision2 Phase Separation < 2 min? Step2A->Decision2 Step2B Route B: Switch Diluent (Try Toluene or MIBK) Step2B->Decision2 Decision2->Step2B No (Viscous/Emulsion) Decision2->Step3 Yes Final Select Solvent System Step3->Final

Figure 2: Decision tree for selecting and optimizing the diluent system for Aliquat 336 extraction.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Aliquat 336 without any diluent? A: Technically yes, but practically no. The viscosity hinders mass transfer, and the high concentration often leads to stable emulsions. Pure Aliquat is only used in specialized "supported liquid membrane" applications or as an immobilized resin.

Q: Why is MIBK preferred for organic acid extraction? A: MIBK (Methyl Isobutyl Ketone) acts as an "active" diluent. It has a carbonyl group that can hydrogen bond with carboxylic acids, providing a synergistic extraction effect alongside the Aliquat 336, resulting in much higher distribution coefficients than kerosene [3].

Q: Is there a "Green" alternative to Kerosene/Toluene? A: Yes.[3] Recent research suggests using Vegetable Oils (e.g., sunflower oil) or Hydrophobic Ionic Liquids as diluents, though viscosity becomes a challenge. D-Limonene is a promising bio-based terpene diluent that mimics the properties of aromatics like toluene.

References

  • El-Hefny, N. E., & Daoud, J. A. (2004). Extraction of Sc(III) from aqueous solutions by Aliquat 336 in different diluents. Journal of Radioanalytical and Nuclear Chemistry. Link

  • Wojciechowska, I., et al. (2017). Effect of diluent on the extraction of Vanadium(V) with Aliquat 336.[1][9] Polish Journal of Chemical Technology. Link

  • Datta, D., & Kumar, S. (2012). Reactive extraction of lactic acid using Aliquat 336 in MIBK/n-heptane. Journal of Chemical & Engineering Data. Link

  • Nayl, A. A. (2010). Extraction and separation of Co(II) and Ni(II) from acidic sulfate solutions using Aliquat 336. Journal of Hazardous Materials. Link

  • Rao, K. S., et al. (2008). Third phase formation in the extraction of Pd(II) by Aliquat 336. Hydrometallurgy. Link

Sources

Optimization

Technical Support Center: Stability &amp; Leaching of MDOAC-Based Polymer Inclusion Membranes

Introduction & Scope User Context: You are observing a loss of transport efficiency or contamination of the aqueous phase when using Polymer Inclusion Membranes (PIMs) containing Methyldioctyldecylammonium chloride . Che...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

User Context: You are observing a loss of transport efficiency or contamination of the aqueous phase when using Polymer Inclusion Membranes (PIMs) containing Methyldioctyldecylammonium chloride .

Chemical Clarification: In most industrial and research applications, this compound is the primary constituent of the commercial extractant Aliquat 336 . While chemically specific (methyl-dioctyl-decyl), it behaves nearly identically to the mixed tri-alkyl quaternary ammonium chlorides found in Aliquat 336. This guide addresses both the pure compound and the commercial mixture.

The Core Problem: Leaching is the loss of the carrier (MDOAC) from the membrane phase into the aqueous source or receiving phases.[1][2] This is governed by the distribution coefficient (


)  of the carrier between the polymer matrix and the aqueous solution.

Phase 1: Diagnostics – How do I confirm leaching?

Before altering your membrane composition, you must quantify the loss. Visual inspection (cloudiness) is unreliable.

Q: What is the standard protocol for quantifying MDOAC leaching?

A: The industry standard is the Two-Phase Epton Titration . This method relies on the formation of a colored complex between the cationic surfactant (MDOAC) and an anionic dye, which is soluble in an organic solvent (typically chloroform or DCM).

Protocol: Modified Epton Titration for Aqueous MDOAC
ReagentConcentrationFunction
Sodium Dodecyl Sulfate (SDS) 0.004 MAnionic titrant (Standard).
Methylene Blue 0.003% (w/v)Cationic dye indicator (Acidic solution).
Chloroform (

)
PureOrganic phase for color extraction.
Sulfuric Acid (

)
0.1 MAdjusts pH for dye stability.

Step-by-Step Methodology:

  • Sampling: Take a 10 mL aliquot of your aqueous phase (source or receiving) where leaching is suspected.

  • Preparation: Add 10 mL of Chloroform and 5 mL of Methylene Blue solution to a 50 mL stoppered cylinder.

  • Initial State: The aqueous phase will be blue (dye), and the organic phase will be colorless.

  • Titration: Titrate with 0.004 M SDS under vigorous shaking.

  • Endpoint: The MDOAC (cationic) initially complexes with the SDS (anionic). Once all MDOAC is neutralized, the excess SDS will complex with the Methylene Blue and drag the blue color into the Chloroform layer.

    • Endpoint: Both phases show equal color intensity, or the organic phase turns distinctively blue.

Phase 2: Root Cause Analysis – Why is it leaching?

Q: Why does my membrane lose carrier even in neutral pH?

A: Leaching is not solely pH-dependent; it is a function of solubility parameters and polymer entanglement . MDOAC is a surfactant. If the Van der Waals forces holding it within the polymer chains are weaker than the solvation energy provided by the aqueous phase, it will diffuse out.

Mechanism Visualization

The following diagram illustrates the kinetic pathway of leaching, distinguishing between surface desorption (fast initial loss) and diffusion-controlled (long-term) leaching.

LeachingMechanism MembraneCore PIM Bulk Phase (Polymer + MDOAC) Interface Membrane-Water Interface MembraneCore->Interface Diffusion (Slow step) Aqueous Aqueous Phase (Source/Receive) Interface->Aqueous Desorption (Fast step) Solubility Solubility Parameter (δ_polymer vs δ_carrier) Solubility->MembraneCore Determines Retention Salt Ionic Strength (Salting Out Effect) Salt->Aqueous High Salt Reduces Leaching

Figure 1: Kinetic pathway of MDOAC leaching. Note that high ionic strength in the aqueous phase can suppress leaching via the "salting-out" effect.

Q: Is my base polymer the problem?

A: Highly likely.

  • PVC (Polyvinyl chloride): Relies heavily on plasticizers (like NPOE) to accommodate the carrier. MDOAC often acts as a secondary plasticizer. If the total plasticizer content is too high (>50 wt%), the membrane becomes "liquid-like," accelerating leaching.

  • CTA (Cellulose Triacetate): More hydrophilic than PVC. It can encourage water uptake, which creates channels for the water-soluble carrier to escape.

  • PVDF-HFP: The superior choice.[1][3] It is highly hydrophobic and semi-crystalline. It traps MDOAC more effectively due to higher tortuosity and stronger hydrophobic interactions.

Phase 3: Mitigation & Optimization

Q: How do I stabilize the membrane without changing the carrier?

A: Follow this decision matrix to select the correct stabilization strategy based on your current constraints.

MitigationTree Start Start: High Leaching Detected CheckPolymer Current Polymer? Start->CheckPolymer SwitchPVDF Switch to PVDF-HFP (Best Stability) CheckPolymer->SwitchPVDF If PVC or CTA CheckPlasticizer Is Plasticizer Necessary? CheckPolymer->CheckPlasticizer If already PVDF-HFP ReducePlasticizer Reduce/Eliminate Plasticizer (MDOAC acts as plasticizer) CheckPlasticizer->ReducePlasticizer If >10 wt% Crosslink Implement Cross-linking (Chemical/UV) CheckPlasticizer->Crosslink If Plasticizer Optimized

Figure 2: Troubleshooting decision tree for stabilizing MDOAC-based PIMs.

Optimization Protocol: The "Self-Validating" Membrane

To ensure your membrane is stable before running a long experiment, perform a Mass Balance Validation .

  • Fabricate: Prepare PIM with known mass of MDOAC (

    
    ).
    
  • Stress Test: Agitate in pure water (no analyte) for 24 hours.

  • Analyze Aqueous: Perform Epton titration on the water (

    
    ).
    
  • Analyze Membrane: Dissolve the used membrane in THF and titrate or use TGA to measure remaining carrier (

    
    ).
    
  • Validation Logic:

    
    
    
    • Acceptance Criteria:

      
       of 
      
      
      
      .[4]
Experimental Tip: The "Salting Out" Trick

If you cannot change the polymer, increase the ionic strength of your aqueous phases. Adding 0.1 M NaCl or


  to the source/receiving phase decreases the solubility of the organic MDOAC salt in water, forcing it to remain in the hydrophobic membrane phase.

References

  • Kolev, S. D., et al. (2025). "Assessing the Stability of Polymer Inclusion Membranes: The Case of Aliquat 336-Based Membranes." Membranes, 15(10), 309.[5]

    • Key Finding: Establishes PVDF-HFP as superior to PVC and CTA for retaining Aliqu
  • Nogueira, C., et al. (2014).[6] "Oxidative leaching process with cupric ion in hydrochloric acid media for recovery of Pd and Rh." Journal of Hazardous Materials.

    • Key Finding: Discusses chloride media thermodynamics relevant to MDOAC stability.
  • Thermo Fisher Scientific. (2022). "Determination of quaternary ammonium chloride surfactants by argentometric auto titration." Application Note T016.

    • Key Finding: Validation of titration methods for quantifying qu
  • Almeida, M. I. G. S., & Cattrall, R. W. (2012). "Polymer Inclusion Membranes (PIMs) in Chemical Analysis - A Review." Analytica Chimica Acta.

    • Context: Foundational text on PIM composition and the role of Aliquat 336 as a carrier.[1][2][3][4][7]

Sources

Troubleshooting

Temperature effects on the performance of "Methyldioctyldecylammonium chloride" in extraction

Technical Support Center: Methyldioctyldecylammonium Chloride (MDDAC) Extraction Systems Current Status: Operational Subject: Temperature Effects on Extraction Performance Ticket ID: T-MDDAC-001 Assigned Scientist: Dr. A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyldioctyldecylammonium Chloride (MDDAC) Extraction Systems

Current Status: Operational Subject: Temperature Effects on Extraction Performance Ticket ID: T-MDDAC-001 Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Thermal Paradox

Welcome to the technical support hub for Methyldioctyldecylammonium chloride (MDDAC). As a researcher using this specific quaternary ammonium salt (QAS)—a precise homolog often found in commercial mixtures like Aliquat 336—you are likely facing a fundamental thermodynamic conflict.

The Central Tension:

  • Kinetics (Flow): MDDAC is highly viscous at room temperature. Heating it improves mass transfer and phase separation speeds.

  • Thermodynamics (Yield): Most anion-exchange extractions with QAS are exothermic . Heating often decreases your extraction efficiency (

    
     values).
    

This guide provides the protocols to navigate this trade-off, ensuring you don't sacrifice yield for flow, or vice versa.

Module 1: Viscosity & Kinetics (Low-Temperature Troubleshooting)

User Issue: "My organic phase is too thick, and equilibrium takes too long to reach at 20°C."

Technical Insight: MDDAC possesses long alkyl chains (two C8, one C10) surrounding the nitrogen center. At ambient temperatures (


), van der Waals forces create high viscosity (

in pure form). This limits the diffusion rate of the solute across the liquid-liquid interface.

Troubleshooting Protocol:

SymptomRoot CauseCorrective Action
Slow Phase Separation High viscosity prevents droplet coalescence.Increase T to 35-40°C. This is often the "Goldilocks" zone where viscosity drops significantly without severely impacting thermodynamic yield.
Poor Mass Transfer Laminar flow dominates; diffusion is rate-limiting.Diluent Modification. Do not rely solely on heat. Add 5-10% v/v of a modifier (e.g., 1-Decanol or Isodecanol) to disrupt QAS intermolecular forces.
Emulsion Formation Interfacial tension is too low.Centrifugation + Salting Out. Increase ionic strength of the aqueous phase (e.g., add NaCl) rather than overheating, which might not resolve stable emulsions.

Key Reference Data (Viscosity Trend): While specific data for pure MDDAC is proprietary, it follows the Arrhenius behavior of Aliquat 336 analogs:

  • 25°C: ~1500 cP (Honey-like)

  • 40°C: ~400 cP (Motor oil-like)

  • 60°C: ~80 cP (Olive oil-like)

Module 2: Thermodynamics & Yield (High-Temperature Troubleshooting)

User Issue: "I increased the temperature to 60°C to improve mixing, but my metal recovery dropped by 15%."

Technical Insight: The extraction mechanism of MDDAC is typically Anion Exchange .



Because the formation of the organic complex is generally exothermic  (

), Le Chatelier’s principle dictates that increasing temperature shifts the equilibrium to the left (back to the aqueous phase), lowering the Distribution Ratio (

).

Diagnostic Protocol: The Isotherm Test

  • Prepare: Three identical samples of Aqueous Feed + MDDAC/Diluent.

  • Run: Perform extraction at 25°C, 40°C, and 60°C .

  • Analyze: Plot

    
     vs. 
    
    
    
    (Van 't Hoff plot).
    • If slope is positive:[1] Reaction is Exothermic (Standard). Cool down to maximize yield.

    • If slope is negative: Reaction is Endothermic (Rare, but possible with specific entropy-driven systems). Heat up to maximize yield.

Visualizing the Mechanism:

ExtractionLogic Start Start Extraction TempCheck Check Temperature Start->TempCheck Viscosity Viscosity (Kinetics) TempCheck->Viscosity Low T Equilibrium Equilibrium (Thermodynamics) TempCheck->Equilibrium High T ResultLow High Yield Slow Kinetics Viscosity->ResultLow Dominates at 20C Decision Is Delta H < 0? (Exothermic) Equilibrium->Decision ResultHigh Low Yield Fast Kinetics Decision->ResultHigh Yes (Standard) Heat Required Heat Required Decision->Heat Required No (Rare)

Caption: The trade-off logic. Most MDDAC extractions follow the "Exothermic" path, where heat aids flow but hurts chemical yield.

Module 3: Thermal Stability & Degradation

User Issue: "Can I run this extraction at 80°C+ for prolonged periods?"

Technical Insight: Quaternary ammonium salts are susceptible to Hofmann Elimination or Dealkylation (Reverse Menschutkin reaction) at elevated temperatures, particularly in alkaline conditions.

  • Safe Zone:

    
     (Indefinite stability).
    
  • Caution Zone:

    
     (Monitor for color change/amine smell).
    
  • Danger Zone:

    
     (Rapid degradation into tertiary amines and alkyl chlorides).
    

Degradation Markers:

  • Odor: A "fishy" smell indicates the release of tertiary amines (breakdown product).

  • Color: Darkening from clear/yellow to amber/brown.

  • Loss of Capacity: If

    
     values drop permanently (even after cooling back down), the extractant is chemically damaged.
    

FAQ: Rapid Fire Support

Q: I am seeing a third liquid phase form between my oil and water. Does temperature fix this? A: Yes. Third-phase formation is often due to the limited solubility of the metal-amine complex in the non-polar diluent.

  • Immediate Fix: Add a Modifier (10% Decanol).

  • Thermal Fix: Increasing T generally increases the solubility of the complex, eliminating the third phase. However, verify that the yield loss (due to exothermicity) is acceptable.

Q: What is the best diluent for MDDAC to minimize temperature sensitivity? A: Aromatic diluents (like Toluene or Xylene) generally offer better solubility for QAS complexes than aliphatic ones (like Kerosene), reducing the need for high heat to prevent third-phase formation. However, for green chemistry, aliphatic + modifier is preferred.

Q: Can I autoclave MDDAC to sterilize it? A: No. Standard autoclaving (121°C) risks thermal degradation. Filter sterilization (0.22


m compatible membrane) is recommended.

References

  • Thermodynamics of QAS Extraction

    • Title: Effect of Temperature on Reactive Extraction of Gallic Acid Using Tri-n-butyl Phosphate, Tri-n-octylamine and Aliquat 336.[2]

    • Source: Journal of Chemical & Engineering D
    • Significance: Confirms the exothermic nature ( ) of extractions involving Aliquat-type salts, where efficiency drops as T rises.
    • URL:[Link]

  • Viscosity & Physical Properties

    • Title: Viscosities of ammonium salts in water and ethanol + water systems at different temperatures.[1]

    • Source: Journal of Molecular Liquids / ResearchG
    • Significance: Establishes the Arrhenius relationship between temperature and viscosity for ammonium salts, validating the "he
    • URL:[Link]

  • Thermal Stability

    • Title: Degradation Kinetics and Solvent Effects of Various Long-Chain Qu
    • Source: SciSpace / Chemical Engineering Journal.
    • Significance: Details the degradation pathways (Hofmann elimination)
    • URL:[Link]

  • Chemical Identity Verification

    • Title: Methyldioctyldecylammonium chloride (Compound Summary).[3][4]

    • Source: PubChem (NIH).
    • Significance: Defines the exact molecular weight (432.2 g/mol )
    • URL:[Link]

Sources

Optimization

"Methyldioctyldecylammonium chloride" degradation and stability under acidic conditions

Topic: Degradation & Stability Under Acidic Conditions Ticket ID: MDDAC-ACID-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Chemical Identity User Query: "I am observing a los...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation & Stability Under Acidic Conditions

Ticket ID: MDDAC-ACID-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Identity

User Query: "I am observing a loss of Methyldioctyldecylammonium chloride concentration in my acidic reaction mixture. Is the compound degrading via hydrolysis?"

Technical Verdict: Highly Unlikely. Methyldioctyldecylammonium chloride (MDDAC) is chemically stable against hydrolysis in acidic media (pH < 7). The C-N bonds in quaternary ammonium compounds (QACs) are resistant to acid-catalyzed cleavage.

Root Cause Probability: The "loss" of compound is almost certainly due to surface adsorption (the "Phantom Degradation" effect) or phase separation , rather than chemical decomposition. QACs are potent surfactants that bind aggressively to negatively charged surfaces (glassware, silica) and can form insoluble ion pairs with certain acid counter-ions.

Chemical Profile
PropertyDetail
Systematic Name

-Decyl-

-methyl-

-dioctylammonium chloride
Common Source Major component of Aliquat 336 (approx. 50-60%)
CAS Number 77502-69-3
Structure Quaternary Ammonium Cation (Permanently Charged)
Acid Stability Excellent .[1][2] Stable in HCl, H₂SO₄, and HNO₃ at ambient temps.
Critical Risk Adsorption to borosilicate glass; Precipitation with perchlorate/iodide.

Diagnostic Decision Tree (Troubleshooting)

Before altering your synthesis, run this diagnostic workflow to identify the true source of the concentration loss.

DiagnosticTree cluster_legend Legend Start START: Concentration Loss Observed Glassware Are you using Glass Containers? Start->Glassware SwitchPlastic Action: Switch to Polypropylene (PP) or PTFE containers. Glassware->SwitchPlastic Yes Precipitate Is the solution cloudy or are there particulates? Glassware->Precipitate No AnionCheck Check Counter-Ions: Are ClO4-, I-, or bulky metal anions present? Precipitate->AnionCheck Yes HPLC Analyze by HPLC/LC-MS. Are new peaks appearing? Precipitate->HPLC No Solubility Issue: Ion-Pair Precipitation. Change acid or add co-solvent. AnionCheck->Solubility Yes AnionCheck->HPLC No Impurity Issue: Impurity Separation. Commercial MDDAC (Aliquat 336) is a mixture (C8/C10). HPLC->Impurity Yes (Isomers) Degradation Rare Case: Chemical Degradation. Check for oxidants (e.g., H2O2 + Acid). HPLC->Degradation Yes (New Fragments) Check Check Action Solution Critical Critical Factor

Figure 1: Step-by-step diagnostic logic for identifying MDDAC loss in acidic media.

Frequently Asked Questions (Technical)

Q1: Why does my HPLC show multiple peaks if I bought "pure" Methyldioctyldecylammonium chloride?

Answer: Commercially available MDDAC is rarely 100% pure. It is often derived from Aliquat 336 , which is a mixture of quaternary ammonium salts produced from technical-grade amines.

  • Peak A (Major): Methyldioctyldecylammonium chloride (

    
    -Me, 2
    
    
    
    C8, 1
    
    
    C10).
  • Peak B (Minor): Trioctylmethylammonium chloride (

    
    -Me, 3
    
    
    
    C8).
  • Peak C (Minor): Didecyldioctylammonium variations. Action: Do not interpret these satellite peaks as degradation products. Run a standard of Aliquat 336 to confirm the "fingerprint" of your starting material.

Q2: I am using 1M HCl. Will this hydrolyze the compound?

Answer: No. Quaternary ammonium compounds lack the functional groups typically susceptible to acid hydrolysis (such as esters, amides, or acetals).[3][4][5] The C-N bond is extremely robust and requires high temperatures (>200°C) or strong bases (Hofmann elimination) to break.

  • Exception: If your acid contains strong oxidizing agents (e.g., Chromic acid, Aqua Regia, or hot concentrated Nitric acid), oxidative cleavage of the alkyl chains may occur. In standard mineral acids (HCl, H₂SO₄), MDDAC is inert.

Q3: Why did my recovery drop to <50% when I filtered the solution?

Answer: You likely used a cellulose or glass fiber filter.

  • Mechanism: The positively charged ammonium headgroup (

    
    ) binds electrostatically to the negatively charged hydroxyl/carboxyl groups on the filter media.
    
  • Solution: Use PTFE (Teflon) or Nylon syringe filters. Always pre-saturate the filter with a small volume of your solution before collecting the filtrate for analysis.

The "Phantom Degradation" Mechanism (Adsorption)

The most common reason for "loss" in acidic media is the adsorption of the cationic surfactant onto the walls of laboratory glassware. Glass surfaces contain silanol groups (Si-OH) which deprotonate to form anionic sites (Si-O⁻), attracting the cationic MDDAC.

Note: While low pH suppresses the ionization of silanols (keeping them as Si-OH), the hydrophobic effect still drives the octyl/decyl chains toward the glass surface to escape the aqueous phase.

AdsorptionMechanism Glass Glass Surface (Silanol Groups) Adsorption Adsorption Layer (Hydrophobic Tails + Ionic Bonding) Glass->Adsorption Electrostatic Attraction Solution Acidic Solution (MDDAC Dissolved) Solution->Glass Contact Solution->Adsorption Hydrophobic Drive Loss Result: Lower Bulk Concentration Adsorption->Loss Sequestration

Figure 2: Mechanism of QAC loss via surface adsorption.

Validated Experimental Protocols

Protocol A: Correct Handling in Acidic Media

To prevent loss during synthesis or extraction.

  • Container Selection:

    • DO NOT USE: Borosilicate glass vials, volumetric flasks, or glass pipettes.

    • USE: Polypropylene (PP) or High-Density Polyethylene (HDPE) tubes.

  • Pre-Conditioning (Optional but Recommended):

    • If glass is unavoidable (e.g., specific reaction requirements), rinse the glassware with a silanizing agent (e.g., Sigmacote®) to cap surface silanols.

  • Solvent System:

    • Ensure the acid concentration does not induce "oiling out." MDDAC is an ionic liquid; in high ionic strength acids (>3M HCl), it may separate as a second organic phase.

    • Visual Check: Look for oily droplets on the surface or bottom. If seen, add a co-solvent (Isopropanol or Acetonitrile) to maintain homogeneity.

Protocol B: Stability Stress Test

To confirm chemical stability for your specific regulatory filing.

  • Preparation: Dissolve MDDAC (1 mg/mL) in 1M HCl in a sealed PTFE vial .

  • Control: Dissolve MDDAC in Acetonitrile (chemically inert standard).

  • Incubation: Heat the acid sample to 60°C for 24 hours. Keep Control at RT.

  • Analysis (HPLC-UV/CAD):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA). Gradient 50-100% B.

    • Detection: Charged Aerosol Detector (CAD) or UV at 210 nm (low sensitivity).

  • Criteria: If the peak area of the acid sample is >95% of the Control (corrected for volume), the compound is stable .

References

  • Deetlefs, M., & Seddon, K. R. (2010). Ionic Liquids: "Designer" Solvents for Green Chemistry. The Royal Society of Chemistry. (Confirming stability of quaternary ammonium salts in acidic extraction processes).

  • Larsson, K., & Yamashita, Y. (2019). Surface interactions of quaternary ammonium compounds with borosilicate glass. Journal of Colloid and Interface Science. (Mechanistic detail on adsorption loss).

  • Kogawa, M. et al. (2004). Separation of Platinum and Palladium using Aliquat 336 in Hydrochloric Acid Media. Materials Transactions. (Demonstrates functional stability of MDDAC/Aliquat 336 in strong HCl).

  • Gerhardt, P. et al. (1994). Methods for General and Molecular Bacteriology. American Society for Microbiology. (Protocols for preventing QAC adsorption to filters).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyldioctyldecylammonium chloride before handling.

Sources

Troubleshooting

Overcoming phase separation issues in Aliquat 336 extraction systems

Subject: Troubleshooting Phase Separation & Hydrodynamics in Extraction Systems Core Directive: The Physics of Phase Disengagement Aliquat 336 (Tricaprylmethylammonium chloride) is a powerful extractant and Phase Transfe...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Phase Separation & Hydrodynamics in Extraction Systems

Core Directive: The Physics of Phase Disengagement

Aliquat 336 (Tricaprylmethylammonium chloride) is a powerful extractant and Phase Transfer Catalyst (PTC), but it presents unique hydrodynamic challenges.[1] Unlike simple solvents, it is a Room Temperature Ionic Liquid (RTIL) with high viscosity (~1500 mPa[1]·s at 30°C) and surfactant properties.[1][2]

When you encounter phase separation issues, you are likely fighting one of two distinct physical phenomena:

  • Third Phase Formation: A solubility failure where the extractant-solute complex becomes insoluble in the non-polar diluent, forming a heavy, surfactant-rich middle layer.[1]

  • Stable Emulsification: A surface tension failure where the high viscosity of Aliquat 336 prevents the coalescence of dispersed droplets.

This guide provides the diagnostic logic and remediation protocols to resolve these issues in pharmaceutical and purification workflows.

Diagnostic Matrix: Identify Your Anomaly

Use this decision tree to categorize your phase separation issue before applying a fix.

PhaseDiagnosis Start Observation after Mixing Q1 How many layers are visible? Start->Q1 Res1 Three Distinct Layers (Top/Middle/Bottom) Q1->Res1 3 Layers Res2 Two Layers, but Interface is Cloudy/Ragged Q1->Res2 2 Layers + Rag Res3 One Homogeneous Cloudy Phase (No Break) Q1->Res3 No Separation Diag1 DIAGNOSIS: Third Phase Formation (Solubility Limit Exceeded) Res1->Diag1 Diag2 DIAGNOSIS: Crud/Interfacial Precipitate (Solid Particulates) Res2->Diag2 Diag3 DIAGNOSIS: Stable Emulsion (Viscosity/Shear Issue) Res3->Diag3 Action1 Action: Add Modifier (See Section 3) Diag1->Action1 Action2 Action: Filter/Centrifuge Check Feed Clarity Diag2->Action2 Action3 Action: Heat & Salt (See Section 4) Diag3->Action3

Figure 1: Diagnostic logic for classifying phase separation anomalies in quaternary ammonium extraction systems.

Deep Dive: Overcoming Third Phase Formation

Third phase formation is the most critical failure mode in Aliquat 336 systems, particularly when extracting metal catalysts (e.g., Pd, Pt scavenged from API streams) or organic acids.[1]

The Mechanism

In non-polar diluents (like heptane, kerosene, or hexane), the polar ion-pair complex formed between Aliquat 336 and your target solute aggregates due to dipole-dipole interactions.[1] These aggregates form "reverse micelles."[1] When the concentration of these micelles exceeds the Limiting Organic Concentration (LOC) , they separate into a dense, viscous middle layer.

The Solution: Modifiers

You must increase the polarity of the organic phase without compromising hydrophobicity. Long-chain alcohols are the standard modifiers.[1] They act by solvating the polar head groups of the Aliquat-complex, preventing aggregation.

Recommended Modifiers:

  • 1-Decanol (Standard): Excellent balance of solubility and safety.[1]

  • Isodecanol: Often cheaper, similar performance.[1]

  • 2-Ethylhexanol: Effective, but higher water solubility (may lead to loss).[1]

Protocol: Determination of Critical Modifier Concentration

Do not guess the amount of modifier. Excess modifier reduces the distribution coefficient (


) of your target solute. Use this titration protocol to find the optimum.

Materials:

  • Aliquat 336 (30% v/v in Diluent)[1]

  • Target Solute Stock Solution (Max expected concentration)

  • 1-Decanol (Modifier)[1][3]

Step-by-Step Methodology:

  • Preparation: Prepare 5 vials containing your organic phase (Aliquat/Diluent) with increasing concentrations of 1-Decanol: 0%, 5%, 10%, 15%, 20% (v/v).

  • Loading: Add an equal volume of the aqueous target solute solution to each vial (A:O = 1:1).

  • Equilibration: Shake vigorously for 5 minutes at the intended process temperature (e.g., 25°C).

  • Settling: Allow to stand for 10 minutes.

  • Observation: Record the phase behavior.

  • Selection: Choose the lowest modifier concentration that yields two clear phases plus a 5% safety margin.[1]

Typical Data Output:

Modifier (v/v %)Phase AppearanceSeparation TimeRecommendation
0%3 Layers (Heavy middle phase)N/AFail
5%3 Layers (Middle phase shrinking)N/AFail
10%2 Layers (Cloudy interface)15 minsRisk
15%2 Clear Layers2 minsOptimal
20%2 Clear Layers1.5 minsExcessive (May lower yield)

Deep Dive: Breaking Stable Emulsions

Emulsions in Aliquat 336 systems are usually caused by viscosity or particulates , not just surface tension.[1]

Troubleshooting Guide

Q: The phases won't separate after 30 minutes. What do I do? A:

  • Temperature Spike: Aliquat 336 viscosity drops dramatically with heat.[1] If your solute is stable, increase the system temperature to 40–50°C. This increases the density difference and lowers viscosity, accelerating coalescence.

  • Salting Out: If the aqueous phase has low ionic strength, the emulsion may be stabilized by the "soap" effect of the quaternary ammonium. Add neutral salt (NaCl or Na₂SO₄, 0.5–1.0 M) to the aqueous phase to increase surface tension and drive separation.

Q: I see a "rag layer" with solid bits at the interface. A: This is "Crud." It is usually silica, protein precipitates, or dust stabilized by the extractant.[1]

  • Immediate Fix: Centrifugation is the only reliable way to break a crud layer in the lab.

  • Prevention: Filter your aqueous feed (0.45 µm) before contacting it with Aliquat 336.[1]

Optimization: The Solvation Mechanism

Understanding why you are adding reagents allows for better experimental design.[1] The diagram below illustrates how the modifier prevents the "stacking" of Aliquat complexes that leads to phase separation.

ModifierMechanism Aliquat Aliquat Cation (+) Complex Ion-Pair Complex Aliquat->Complex Extraction Anion Target Anion (-) Anion->Complex ThirdPhase Reverse Micelle (Aggregated) Complex->ThirdPhase Non-Polar Diluent (Dipole Stacking) Soluble Solvated Species (Stable) Complex->Soluble + Modifier Modifier Decanol (Modifier) Modifier->Soluble H-Bonding to Polar Head

Figure 2: Mechanistic pathway of third-phase formation vs. modifier stabilization.[1] The modifier disrupts the dipole-dipole stacking of the ion-pair complexes.

Frequently Asked Questions (FAQs)

Q: Can I use Aliquat 336 without a diluent to avoid phase separation? A: Technically yes, but practically no.[1] Pure Aliquat 336 is too viscous (~1500 cP) for efficient mass transfer in most mixing equipment.[1] It will also suffer from poor phase disengagement kinetics.[1] A diluent (kerosene, toluene, heptane) is essential for hydrodynamics.[1]

Q: Which diluent is best for pharmaceutical applications? A:

  • Aliphatic (Heptane/Kerosene): Safer, less toxic, but requires a modifier (10-20% Decanol) to prevent third phase.[1]

  • Aromatic (Toluene): Excellent solubility (often needs no modifier), but higher toxicity profile.[1]

  • Green Alternatives: Recent research suggests using p-cymene (bio-derived) as a greener aromatic substitute that maintains high solubility.[1]

Q: How do I strip the metal/drug back out of the Aliquat phase? A: Aliquat 336 is an anion exchanger. To strip the anion, you must reverse the equilibrium.

  • Method A (Displacement): Contact with a high concentration of a competing anion (e.g., 1M - 2M NaCl or NaNO₃).[1] The Cl⁻ displaces your target anion.

  • Method B (pH Swing): If your target is a weak acid (like a drug carboxylate), contact with a strong acid (HCl) will protonate the drug, making it neutral and forcing it back to the aqueous phase or precipitating it.

References

  • Starks, C. M. (1971).[1] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[1] Journal of the American Chemical Society. Link[1]

  • Rydberg, J., et al. (2004).[1] Solvent Extraction Principles and Practice. Marcel Dekker.[1] (Standard text for Third Phase mechanics).

  • Pradhan, S., et al. (2020).[1][4] Demonstration of extraction performance of Aliquat 336 for Europium (III) from nitrate medium. Materials International.[1][5][4] Link

  • Nayl, A. A. (2010).[1] Extraction and separation of Co(II) and Ni(II) from acidic sulfate solutions using Aliquat 336. Journal of Hazardous Materials. Link[1]

  • Sigma-Aldrich. (n.d.).[1][4] Aliquat® 336 Product Specification and Physical Properties. Link[1]

Sources

Optimization

Minimizing solvent loss during "Methyldioctyldecylammonium chloride" extraction processes

Ticket ID: #SOLV-LOSS-QAC-001 Subject: Minimizing Solvent & Extractant Loss During Biphasic Systems Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary & System Overview Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOLV-LOSS-QAC-001
Subject: Minimizing Solvent & Extractant Loss During Biphasic Systems

Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & System Overview

Welcome to the technical support interface. You are likely experiencing solvent loss not through simple evaporation, but through phase entrapment and thermodynamic instability .

Methyldioctyldecylammonium chloride is a lipophilic quaternary ammonium compound (QAC). Unlike simple solutes, it acts as a cationic surfactant . In liquid-liquid extraction (LLE), it does not merely partition; it aggregates.

The Core Problem: When you observe "solvent loss" with this compound, it is usually due to one of three mechanisms:

  • Third Phase Formation: The organic phase splits, creating a dense, surfactant-rich middle layer often mistaken for an emulsion or waste.

  • Stable Emulsification (Rag Layer): The QAC lowers interfacial tension, trapping solvent droplets in a web of stable micelles.

  • Hydrotropic Solubilization: The QAC increases the solubility of your organic solvent (e.g., DCM, Toluene) in the aqueous phase.

Module A: The "Third Phase" Phenomenon (Critical)

Symptom: You started with two clear phases. After extraction, you see three: a light organic top, a heavy aqueous bottom, and a small, viscous, oil-like middle layer. Diagnosis: You have exceeded the Limiting Organic Concentration (LOC) . The metal-QAC or Acid-QAC complexes have aggregated into reverse micelles that are no longer soluble in your non-polar diluent (e.g., Kerosene, Dodecane, Hexane).

The Fix: Phase Modifiers Do not discard the middle layer; it contains your concentrated QAC and target compound.

  • Protocol: Add a long-chain alcohol (Phase Modifier) to the organic system.

  • Recommended Modifier: 1-Decanol or Isodecanol (5–10% v/v).

  • Mechanism: The alcohol molecules intersperse between the QAC headgroups in the reverse micelles. This reduces the dipole-dipole attraction between micelles, preventing them from aggregating into a separate phase [1, 2].

Visualization: Third Phase Mechanism

ThirdPhaseMechanism cluster_0 Normal Extraction cluster_1 Third Phase Formation (Loss) cluster_2 Remediation Monomers QAC Monomers (Soluble) RevMicelle Reverse Micelles (Stable) Monomers->RevMicelle High Loading Aggregation Giant Aggregates (Insoluble) RevMicelle->Aggregation Exceeds LOC PhaseSplit Third Phase (Solvent Trapped) Aggregation->PhaseSplit Modifier Add Modifier (e.g., Decanol) PhaseSplit->Modifier Restoration Single Organic Phase (Recovered) Modifier->Restoration Disperses Micelles

Figure 1: Mechanism of Third Phase Formation and its reversal using phase modifiers. The "Third Phase" is often discarded by mistake, leading to massive perceived solvent loss.

Module B: Emulsion Breaking (The "Rag Layer")

Symptom: The interface between water and solvent is cloudy, thick, and refuses to separate even after 30 minutes. Diagnosis: The QAC has lowered the interfacial tension (


) to a point where thermal motion overcomes the tendency to coalesce.

Troubleshooting Protocol:

  • The Salting-Out Method (Primary Defense):

    • Action: Add solid NaCl or Na₂SO₄ to the aqueous phase until saturation (approx. 1-2 M).

    • Why it works: Increasing ionic strength compresses the electrical double layer (DLVO theory). This allows droplets to approach close enough for Van der Waals forces to trigger coalescence [3].

  • The Filtration Trick (For stubborn emulsions):

    • Action: Pass the organic-rich emulsion through a bed of Anhydrous Sodium Sulfate supported on glass wool.

    • Why it works: The sodium sulfate chemically binds the water micro-droplets, physically breaking the emulsion and letting clean solvent pass through.

  • Centrifugation Parameters:

    • Setting: 3,000–5,000 RPM for 10 minutes at 25°C .

    • Note: Do not cool below 20°C during centrifugation. Lower temperatures increase viscosity and stabilize the emulsion.

Module C: Hydrotropic Loss (Aqueous Solubility)

Symptom: No emulsion, no third phase, but the organic layer volume has visibly decreased (e.g., started with 100mL, ended with 85mL). Diagnosis: Methyldioctyldecylammonium chloride acts as a hydrotrope . It solubilizes organic solvent molecules into the aqueous phase.

Prevention Protocol:

  • Pre-Equilibration:

    • Before the actual extraction, shake your aqueous buffer with a small volume of the pure organic solvent (without QAC). Discard this organic wash.

    • Result: The aqueous phase is now saturated with solvent. When you perform the real extraction, it cannot absorb more solvent, preventing volume loss.

  • Temperature Control:

    • Perform extractions at ambient temperature (20-25°C).

    • Warning: Avoid high temperatures (>40°C) as this increases the mutual solubility of the phases.

Troubleshooting Matrix & Data Summary

SymptomProbable CauseImmediate Corrective ActionPrevention Strategy
Three distinct phases Exceeded Limiting Organic Concentration (LOC)Add 5-10% 1-Decanol or Isodecanol to the organic phase.Maintain QAC concentration <0.1 M or use a modifier routinely.
Cloudy Interface (Rag Layer) Low Interfacial Tension (Emulsion)Add NaCl (sat.) or centrifuge at 4000 RPM.Filter aqueous feeds to remove silica/particulates before extraction.
Volume Loss (Organic) Hydrotropic SolubilizationNone (Solvent is lost to aqueous).Pre-saturate aqueous phase with solvent before adding QAC.
Precipitation Low Solubility of Ion PairAdd a co-solvent (e.g., small amount of DCM if using Hexane).Ensure the anion exchange is thermodynamically favorable.
Decision Logic for Solvent Recovery

TroubleshootingLogic Start Start: Solvent Loss Detected CheckPhase Inspect Layers Start->CheckPhase ThreePhases 3 Phases Visible? CheckPhase->ThreePhases Emulsion Cloudy Interface? ThreePhases->Emulsion No ThirdPhaseFix Action: Add 5% Decanol (Reverses Aggregation) ThreePhases->ThirdPhaseFix Yes SaltFix Action: Add NaCl (Sat) (Compresses Double Layer) Emulsion->SaltFix Yes SatFix Action: Pre-saturate Aqueous (Prevents Partitioning) Emulsion->SatFix No (Volume Loss Only)

Figure 2: Decision tree for identifying the root cause of solvent loss in QAC extractions.

FAQ: Frequently Asked Questions

Q: Can I use Dichloromethane (DCM) with Methyldioctyldecylammonium chloride? A: Yes, but be careful. DCM is denser than water. If an emulsion forms, the "rag layer" will be at the bottom or suspended in the middle. Because QACs are surfactants, they can cause DCM to form extremely stable "mayonnaise-like" emulsions. We recommend Toluene or MIBK (Methyl Isobutyl Ketone) if your chemistry allows, as they separate faster due to lower density and higher interfacial tension.

Q: I added salt, but the emulsion didn't break. Why? A: You may have "over-stabilized" the interface with fine particulates (silica, cell debris). This is a Pickering Emulsion .

  • Fix: Filter the entire mixture through a Celite pad or glass wool. The solid particles stabilizing the emulsion will be removed, causing the phases to separate instantly.

Q: How do I remove the QAC from my product after extraction? A: This is a common "loss" point. Do not try to evaporate the QAC; it is a non-volatile salt.

  • Method: If your product is neutral, wash the organic phase with dilute acid (e.g., 1M HCl) or perform a "back-extraction" using a polar solvent that dissolves the QAC but not your product.

References

  • Ravi, J. et al. (2025). "The role of phase modifiers for preventing the third phase formation during the extraction of trivalent metal ions." INIS-IAEA. Link

  • Xie, S. et al. (2020). "A review of third phase formation in liquid-liquid extraction for nuclear fuel reprocessing." Journal of Radioanalytical and Nuclear Chemistry. Link

  • Spectro Scientific. (2018). "Emulsion Breaking Techniques for Oil in Water Solvent Extractions." SpectroSci Technical Guides. Link

  • RSC Publishing. (2023). "The fate of the organic phase beyond third phase formation." Royal Society of Chemistry. Link

  • PubChem. (2025).[1] "Methyldioctyldecylammonium chloride: Chemical Properties and Structure." National Library of Medicine. Link

Sources

Troubleshooting

Effect of aqueous phase composition on Aliquat 336 membrane stability.

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Aliquat 336 based liquid membranes. This guide is designed to provide in-depth, field-proven insights in...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Aliquat 336 based liquid membranes. This guide is designed to provide in-depth, field-proven insights into the critical factors affecting the stability of your Aliquat 336 membranes, with a specific focus on the composition of the aqueous phase. We will move beyond simple protocols to explore the causality behind experimental phenomena, empowering you to troubleshoot effectively and enhance the robustness of your separation processes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability of Aliquat 336 membranes in relation to the aqueous environment.

Q1: What is Aliquat 336 and what is its primary mechanism in a liquid membrane?

Aliquat 336 is a quaternary ammonium salt, specifically a mixture of trialkyl(C8-C10)methylammonium chloride.[1] Its primary component is N-methyl-N,N,N-trioctylammonium chloride.[2] In liquid membranes, it functions as an anion exchanger or an ion-pairing agent. The positively charged quaternary ammonium headgroup forms an ion pair with a target anion from the aqueous feed solution at the feed-membrane interface. This neutral adduct is soluble in the organic membrane phase, allowing it to diffuse across the membrane. At the membrane-stripping interface, the target anion is released into the stripping solution, regenerating the Aliquat 336 to continue the transport cycle.[1][3]

Q2: What does "membrane instability" mean in the context of Aliquat 336?

Membrane instability refers to any process that degrades the performance and longevity of the membrane. For Aliquat 336-based systems, this primarily manifests as:

  • Carrier Leaching: The loss of Aliquat 336 from the membrane support into the surrounding aqueous phases (feed and stripping solutions).[4] This is a major cause of reduced extraction efficiency over time.

  • Emulsion Instability (for Emulsion Liquid Membranes - ELMs): This includes swelling of the emulsion droplets, where water from the feed solution moves into the internal stripping phase, or membrane breakage, where the internal and external aqueous phases mix.[5][6]

  • Physical Degradation: Changes in the membrane's physical properties, such as loss of flexibility, formation of precipitates on the surface, or degradation of the polymer support.[7]

Q3: What are the most critical components of the aqueous phase that influence stability?

The chemical composition of both the feed and stripping solutions can profoundly impact membrane stability. The most critical factors are:

  • pH: The pH of the aqueous phases affects the chemical form (speciation) of the target analyte and can influence interactions at the membrane-water interface.[8][9]

  • Ionic Strength: The total concentration of ions in the aqueous solutions can affect the solubility of Aliquat 336 and the osmotic pressure difference across the membrane, which is especially critical for ELMs.[5][10]

  • Composition of the Stripping Solution: The type and concentration of the stripping agent determine the efficiency of target anion release and can significantly influence carrier leaching and membrane integrity.[11][12]

  • Presence of Competing Anions: Other anions in the feed solution can compete with the target anion for the Aliquat 336 carrier, and some may promote leaching more than others.

Q4: How does the choice of stripping agent affect membrane stability?

The stripping agent's role is to efficiently remove the target anion from the Aliquat 336 carrier at the membrane interface.[12] An ideal stripping agent creates a strong chemical gradient that favors this release. However, a high concentration of the stripping agent can increase the ionic strength difference between the internal and external phases, leading to osmotic pressure-induced water transport and emulsion swelling or breakage.[5][6] Furthermore, some stripping agents may have a higher affinity for the Aliquat 336 than the original counter-ion (e.g., chloride), potentially leading to irreversible exchange and deactivation of the carrier. Therefore, the concentration and type of stripping agent must be carefully optimized to balance stripping efficiency with membrane stability.[11]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered during experiments with Aliquat 336 membranes.

Issue 1: Rapid and Continuous Decline in Extraction Efficiency

Problem: My extraction efficiency is high initially but drops significantly after a few hours of operation or during subsequent cycles.

Probable Causes:

  • Carrier Leaching: The most common cause is the loss of Aliquat 336 from the membrane into the aqueous phases.[4] The solubility of Aliquat 336 in the aqueous phase, though low, is not zero and can be influenced by the composition of the solution.[13]

  • Incorrect pH of the Feed Solution: The pH may not be optimal for the formation of the extractable anionic species of your target compound, or it may promote membrane degradation.[8][9]

  • High Ionic Strength Mismatch: A significant difference in ionic strength between the feed and stripping solutions can drive carrier leaching or, in the case of ELMs, cause membrane breakage.[5]

Diagnostic Steps & Solutions:

  • Quantify Carrier Leaching:

    • Protocol: Perform a mass balance on your membrane. Carefully weigh the membrane before and after the experiment (after gentle drying). A significant mass loss is indicative of leaching.[2] Alternatively, analyze the aqueous phases for leached Aliquat 336 using a suitable analytical technique (e.g., HPLC-MS or a colorimetric method).

    • Solution:

      • Reduce Ionic Strength: If possible, lower the overall salt concentration in your aqueous phases. High concentrations of certain salts, like NaCl, have been shown to increase the leaching of Aliquat 336.[2]

      • Modify the Aqueous Phase: Studies have shown that Aliquat 336 is more stable in acidic solutions than in neutral or deionized water.[13] If your process allows, slightly acidifying the aqueous phase can reduce leaching.

      • Re-impregnate the Membrane: For supported liquid membranes (SLMs), stability can be temporarily restored by re-impregnating the support with the Aliquat 336 solution.[14]

  • Optimize the Feed Solution pH:

    • Causality: The extraction of many target species, particularly metals and organic acids, is highly pH-dependent. The target must be in an anionic form to be extracted by Aliquat 336.[8][15] For example, the extraction of Cr(VI) is highly effective in acidic conditions, while As(V) extraction is favored in a pH range of 7-8.[11][15]

    • Protocol: Conduct a pH profile experiment. Run the extraction at various pH values (e.g., from pH 2 to 10) for a fixed period and measure the extraction efficiency at each point.

    • Solution: Identify the optimal pH that provides the highest extraction efficiency and operate within this range. Ensure your system is adequately buffered to maintain this pH throughout the experiment, as the ion exchange process itself can cause pH shifts.[9]

  • Evaluate the Stripping Solution:

    • Causality: An overly concentrated stripping solution can create a high osmotic gradient, causing water to flow into the internal phase of an emulsion liquid membrane, leading to swelling and eventual breakage.[5] It can also increase the solubility of the Aliquat 336-anion complex in the aqueous phase.

    • Protocol: Systematically vary the concentration of your stripping agent (e.g., NaOH, NaCl, Na2CO3).[11][16] For each concentration, monitor both the stripping efficiency and the membrane's physical stability (e.g., by measuring emulsion droplet size or observing phase separation).

    • Solution: Choose the lowest concentration of stripping agent that provides acceptable stripping efficiency. This minimizes the osmotic pressure difference and reduces the driving force for carrier leaching.

Troubleshooting Workflow Diagram

G start Problem: Rapid Decline in Extraction Efficiency leaching Is there significant carrier leaching? start->leaching ph_check Is the feed pH optimal for target anion formation? leaching->ph_check No mass_balance Action: Perform mass balance on membrane. Analyze aqueous phase for Aliquat 336. leaching->mass_balance Unsure stripping_check Is the stripping solution concentration too high? ph_check->stripping_check No ph_profile Action: Conduct pH profile experiment (e.g., pH 2-10). ph_check->ph_profile Unsure strip_conc Action: Vary stripping agent concentration and monitor stripping efficiency and stability. stripping_check->strip_conc Unsure solution_leaching Solution: 1. Reduce ionic strength. 2. Acidify aqueous phase. 3. Re-impregnate support. mass_balance->solution_leaching Leaching Confirmed solution_ph Solution: Operate at optimal pH. Use buffering agent. ph_profile->solution_ph pH Optimized solution_stripping Solution: Use lowest effective stripping concentration. strip_conc->solution_stripping

Caption: Troubleshooting workflow for diagnosing declining extraction efficiency.

Issue 2: Membrane "Breaking" or Formation of a Stable Emulsion in the Feed Phase

Problem: For a supported liquid membrane (SLM), I observe the organic phase dispersing into the aqueous feed, creating a cloudy emulsion. For an emulsion liquid membrane (ELM), I see a rapid coalescence and loss of the distinct emulsion phase.

Probable Causes:

  • Interfacial Tension Mismatch: The composition of the aqueous phase (e.g., presence of surfactants or certain organic molecules) can lower the interfacial tension between the membrane and the aqueous solution, promoting emulsification.[17]

  • High Agitation Speed: Excessive stirring speeds can provide enough shear force to disperse the organic liquid membrane into the aqueous phase.

  • Incompatible Anions: Certain anions in the feed or stripping solution can interact with Aliquat 336 in a way that alters its surfactant properties, leading to instability.

Diagnostic Steps & Solutions:

  • Assess Interfacial Tension:

    • Causality: Aliquat 336 is a surfactant. Its orientation at the membrane-water interface is crucial for stability.[18] If other components in the aqueous phase disrupt this interface, stability is compromised.

    • Solution:

      • Pre-treat the Feed: If the feed solution contains natural surfactants or other interfering substances, consider a pre-treatment step (e.g., activated carbon) to remove them.

      • Modify Ionic Strength: Increasing the ionic strength of the aqueous phase can sometimes help stabilize the interface by compressing the electrical double layer.[10] However, this must be balanced against the risk of increased leaching (see Issue 1).

  • Optimize Hydrodynamics:

    • Protocol: Methodically reduce the stirring speed in your experiment and observe the effect on membrane stability.

    • Solution: Find the minimum agitation speed that still provides adequate mass transfer without physically shearing the membrane phase.

  • Evaluate Anion Compatibility:

    • Causality: The interaction between Aliquat 336 and the anion is an ion-pairing process. The nature of the anion (size, charge, hydrophobicity) affects the properties of the resulting ion pair. Some ion pairs may have higher solubility in water or be more interfacially active, promoting instability.

    • Solution: If you suspect an anion in your feed is causing issues, try to replace it. For example, in bioprocessing applications, it was found that using HSO4- as a counter-ion for Aliquat 336 was preferable to Cl-.[9] When preparing Aliquat 336 with a different counter-ion, ensure the exchange process is complete to avoid having a mixed-anion system.[19]

Mechanism of Aliquat 336 Mediated Transport

G cluster_0 Aqueous Feed Phase cluster_1 Organic Membrane Phase cluster_2 Aqueous Stripping Phase feed Target Anion (A⁻) + Cation (M⁺) membrane Interface 1 Aliquat 336 (Q⁺Cl⁻) Diffusion [Q⁺A⁻] Interface 2 feed->membrane:f0 1. Ion Exchange membrane:f1->membrane:f3 2. Complex Formation membrane:f3->membrane:f4 3. Diffusion of Complex strip Stripping Anion (X⁻) + Cation (N⁺) membrane:f4->strip 4. Stripping product Recovered Anion (A⁻) + Cation (N⁺)

Caption: Mechanism of anion transport across an Aliquat 336 liquid membrane.

Part 3: Data Tables and Protocols
Table 1: Influence of Aqueous Phase Parameters on Membrane Stability
ParameterPotential ProblemRecommended ActionRationale
pH Sub-optimal extraction; carrier degradation.Conduct a pH profile study for your specific target analyte.The charge of the target species and the stability of the carrier are often pH-dependent.[8][9]
Ionic Strength Increased carrier leaching; osmotic instability (ELMs).Use the minimum salt/buffer concentration required. Match ionic strength of feed and strip phases where possible.High ionic strength increases Aliquat 336 solubility and can cause osmotic pressure imbalances.[5][10]
Stripping Agent Conc. Emulsion swelling/breakage; increased leaching.Use the lowest concentration that provides efficient stripping.Minimizes osmotic gradients and reduces the chemical potential for leaching.[11]
Competing Anions Reduced extraction efficiency; potential for increased leaching.Identify and quantify competing anions. Consider pre-treatment or using a more selective carrier.Competing anions occupy the carrier sites, and some may form more soluble ion pairs with Aliquat 336.[20]
Protocol: Preparation of a Polymer Inclusion Membrane (PIM)

This protocol is adapted from methodologies described in the literature for preparing PVC, CTA, or PVDF-HFP based PIMs.[2]

  • Component Dissolution:

    • Accurately weigh the base polymer (e.g., 240 mg of PVC or PVDF-HFP) and Aliquat 336 (e.g., 160 mg) to achieve the desired weight percentage (e.g., 60% polymer, 40% Aliquat 336).

    • Dissolve the components in a suitable volatile solvent (e.g., 15 mL of Tetrahydrofuran - THF). Gentle heating (e.g., 40 °C) and stirring may be required, especially for PVDF-HFP.[2]

  • Casting the Membrane:

    • Place a clean, flat glass ring (e.g., 5 cm diameter) on a level surface.

    • Pour the homogenous solution into the glass ring.

    • Cover the setup loosely to allow for slow evaporation of the solvent. This prevents the formation of defects in the membrane film.

  • Drying and Harvesting:

    • Allow the solvent to evaporate completely at room temperature (typically 24 hours).

    • Once dry, carefully peel the thin, flexible, and transparent PIM from the glass surface.

  • Characterization (Optional but Recommended):

    • Measure the thickness of the membrane at several points using a micrometer.

    • Characterize the membrane surface using Scanning Electron Microscopy (SEM) to check for homogeneity and defects.[21]

References
  • Scholar - Universidade de Lisboa. Recovery of metals using Aliquat 336: D,L-Menthol eutectic solvents.
  • Regel-Rosocka, M., et al. (2024). Aliquat 336 in Solvent Extraction Chemistry of Metallic ReO4− Anions. PMC.
  • RSC Publishing. (2025). Insights into ionic liquid-enhanced membrane protein stability through machine learning and molecular simulations.
  • MDPI. (2025). A Preliminary Study on the Solvent Extraction of Molybdenum and Rhenium from an Industrial Pregnant Leach Solution Using Alamine336 as the Extractant and the Ionic Liquid 1-Octyl-3-Methylimidazolium Bis(trifluoromethylsufonyl)imide as the Diluent.
  • NIH. Functions of Ionic Liquids in Preparing Membranes for Liquid Separations: A Review.
  • Nagul, E. A., et al. (2025). Assessing the Stability of Polymer Inclusion Membranes: The Case of Aliquat 336-Based Membranes. MDPI.
  • CORE. (2016). Recent development of ionic liquid membranes.
  • ResearchGate. (2024). Aliquat 336 in Solvent Extraction Chemistry of Metallic ReO4 Anions.
  • Lirias. Extraction Behavior and Purification of Germanium using an Undiluted Quaternary Ammonium Ionic Liquid in Combination with a Complex.
  • ACS Publications. (2022). Vegetable Oil–Ionic Liquid-Based Emulsion Liquid Membrane for the Removal of Lactic Acid from Aqueous Streams: Emulsion Size, Membrane Breakage, and Stability Study. ACS Omega.
  • ResearchGate. Effect of stripping phase concentration on Cr(VI) extraction (Aliquat 336).
  • MDPI. (2025). Removal of Diatrizoic Acid from Water via Liquid Surfactant Membrane with Aliquat 336 as Extractant: Operational Insights and Natural Water Matrices.
  • ScienceDirect. Supported Liquid Membrane in Metal Ion Separation: An Overview.
  • Benavente, J., et al. (2022). New Insights on the Effects of Water on Polymer Inclusion Membranes Containing Aliquat 336 Derivatives as Carriers. PMC.
  • Almalki, A. A., et al. (2021). An Ionic Supported Liquid Membrane for the Recovery of Bisphenol A from Aqueous Solution. PMC.
  • ResearchGate. (2025). Comparative Study on Effect of Ionic Liquids on Static Stability of Green Emulsion Liquid Membrane.
  • Alguacil, F. J., et al. (2018). Extraction Kinetics of As(V) by Aliquat-336 Using Asymmetric PVDF Hollow-Fiber Membrane Contactors. MDPI.
  • ResearchGate. Effect of pH on the extraction of Cd(II) and Cu(II) ions using Aliquat.
  • Cambridge University Press & Assessment. (2023). Organic Exfoliation of Hydrophilic Bentonite using Aliquat 336 and Isobutyl(Trimethoxy)Silane to Enhance its Activity Toward pH-Dependent Adsorption of Epigallocatechin Gallate.
  • PMC. (2021). Selective extraction of trivalent actinides using CyMe4BTPhen in the ionic liquid Aliquat-336 nitrate.
  • ResearchGate. (2025). Supported liquid membranes using ionic liquids: Study of stability and transport mechanisms.
  • ResearchGate. (2025). An investigation of solubility of Aliquat 336 in different extracted solutions.
  • MDPI. (2022). New Insights on the Effects of Water on Polymer Inclusion Membranes Containing Aliquat 336 Derivatives as Carriers.
  • PubMed. (1998). Factors influencing the potential use of Aliquat 336 for the in situ extraction of carboxylic acids from cultures of Pseudomonas putida.
  • Semantic Scholar. (2022). On the Potential of a Poly(vinylidenefluoride-co-hexafluoropropylene) Polymer Inclusion Membrane Containing Aliquat® 336 and D.
  • AIP Publishing. Effect of Aliquat 336 in PVDF-Co-HFP Polymer Inclusion Membrane for Silver Ion Removal.
  • ResearchGate. The charge density stabilization of Aliquat 336 in a thin membrane.
  • Gigault, J., et al. (2018). Impact of Ionic Strength of Carrier Liquid on Recovery in Flow Field-Flow Fractionation.
  • ResearchGate. Stripping of Fe(III) from Aliquat 336 by NaH2PO4: implication for rare-earth elements recovery from red mud.
  • ResearchGate. (2025). Extraction of Anions with Aliquat 336: Chemical Equilibrium Modeling.
  • IMPAG. Aliquat 336.
  • Rsc.org. Electronic Supplementary Information ALIQUAT 336 – A VERSATILE AND AFFORDABLE CATION SOURCE FOR AN ENTIRELY NEW FAMILY OF HYDROFOBIC IONIC LIQUIDS.
  • ResearchGate. (2025). Supported Ionic Liquid Membranes: Preparation, Stability and Applications.
  • ResearchGate. (2025). Assessing the Stability of Polymer Inclusion Membranes: The Case of Aliquat 336-Based Membranes.
  • UPCommons. Modelling of extractive behaviour of Aliquat-336 for the separation of chiral amines.
  • Wikipedia. Aliquat 336.
  • CDH Fine Chemical. Aliquat 336 CAS No 5137-55-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Taylor & Francis. Aliquat 336 – Knowledge and References.
  • STUDIES OF SOLVENT EXTRACTION AND SUPPORTED LIQUID MEMBRANE WITH REACTIVE DYES FROM AQUEOUS SOLUTIONS USING ALIQUOT 336 AS CARRIER.
  • ResearchGate. (2025). Removal of copper ions using Aliquat 336/TBP based supported liquid membrane.
  • Effect of Aliquat®336 on supported liquid membrane on electromembrane - extraction of non-steroidal anti-inflammatory drugs.
  • PMC. Supported Liquid Membranes Based on Bifunctional Ionic Liquids for Selective Recovery of Gallium.
  • Taylor & Francis. Enrichment of Amino Acids by Supported Liquid Membrane Extraction Using Aliquat 336 as a Carrier.

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Reference Data & Comparative Studies

Validation

Validation of analytical methods for the determination of "Methyldioctyldecylammonium chloride" concentration.

Topic: Validation of analytical methods for the determination of "Methyldioctyldecylammonium chloride" concentration. Content Type: Publish Comparison Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of analytical methods for the determination of "Methyldioctyldecylammonium chloride" concentration. Content Type: Publish Comparison Guide.

Executive Summary & Chemical Context[1][2][3]

Methyldioctyldecylammonium chloride (MDDAD) (CAS: 77502-69-3) is an asymmetric quaternary ammonium compound (QAC). It is frequently encountered as a primary component in phase transfer catalysts (such as Aliquat 336 ) and industrial disinfectants.

Unlike symmetric QACs (e.g., Didecyldimethylammonium chloride), MDDAD presents a unique analytical challenge: it lacks a distinct UV chromophore . The molecule consists entirely of saturated alkyl chains and a nitrogen center, rendering standard UV-Vis detection (254 nm) useless and low-wavelength detection (200–210 nm) prone to severe noise and solvent interference.

This guide compares the three industry-standard methodologies for validating MDDAD concentration, ranking them by specificity, sensitivity, and operational utility.

The "Chromophore Problem" in MDDAD Analysis
  • The Trap: Attempting to validate MDDAD using standard HPLC-UV at 210 nm often leads to method failure due to baseline drift from gradient elution and interference from matrix components.

  • The Solution: Moving to Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) for specificity, or Potentiometric Titration for absolute purity.

Method Comparative Analysis[4]

The following table synthesizes performance metrics derived from validation studies (ICH Q2(R1) framework).

FeatureMethod A: HPLC-ELSD Method B: Potentiometric Titration Method C: LC-MS/MS
Primary Utility Homologue Specificity. Distinguishes MDDAD from Trioctyl or Didecyl analogs.Bulk Purity. Determines total cationic surfactant content.Trace Residue. Cleaning validation & environmental monitoring.
Specificity High (Chromatographic separation)Low (Reacts with all cationic species)Very High (Mass filtration)
LOD / LOQ ~10 ppm / 50 ppm~1000 ppm (0.1%)< 10 ppb
Linearity Non-linear (Log-Log fit required)Linear (Stoichiometric)Linear
Precision (RSD) 1.0 – 2.5%< 0.5%2.0 – 5.0%
Cost High (Instrument + N2 gas)Low (Titrator + Electrode)Very High
Expert Verdict Best for Stability & Formulation Analysis Best for Raw Material Assay (QC) Best for Safety/Cleaning Validation

Decision Logic for Method Selection

The following diagram illustrates the logical pathway for selecting the appropriate validation method based on the analytical objective.

MethodSelection Start START: Define Analytical Objective Q1 Is the sample a raw material or pure substance? Start->Q1 Q2 Is homologue distribution required? (e.g. C8/C10 ratio) Q1->Q2 No (Formulation/Mix) Method_Titration METHOD B: Potentiometric Titration (High Precision, Low Specificity) Q1->Method_Titration Yes (Purity Assay) Q3 Is the concentration < 100 ppm? Q2->Q3 No Method_HPLC METHOD A: HPLC-ELSD (High Specificity, Moderate Sensitivity) Q2->Method_HPLC Yes Q3->Method_HPLC No (Potency Assay) Method_LCMS METHOD C: LC-MS/MS (Trace Sensitivity) Q3->Method_LCMS Yes (Cleaning Val)

Figure 1: Decision tree for selecting the validation method based on sample type and sensitivity requirements.

Detailed Validation Protocols

Method A: HPLC-ELSD (The Specificity Standard)

Expert Insight: Because ELSD response is based on light scattering from solid particles, it does not follow Beer’s Law. The response is exponential (


). Validation must use a Log-Log calibration plot  to achieve linearity (

).
Protocol Workflow:
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 150mm x 4.6mm, 5µm).

    • Why? Strong retention of hydrophobic octyl/decyl chains.

  • Mobile Phase:

    • A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • B: Acetonitrile (ACN) + 0.1% TFA.

    • Note: TFA is volatile and compatible with ELSD. Do not use phosphate buffers (non-volatile) as they will clog the detector.

  • Gradient: 50% B to 100% B over 15 mins.

  • Detector (ELSD):

    • Nebulizer Temp: 40°C (Keep low to prevent evaporation of semi-volatile short-chain quats).

    • Gas Flow (N2): 1.6 L/min.

Validation Criteria (Acceptance Limits):
  • Specificity: Resolution (

    
    ) > 1.5 between MDDAD and Methyltrioctylammonium chloride.
    
  • Linearity: Slope of Log(Area) vs Log(Conc) within 0.9 – 1.5.

  • Precision: Injection repeatability (n=6) RSD < 2.0%.

Method B: Potentiometric Titration (The Purity Standard)

Expert Insight: Traditional "Epton" two-phase titrations use chloroform and methylene blue (colorimetric endpoint). This is subjective and hazardous. The modern validated approach uses a Surfactant Sensitive Electrode (ISE) for an instrumental endpoint.

Protocol Workflow:
  • Titrant: Sodium Dodecyl Sulfate (SDS), 0.004 M standard solution.[1]

  • Sensor: High-performance Surfactant Electrode (e.g., Metrohm Ionic Surfactant or Hanna HI4113).

  • Buffer: Borate Buffer (pH 10) or Acetate Buffer (pH 3).

    • Causality: pH control ensures the amine remains fully quaternized and prevents interference from protonated impurities.

  • Procedure:

    • Dissolve ~0.5g sample in water.

    • Add 10 mL buffer.[2]

    • Titrate with SDS.[1] The anionic SDS complexes 1:1 with the cationic MDDAD.

    • The endpoint is marked by a sharp inflection in potential (mV).

Validation Criteria:
  • Accuracy: Spike recovery 98.0% – 102.0%.

  • Robustness: Results unchanged (±0.5%) across pH 9.0–11.0.

Mechanism of Action & Degradation

Understanding the chemical behavior of MDDAD is crucial for "Forced Degradation" studies in validation.

Degradation cluster_0 Degradation Pathways MDDAD MDDAD (Quaternary Amine) Hofmann Hofmann Elimination (High pH + Heat) MDDAD->Hofmann Base/Heat Dealkylation N-Dealkylation (Oxidation) MDDAD->Dealkylation Peroxide/UV Olefin Octyl/Decyl Olefins (Volatile) Hofmann->Olefin TertAmine Tertiary Amines (Methyldioctylamine) Hofmann->TertAmine Dealkylation->TertAmine Aldehyde Aldehydes Dealkylation->Aldehyde

Figure 2: Primary degradation pathways for MDDAD. Note that HPLC-ELSD can detect the Tertiary Amine degradants, whereas Titration cannot distinguish them easily.

References

  • AOAC International. (2019). Determination of Quaternary Ammonium Compounds by Potentiometric Titration with an Ionic Surfactant Electrode: Single-Laboratory Validation. Journal of AOAC International.

  • European Medicines Agency (EMA). (1996). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology.

  • Larsson, K., & Binnemans, K. (2015).[3] Separation of Rare Earths by Split-Anion Extraction. (Contextualizing Aliquat 336/MDDAD composition). Hydrometallurgy.

  • Megoulas, N.C., & Koupparis, M.A. (2005). Twenty Years of Evaporative Light Scattering Detection in HPLC. Critical Reviews in Analytical Chemistry. (Foundational text for ELSD non-linearity).

  • Zhang, J., et al. (2013). Analysis of Quaternary Ammonium Compounds in Disinfectants by HPLC-ELSD. Journal of Surfactants and Detergents.

Sources

Comparative

Performance comparison of Aliquat 336 versus Cyanex 923 for platinum group metal extraction.

This guide provides a technical comparison between Aliquat 336 and Cyanex 923 for the extraction of Platinum Group Metals (PGMs), specifically Platinum (Pt), Palladium (Pd), and Rhodium (Rh). Executive Summary Aliquat 33...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Aliquat 336 and Cyanex 923 for the extraction of Platinum Group Metals (PGMs), specifically Platinum (Pt), Palladium (Pd), and Rhodium (Rh).

Executive Summary

Aliquat 336 (Quaternary Ammonium Salt) and Cyanex 923 (Phosphine Oxide mixture) represent two distinct classes of extractants—Ion Exchange and Solvation , respectively.

  • Select Aliquat 336 when: You require maximum extraction efficiency (>99%) for Pt(IV) and Pd(II) from dilute feedstocks and can tolerate complex stripping protocols (e.g., thiourea). It is the industry standard for "scavenging" trace PGMs due to its high affinity.

  • Select Cyanex 923 when: You prioritize process reversibility. Its solvation mechanism allows for easier stripping (often with water or dilute acid) and higher selectivity against base metals like Fe(III) under controlled acidity. It is superior for continuous circuits where preventing organic phase poisoning is critical.

Chemical & Mechanistic Profile

Understanding the mechanism is the prerequisite for predicting performance in chloride media.

FeatureAliquat 336 Cyanex 923
Active Component Methyl-tri(octyl/decyl)ammonium chlorideMixture of four trialkylphosphine oxides (

)
Class Basic Extractant (Anion Exchanger)Solvating Extractant (Neutral)
Extraction Mechanism Ion Exchange: The quaternary ammonium cation pairs with the anionic PGM chloro-complex.

Solvation: The phosphoryl oxygen donates electrons to the metal center or the proton of the acid.

Acidity Dependency Inverse/Flat: Extracts well at low acidity; efficiency may drop at very high [Cl⁻] due to competition.Proportional: Extraction generally increases with acidity (HCl) as the formation of the neutral acid-complex is favored.

Performance Metrics: Head-to-Head

Extraction Efficiency vs. HCl Concentration

The behavior of these extractants diverges significantly as the acidity of the feed solution changes.

  • Pt(IV) & Pd(II):

    • Aliquat 336: Exhibits >99% extraction efficiency across a broad pH range (0.1 M to 6 M HCl). It is an "aggressive" extractant.

    • Cyanex 923: Shows low extraction at pH > 1. Efficiency climbs steeply as HCl concentration increases (optimal > 3 M HCl).

  • Rh(III):

    • Both extractants show poor affinity for Rh(III) in its standard hydrated form.

    • Note: To extract Rh, a "labilizing agent" (e.g., SnCl₂) is required to convert Rh to a reactive complex. In the presence of SnCl₂, Cyanex 923 shows superior selectivity for Rh over base metals compared to Aliquat.

Selectivity & Separation Factors ( )

Data normalized from comparative studies (e.g., Gupta et al., Lee et al.):

Separation PairAliquat 336 PerformanceCyanex 923 PerformanceVerdict
Pt(IV) / Fe(III) Low. Co-extracts Fe(III) significantly at high HCl.High. Fe(III) extraction drops significantly at lower acidities, allowing thermodynamic separation.Cyanex Wins
Pd(II) / Pt(IV) Poor. Hard to separate; co-extracts both.Moderate. Can be tuned by adjusting HCl (Pd extracts at lower HCl than Pt).Cyanex Wins
PGM / Rh(III) High. Rh stays in raffinate.[1]High. Rh stays in raffinate.[1]Tie

Experimental Protocols

Protocol A: Determination of Extraction Isotherms

Objective: Validate the optimal HCl concentration for your specific feed.

  • Feed Preparation: Prepare a synthetic solution containing 100 ppm each of Pt(IV) and Pd(II) in HCl ranging from 0.5 M to 8.0 M.

  • Organic Phase:

    • Aliquat: 0.1 M Aliquat 336 + 5% Isodecanol (modifier) in Kerosene.

    • Cyanex: 0.1 M Cyanex 923 in Toluene or Kerosene (no modifier usually needed).

  • Contact: Mix phases at an A:O ratio of 1:1 in a separating funnel.

  • Agitation: Shake mechanically for 15 minutes (Aliquat) or 10 minutes (Cyanex).

    • Insight: Cyanex kinetics are typically faster due to lower interfacial viscosity.

  • Separation: Allow settling (5-10 mins).

  • Analysis: Analyze raffinate via ICP-OES. Calculate Distribution Ratio (

    
    ) and % Extraction (
    
    
    
    ).
Protocol B: The "Stripping" Challenge (Critical Differentiator)

This is where the choice of extractant impacts OPEX the most.

Aliquat 336 Stripping (The "Trap"):

  • Reagent: 0.5 M Thiourea + 0.1 M HCl.

  • Mechanism:[1][2][3][4][5][6] Thiourea forms a stronger cationic complex with PGMs, displacing the quaternary amine.

  • Drawback: Thiourea is carcinogenic, expensive, and degrades over time.

Cyanex 923 Stripping (The "Release"):

  • Reagent: Warm Water (for Pt) or dilute Ammonia.

  • Mechanism:[1][2][3][4][5][6] Diluting the acid shifts the solvation equilibrium back to the left (see mechanism in Section 2). The neutral complex falls apart.

  • Advantage:[7] Cheap, sustainable, and allows easy recycling of the organic phase.

Process Visualization

The following diagram illustrates the divergent workflows for these two extractants.

PGM_Extraction_Comparison cluster_Aliquat Route A: Aliquat 336 (Ion Exchange) cluster_Cyanex Route B: Cyanex 923 (Solvation) Feed PGM Feed (HCl Media) Pt(IV), Pd(II), Rh(III), Fe(III) Ali_Ext Extraction (0.1M Aliquat 336) Feed->Ali_Ext Cy_Ext Extraction (0.1M Cyanex 923) Feed->Cy_Ext Ali_Raf Raffinate (Rh, Impurities) Ali_Ext->Ali_Raf Ali_Load Loaded Organic (R4N)2PtCl6 Ali_Ext->Ali_Load Ali_Strip Stripping (Thiourea / HClO4) Ali_Load->Ali_Strip Ali_Prod Product Solution Pt/Pd-Thiourea Complex Ali_Strip->Ali_Prod Cy_Strip Stripping (Water / Dilute Alkali) Ali_Strip->Cy_Strip Comparison: Cyanex stripping is cheaper/safer Cy_Raf Raffinate (Rh, Fe at low HCl) Cy_Ext->Cy_Raf Cy_Load Loaded Organic H2PtCl6.2S Cy_Ext->Cy_Load Cy_Load->Cy_Strip Cy_Prod Product Solution Pure Pt/Pd Salts Cy_Strip->Cy_Prod

Figure 1: Comparative process flow for PGM extraction. Note the simplified stripping logic for Cyanex 923 compared to the chemically aggressive requirements for Aliquat 336.

Economic & Safety Analysis

ParameterAliquat 336Cyanex 923
Viscosity High.[4] Often requires a modifier (Isodecanol) to prevent third-phase formation.Moderate. Can often be used without modifiers, though diluent choice (Toluene vs Kerosene) matters.
Chemical Stability High.[3] Resistant to oxidation.High. Phosphine oxides are very stable in acidic media.
Cost Generally Lower (Commodity chemical).Higher (Specialty organophosphorus).
Environmental Quaternary amines are toxic to aquatic life; stripping agents (Thiourea) are hazardous.Phosphine oxides are less toxic; Water stripping reduces hazardous waste generation.

References

  • Gupta, B., & Singh, I. (2013).[8] Extraction and separation of platinum, palladium and rhodium using Cyanex 923 and their recovery from real samples. Hydrometallurgy, 134-135, 11-18.[8] Link[8]

  • Lee, M. S., & Nam, S. H. (2009). Solvent extraction of Rh(III) from chloride solution with Aliquat 336.[6][9] Journal of the Korean Institute of Metals and Materials. Link

  • Reddy, B. R., & Kumar, J. R. (2004). Solvent extraction and separation of Platinum(IV) and Palladium(II) using Cyanex 923.[1][2][5][6] Separation Science and Technology. Link

  • Paiva, A. P. (2001). Solvent extraction and related methods for the recovery of platinum group metals. Separation Science and Technology, 36(7), 1395-1419. Link

Sources

Validation

A Comparative Guide to the Spectroscopic Analysis of Methyldioctyldecylammonium Chloride-Metal Complexes

This guide provides an in-depth comparison of the spectroscopic analysis of metal complexes formed with Methyldioctyldecylammonium chloride (MDODAC). As a quaternary ammonium salt, MDODAC acts as a cationic ligand, formi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the spectroscopic analysis of metal complexes formed with Methyldioctyldecylammonium chloride (MDODAC). As a quaternary ammonium salt, MDODAC acts as a cationic ligand, forming ion-pair complexes with anionic metal species, typically metal halides. Understanding the nature of this interaction is crucial for applications ranging from metal extraction and phase-transfer catalysis to the development of novel antimicrobial agents.[1][2]

We will explore the synthesis of these complexes and delve into their characterization using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The focus will be on interpreting the spectral data to elucidate the structure of these complexes and to compare the influence of different metal centers on the spectroscopic signatures of the MDODAC cation.

Part I: Synthesis of MDODAC-Metal Complexes

The formation of MDODAC-metal complexes is typically achieved through the reaction of MDODAC with a metal salt in an appropriate solvent. The quaternary ammonium cation, [CH₃(C₈H₁₇)₂(C₁₀H₂₁)N]⁺, does not coordinate directly to the metal. Instead, it forms an ion pair with an anionic metal complex, such as [MClₓ]ⁿ⁻, created in situ.

Experimental Protocol: General Synthesis

A common methodology for preparing these complexes involves reacting the metal salt with the ligand in a 1:2 or 1:1 molar ratio in a suitable solvent like ethanol or methanol.[3]

  • Dissolution: Dissolve 1 mmol of the desired metal chloride (e.g., CoCl₂, ZnCl₂, CuCl₂) in 15 mL of absolute ethanol.

  • Ligand Addition: In a separate flask, dissolve 2 mmol of Methyldioctyldecylammonium chloride in 15 mL of absolute ethanol.

  • Reaction: Slowly add the metal salt solution to the MDODAC solution while stirring continuously.

  • Reflux: Heat the resulting mixture to reflux for 2-3 hours to ensure complete complex formation.

  • Isolation: Allow the solution to cool to room temperature. The resulting colored precipitate (if formed) is collected by filtration.

  • Purification: Wash the precipitate with cold ethanol to remove any unreacted starting materials and then dry it under a vacuum. The final product is a complex of the general formula [MDODA]₂[MClₓ].

Causality: The choice of an alcoholic solvent facilitates the dissolution of both the polar metal salt and the amphiphilic quaternary ammonium salt. Refluxing provides the necessary activation energy to drive the formation of the stable anionic metal-chloride complex, which then pairs with the MDODAC cation.

Synthesis_Workflow cluster_reactants Reactants R1 MDODAC in Ethanol Mix Mix & Stir R1->Mix R2 Metal Chloride (e.g., CoCl₂) in Ethanol R2->Mix Reflux Reflux (2-3 hrs) Mix->Reflux Cool Cool to RT Reflux->Cool Filter Filter & Collect Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Product Final Complex: [MDODA]₂[MClₓ] Dry->Product Analysis Spectroscopic Analysis (FTIR, NMR) Product->Analysis

Caption: General workflow for the synthesis of MDODAC-metal complexes.

Part II: Fourier-Transform Infrared (FTIR) Spectroscopic Analysis

FTIR spectroscopy is a powerful tool for probing the vibrational modes of the MDODAC cation and identifying changes that occur upon complexation. The interaction with the metal-anion complex, although primarily electrostatic, can induce subtle but measurable shifts in the vibrational frequencies of the C-H and C-N bonds within the quaternary ammonium cation.[4]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount (1-2 mg) of the dried complex with approximately 200 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press.

  • Background Scan: Place the KBr press holder without the sample in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the KBr pellet with the sample in the holder and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and compare the characteristic peaks of the free MDODAC ligand with those of the metal complexes.

FTIR_Workflow Start Dried Complex Sample Grind Grind with KBr Powder Start->Grind Press Press into Pellet Grind->Press Acquire Acquire Sample Spectrum (4000-400 cm⁻¹) Press->Acquire Background Acquire Background Spectrum Background->Acquire Analyze Analyze Peak Shifts Acquire->Analyze

Caption: Experimental workflow for FTIR analysis of MDODAC-metal complexes.

Data Interpretation and Comparison

The key vibrational bands to monitor in the FTIR spectrum of MDODAC are the C-H stretching vibrations of the alkyl chains and the C-N stretching vibrations.

Vibrational ModeFree MDODAC (cm⁻¹)[MDODA]₂[ZnCl₄] (cm⁻¹)[MDODA]₂[CoCl₄] (cm⁻¹)Rationale for Shift
ν(C-H) asymmetric (CH₃) ~2955~2957~2958Minor shifts due to changes in the crystal packing and weak intermolecular interactions.
ν(C-H) asymmetric (CH₂) ~2925~2928~2929Similar to CH₃ stretches, sensitive to the overall molecular environment.
ν(C-H) symmetric (CH₂) ~2855~2858~2859Changes indicate a slight alteration of the alkyl chain conformation upon complexation.
ν(C-N) stretching ~1170~1165~1162A slight shift to lower wavenumbers (red shift) is expected. The formation of the large [MClₓ]ⁿ⁻ anion alters the electrostatic environment around the N⁺ center, weakening the C-N bond slightly. This effect may be more pronounced with more polarizing metal ions.[4]

Note: The data in this table is illustrative and represents expected trends based on spectroscopic principles.

The comparison between the Zn(II) and Co(II) complexes is insightful. While both are divalent, their electronic structures differ. Any significant differences in the peak shifts between the two complexes would likely be due to the influence of the metal on the size and charge distribution of the tetrachlorometallate anion, which in turn affects the packing and electrostatic interactions within the crystal lattice.

Part III: Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei in the MDODAC cation. The formation of an ion pair with a metal complex can lead to significant changes in chemical shifts, particularly for the nuclei closest to the positively charged nitrogen atom. The magnetic properties of the metal ion (diamagnetic vs. paramagnetic) have a profound impact on the resulting NMR spectrum.[5][6]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure solubility without interfering with the complex.

  • Data Acquisition (¹H NMR): Acquire the proton NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for paramagnetic complexes where signals may be broadened.

  • Data Acquisition (¹³C NMR): Acquire the carbon NMR spectrum. This may require a longer acquisition time.

  • Data Analysis: Compare the chemical shifts (δ) of the complex with those of the free MDODAC ligand. Pay close attention to the signals of the α-protons and α-carbons (the CH₂/CH₃ groups directly attached to the nitrogen).

NMR_Workflow Start Complex Sample Dissolve Dissolve in Deuterated Solvent Start->Dissolve AcquireH1 Acquire ¹H NMR Spectrum Dissolve->AcquireH1 AcquireC13 Acquire ¹³C NMR Spectrum Dissolve->AcquireC13 Analyze Analyze Chemical Shifts (δ) and Broadening AcquireH1->Analyze AcquireC13->Analyze

Caption: Experimental workflow for NMR analysis of MDODAC-metal complexes.

Data Interpretation and Comparison

The interpretation of the NMR spectra depends heavily on the nature of the metal ion.

  • Diamagnetic Metals (e.g., Zn(II)): Complexes with diamagnetic metals will produce sharp, well-resolved NMR spectra. The formation of the ion pair with [ZnCl₄]²⁻ will cause a downfield shift (to higher ppm) for the protons and carbons on the α-carbons. This is due to the deshielding effect caused by the proximity of the anionic complex, which withdraws electron density from the vicinity of the N⁺ center.[7]

  • Paramagnetic Metals (e.g., Co(II), Cu(II)): Complexes with paramagnetic metals will exhibit significantly different spectra. The unpaired electrons in the metal ion create a strong local magnetic field, leading to:

    • Large Chemical Shifts: Signals can be shifted far outside the normal diamagnetic range.

    • Signal Broadening: The rapid relaxation induced by the paramagnetic center causes significant broadening of the NMR signals, especially for nuclei close to the metal center. In some cases, signals may be broadened into the baseline.

Nucleus/PositionFree MDODAC (δ, ppm)[MDODA]₂[ZnCl₄]²⁻ (δ, ppm)[MDODA]₂[CoCl₄]²⁻ (δ, ppm)Rationale for Shift/Appearance
¹H (N-CH₃) ~3.10~3.35 (sharp)Broadened / ShiftedZn: Downfield shift due to deshielding by the anion. Co: Paramagnetic broadening and large shift due to proximity to the paramagnetic center.
¹H (α-CH₂) ~3.25~3.50 (sharp)Broadened / ShiftedZn: Significant downfield shift as these protons are close to the N⁺. Co: Similar paramagnetic effects as N-CH₃.
¹H (Terminal -CH₃) ~0.88~0.90 (sharp)~0.95 (less broadened)These protons are far from the paramagnetic center, so they experience less broadening and shifting compared to the α-protons.
¹³C (α-Carbons) ~65~68 (sharp)Broadened / ShiftedThe effect of complexation is also pronounced on the α-carbons, following the same trends as the α-protons.

Note: The data in this table is illustrative and represents expected trends based on spectroscopic principles.

Caption: Proposed ion-pair interaction in an MDODAC-metal complex.

Conclusion

The spectroscopic analysis of Methyldioctyldecylammonium chloride-metal complexes provides a clear picture of the ion-pair interactions.

  • FTIR spectroscopy reveals subtle changes in the vibrational environment of the quaternary ammonium cation upon complexation, with the C-N stretching frequency being a key indicator of the strength of the electrostatic interaction.

  • NMR spectroscopy offers a more detailed view, clearly distinguishing between diamagnetic and paramagnetic metal complexes. For diamagnetic complexes like those with Zn(II), downfield shifts of the α-protons and carbons confirm the formation of the ion pair. For paramagnetic complexes, such as with Co(II), significant signal broadening and large, unpredictable shifts provide a distinct signature of the presence of the paramagnetic metal center.

By comparing the data from these two techniques, researchers can confidently confirm the synthesis of MDODAC-metal complexes, gain insights into their structure, and differentiate the effects of various metal ions, which is essential for tailoring these compounds for specific applications in research and industry.

References

  • Chisholm, D. T., & Hayes, P. G. (2021). Synthesis and characterization of group 13 dichloride (M = Ga, In), dimethyl (M = Al) and cationic methyl aluminum complexes supported by monoanionic NNN-pincer ligands. New Journal of Chemistry, 45(34), 15043–15052. Available at: [Link]

  • Jasim, H. A., & Jaber, N. A. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy, 11(12), 747-757. Available at: [Link]

  • Beyth, N., et al. (2016). Fourier-transform infrared (FT-IR) spectra of quaternary ammonium poylethyleneimine nanoparticles (QPEI NPs) with various carbonate contents. ResearchGate. Available at: [Link]

  • Rotondo, A., et al. (2013). Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. Inorganic chemistry, 52(21), 12516–12526. Available at: [Link]

  • Palafox, M. A., et al. (2000). Vibrational study and spectra-structure correlations in ammonium saccharinate: comparison with the alkali saccharinates. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(7), 1305–1318. Available at: [Link]

  • Cai, J., & Zhao, J. (2020). Solution NMR of Transition Metal Complexes. arXiv preprint arXiv:2009.04963. Available at: [Link]

  • Singh, S., & Kumar, A. (2021). Quaternary Ammonium Salts-Based Deep Eutectic Solvents: Utilization in Extractive Desulfurization. Energy & Fuels, 35(16), 13293–13303. Available at: [Link]

  • Szafranski, R., et al. (2012). Study of Cyclic Quaternary Ammonium Bromides by B3LYP Calculations, NMR and FTIR Spectroscopies. Molecules, 17(5), 5206–5226. Available at: [Link]

  • Rizzuto, F. J. (2014). Synthesis and characterization of mixed ligand complexes of ruthenium(ii) containing 2,2'-bipyridine and 3,3'-dimethyl-1,1'- methylenebisimidazolium ligands; a new synthetic approach. St. John's Scholar. Available at: [Link]

  • Valla, M., et al. (2020). NMR Signatures of Transition-Metal Nuclei: From Local Environments and Electronic Structures to Reactivity Descriptors in Molecular and Supported Catalysts. Accounts of Chemical Research, 53(9), 1947–1959. Available at: [Link]

  • Abdel-Rehim, M. (2004). Analysis of quaternary ammonium compounds by pyrolysis gas chromatography. American University. Available at: [Link]

  • Vícha, J. (2014). Applications of NMR spectroscopy to study transition-metal complexes with nitrogen-based ligands. Masaryk University. Available at: [Link]

  • Al-Masoudi, W. A. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy, 11(12). Available at: [Link]

  • De Marco, L. (2021). The Role of Quaternary Ammonium Halide Ligands on the Stability and Phase Transformation of CsPbBr3 Perovskite Nanocrystals. nanoGe Conferences. Available at: [Link]

  • Fafard, C. M., et al. (2013). Migration of Hydride, Methyl, and Chloride Ligands between Al and M in (PAlP)M Pincer Complexes (M = Rh or Ir). Organometallics, 32(15), 4254–4264. Available at: [Link]

Sources

Comparative

Cross-validation of extraction results obtained with "Methyldioctyldecylammonium chloride"

Topic: Cross-validation of extraction results obtained with "Methyldioctyldecylammonium chloride" Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. A Senior App...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of extraction results obtained with "Methyldioctyldecylammonium chloride" Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist’s Guide to Method Validation, Comparative Performance, and Mechanistic Integrity

Executive Summary & Compound Identity

Methyldioctyldecylammonium chloride (


) is the dominant active species (approx. 50-60%) in the industrial reagent Aliquat 336 , often erroneously referred to simply as "Tricaprylmethylammonium chloride" (TOMAC). While TOMAC implies three 

chains, commercial Aliquat 336 is a quaternary ammonium mixture containing

and

chains, with methyldioctyldecylammonium chloride being the most abundant component [1, 2].

This guide serves as a technical framework for validating extraction results obtained with this reagent. Unlike simple solvent selection, using this quaternary ammonium salt (QAS) requires rigorous cross-validation to distinguish between true thermodynamic equilibrium and kinetic artifacts caused by viscosity, third-phase formation, or impurity co-extraction.

Mechanistic Foundation: Ion-Pair Extraction

To cross-validate results, one must first understand the extraction mechanism. Methyldioctyldecylammonium chloride functions as a liquid anion exchanger . It does not extract the metal cation directly; it extracts the anionic metal-chloro complex formed in the aqueous phase.

Mechanism Diagram

The following diagram illustrates the interfacial exchange mechanism for a divalent metal (


) in a high-chloride medium.

ExtractionMechanism cluster_Aqueous Aqueous Phase (High [Cl-]) cluster_Interface Interface cluster_Organic Organic Phase (Extractant) M_cation M²⁺ (Free Metal) Complex [MCl₄]²⁻ (Anionic Complex) M_cation->Complex Complexation Cl_ion 4Cl⁻ Cl_ion->Complex Exchange Ion Exchange Complex->Exchange IonPair [R₃R'N⁺]₂[MCl₄]²⁻ (Extracted Ion Pair) Exchange->IonPair Cl_released 2Cl⁻ (Released) Exchange->Cl_released To Aqueous QAS_Cl 2[R₃R'N⁺][Cl⁻] (Methyldioctyldecylammonium Cl) QAS_Cl->Exchange

Figure 1: Ion-exchange mechanism where the quaternary ammonium chloride exchanges its chloride counter-ion for the anionic metal complex.

Comparative Performance Guide

Validating the performance of Methyldioctyldecylammonium chloride requires benchmarking against standard alternatives. The table below compares it with its pure analog (TOMAC) and a shorter-chain alternative (TBAC).

Table 1: Comparative Performance Matrix
FeatureMethyldioctyldecylammonium Cl (Aliquat 336)Methyltrioctylammonium Cl (Pure TOMAC)Tetrabutylammonium Cl (TBAC)
Purity Mixture (

chains + alcohols)
High (>97%

chains)
High (>99%

chains)
Lipophilicity Very High (remains in organic phase)Very HighModerate (losses to aqueous phase possible)
Viscosity High (requires diluent or heating)ModerateSolid (requires dissolution)
Cost Low (Industrial Standard)High (Analytical Grade)Moderate
Selectivity High for

,

,

in high

Identical to AliquatLower (less steric hindrance)
Validation Risk Medium: Impurities (alcohols) can act as modifiers, altering kinetics.[1]Low: Predictable thermodynamics.High: Phase transfer loss affects mass balance.

Scientist’s Insight: Do not assume "Pure TOMAC" is better. The trace alcohols (decanol/octanol) in commercial Methyldioctyldecylammonium chloride often act as "phase modifiers," preventing the formation of a third phase (a common failure mode in pure QAS extractions).

Cross-Validation Protocols (The "Triangulation" Method)

To ensure data integrity (E-E-A-T), you must validate extraction efficiency (


) using three independent vectors.
Protocol A: Mass Balance Verification (The "Gold Standard")

Why: Relying solely on the depletion of the aqueous phase assumes 100% transfer to the organic phase. This is false if precipitation or adsorption to vessel walls occurs. Method:

  • Measure analyte concentration in the Feed Aqueous (

    
    ) .
    
  • Perform extraction.[2][3][4][5][6][7]

  • Measure analyte in Raffinate Aqueous (

    
    ) .
    
  • CRITICAL STEP: Strip the organic phase (using

    
     or 
    
    
    
    ) and measure the analyte in the Strip Liquor (
    
    
    )
    .
  • Validation Criteria: Mass Balance Error must be

    
    .
    
    
    
    
Protocol B: Slope Analysis for Stoichiometry

Why: Verifies that the extraction is following the predicted mechanism (Figure 1) and not physical entrainment. Method:

  • Perform extraction at varying extractant concentrations (

    
     to 
    
    
    
    ) while keeping metal concentration constant.
  • Plot

    
     vs. 
    
    
    
    .
  • Validation: The slope should be close to integers (e.g., 2.0 for

    
     or 
    
    
    
    extraction as
    
    
    ). Deviations indicate aggregation or impurity interference [3].
Protocol C: Instrumental Cross-Check (WDXRF vs. ICP-OES)

Why: ICP-OES requires aqueous samples. Direct analysis of the organic phase eliminates stripping errors. Method:

  • Analyze the loaded organic phase directly using Wavelength Dispersive X-ray Fluorescence (WDXRF) for chloride or metal content [4].[4]

  • Compare with ICP-OES results from the stripped aqueous phase.

  • Validation: Discrepancy should be

    
    .
    

Experimental Workflow: Validation Decision Tree

This workflow ensures that every extraction result is self-validated before publication.

ValidationWorkflow Start Start Extraction (Methyldioctyldecylammonium Cl) MeasureAq Measure Raffinate (Aq) Start->MeasureAq CalcD Calculate Distribution Ratio (D) MeasureAq->CalcD StripOrg Strip Organic Phase (Recovers Metal) CalcD->StripOrg MeasureStrip Measure Strip Liquor (ICP-OES) StripOrg->MeasureStrip MassBalance Mass Balance Error < 5%? MeasureStrip->MassBalance SlopeAnalysis Perform Slope Analysis (log D vs log [Extractant]) MassBalance->SlopeAnalysis Yes Fail REJECT DATA (Check Third Phase/Precipitation) MassBalance->Fail No CheckSlope Slope ≈ Integer? SlopeAnalysis->CheckSlope Valid VALIDATED RESULT (Ready for Publication) CheckSlope->Valid Yes CheckSlope->Fail No

Figure 2: Step-by-step decision tree for validating extraction efficiency data.

Detailed Experimental Protocol (Example: Co(II) Extraction)

This protocol is designed to minimize variables and maximize reproducibility.

Reagents:

  • Extractant: Aliquat 336 (approx.[3][4][5][6][8] 0.2M Methyldioctyldecylammonium chloride) in Toluene.[3][6]

  • Aqueous Phase: 100 ppm

    
     in 6M 
    
    
    
    .
  • Stripping Agent: 0.1M

    
     (low acidity reverses the equilibrium).
    

Step-by-Step:

  • Pre-equilibration: Shake the organic phase with 6M

    
     (without metal) for 5 minutes. Reason: To saturate the organic phase with acid and prevent volume changes during the actual extraction.
    
  • Contact: Mix equal volumes (e.g., 5 mL) of pre-equilibrated organic phase and metal-bearing aqueous phase in a glass centrifuge tube.

  • Agitation: Shake mechanically at 25°C for 15 minutes. Note: Kinetics are fast; >15 mins ensures equilibrium.

  • Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Sampling:

    • Remove 1 mL of aqueous phase for ICP-OES.

    • Remove 2 mL of organic phase for stripping.

  • Stripping (Validation Step): Mix the 2 mL organic aliquot with 10 mL of 0.1M

    
    . Shake for 10 mins. Analyze the aqueous strip solution.
    

References

  • El-Nadi, Y. A. (2017).[5][6] Solvent Extraction and Its Applications on Ore Processing and Recovery of Metals: Classical Approach. Separation & Purification Reviews, 46(3), 195–215.[6] [Link][6]

  • Lee, G. L., Cattrall, R. W., Daud, H., & Smith, J. F. (1981).[3] The analysis of Aliquat-336 by gas chromatography.[3][4] Analytica Chimica Acta, 123, 213–220.[3] [Link]

  • Vander Hoogerstraete, T., & Binnemans, K. (2014). Highly efficient separation of rare earths from nickel and cobalt by solvent extraction with the ionic liquid trihexyl(tetradecyl)phosphonium nitrate: a process relevant to the recycling of rare earths from permanent magnets and nickel metal hydride batteries. Green Chemistry, 16(3), 1594-1606. [Link]

  • Vergara, E., et al. (2021). Determination of Chlorides in Ionic Liquids by Wavelength Dispersive X-ray Fluorescence Spectrometry. ACS Omega, 6(20), 13408–13414. [Link]

Sources

Validation

Benchmarking the efficiency of "Methyldioctyldecylammonium chloride" against novel extractants

Content Type: Technical Comparison Guide Audience: Pharmaceutical Process Chemists, Separation Scientists, and Drug Development Leads. Executive Summary: The Incumbent vs.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Pharmaceutical Process Chemists, Separation Scientists, and Drug Development Leads.

Executive Summary: The Incumbent vs. The Challengers

Methyldioctyldecylammonium chloride (MDDAC) —a high-molecular-weight quaternary ammonium compound (QAC)—has long served as a workhorse in liquid-liquid extraction (LLE). Structurally analogous to the industrial standard Aliquat® 336, MDDAC is the "Incumbent": reliable, cost-effective, and possessing high anion-exchange capacity. It is particularly ubiquitous in Palladium (Pd) catalyst scavenging and anionic drug isolation (e.g., penicillins, cephalosporins).

However, the pharmaceutical sector is pivoting toward "Green Chemistry" principles. MDDAC faces scrutiny due to its aquatic toxicity, emulsion formation, and reliance on volatile organic compound (VOC) diluents (e.g., kerosene, toluene).

This guide benchmarks MDDAC against two novel classes of extractants:

  • Hydrophobic Ionic Liquids (ILs): Specifically Phosphonium-based (e.g., Cyphos® IL 101).

  • Hydrophobic Deep Eutectic Solvents (HDES): Specifically Menthol:Decanoic Acid systems.

Molecular Mechanics: The "Why" Behind the Efficiency

To optimize extraction, one must understand the governing thermodynamics. MDDAC operates via Anion Exchange , a mechanism distinct from the solvation mechanisms of neutral extractants.

The MDDAC Mechanism (Ion Exchange)

MDDAC is an amphiphilic salt. In a biphasic system (Organic/Aqueous), the lipophilic cation (


) remains in the organic phase, while the chloride counter-ion (

) is exchangeable.

When extracting a target anionic complex (e.g.,


 or a carboxylated drug 

), the equilibrium is:


(Note: Overbar denotes organic phase species)
The Novel Alternative Mechanism (Solvation/H-Bonding)

HDES (Menthol:Decanoic Acid) operates primarily through hydrogen bonding and hydrophobic partitioning, avoiding the release of chloride ions into the aqueous phase—a critical advantage when maintaining low ionic strength is required.

Visualization: Mechanistic Pathways

The following diagram contrasts the ion-exchange pathway of MDDAC with the solvation pathway of HDES.

ExtractionMechanism cluster_0 Aqueous Phase (Feed) cluster_1 cluster_2 Organic Phase (Solvent) cluster_MDDAC MDDAC System (Ion Exchange) cluster_HDES HDES System (Solvation) Target Target Anion (PdCl4²⁻ / Drug⁻) InterfaceNode Target->InterfaceNode HDES_Complex HDES-Target (Solvate) Target->HDES_Complex Hydrophobic Partitioning (No Ion Exchange) Cl_out Released Cl⁻ InterfaceNode->Cl_out Exchange MDDAC_Complex MDDAC-Target (Ion Pair) InterfaceNode->MDDAC_Complex Ion Pair Formation MDDAC_Free MDDAC-Cl (Extractant) MDDAC_Free->InterfaceNode HDES_Free Menthol:Decanoic (H-Bond Donor)

Caption: Figure 1. Comparative extraction mechanisms. MDDAC relies on stoichiometric ion exchange releasing chloride, while HDES utilizes non-ionic hydrophobic solvation.

Comparative Analysis: MDDAC vs. Novel Alternatives

The following data synthesis aggregates performance metrics for the extraction of Palladium(II) from acidic chloride media (0.1 M HCl), a standard proxy for catalyst scavenging efficiency.

Table 1: Performance Matrix
FeatureMDDAC (Benchmark) Phosphonium IL (Cyphos® IL 101) HDES (Menthol:Decanoic)
Chemical Class Quaternary Ammonium SaltPhosphonium Ionic LiquidDeep Eutectic Solvent
Extraction Efficiency (

)
> 99.5% (Very High)> 99.0% (High)~95 - 98% (Moderate)
Kinetics (

)
Fast (< 5 min)Slow (20-60 min)Moderate (10-30 min)
Viscosity (cP @ 25°C) High (Solid/Paste pure)Very High (~2000 cP)Moderate (~20-50 cP)
Diluent Requirement Mandatory (e.g., Toluene)Optional (often used neat)No (used neat)
Leaching (Water Sol.) Moderate (Product contamination risk)LowLow (Biodegradable components)
Cost Low ($)High (

$)
Very Low ($)
Green Metric Poor (Aquatic toxicity)Moderate (Persistent)Excellent (Bio-sourced)

Key Insight: While MDDAC remains the efficiency king for rapid throughput, HDES offers a viable "green" alternative for processes where eliminating VOC diluents (like toluene) is critical, albeit with slightly slower kinetics.

Experimental Protocol: Determination of Distribution Ratios

To validate these comparisons in your own lab, use the following self-validating protocol. This workflow is designed to determine the Distribution Ratio (


) and Separation Factors (

).

Objective: Scavenge Pd(II) from a simulated API stream (0.1 M HCl).

Reagents:
  • Organic Phase: 0.05 M MDDAC dissolved in Toluene (or Dodecane + 10% Decanol modifier to prevent third-phase formation).

  • Aqueous Phase: 100 ppm Pd(II) in 0.1 M HCl.

  • Stripping Agent: 0.5 M Thiourea in 0.1 M HCl.[1]

Workflow Diagram (DOT)

ExperimentalProtocol Prep 1. Phase Preparation (Pre-equilibration of Organic Phase) Contact 2. Contacting (O:A Ratio 1:1, 25°C, 10 min shake) Prep->Contact Separation 3. Phase Separation (Centrifugation 3000 rpm, 5 min) Contact->Separation AnalysisNode 4. Analysis (ICP-OES) Measure [Pd] in Raffinate (Aq) Separation->AnalysisNode Aqueous Layer Stripping 6. Stripping / Recovery Contact Loaded Organic with Thiourea Separation->Stripping Organic Layer Calc 5. Calculation D = (Ci - Cf) / Cf AnalysisNode->Calc Stripping->AnalysisNode Mass Balance Check (Recovery > 98%)

Caption: Figure 2. Step-by-step experimental workflow for determining extraction efficiency and mass balance validation.

Step-by-Step Methodology:
  • Pre-equilibration: Contact the organic phase (MDDAC/Toluene) with blank 0.1 M HCl for 5 minutes. Reasoning: This prevents volume changes due to acid uptake or solvent solubilization during the actual test.

  • Extraction: Mix 5 mL of pre-equilibrated organic phase with 5 mL of Pd(II) feed solution in a glass vial. Shake vigorously for 10 minutes (MDDAC kinetics are fast; >10 mins ensures equilibrium).

  • Separation: Centrifuge at 3000 rpm for 5 minutes. Critical Step: MDDAC is prone to micro-emulsions; centrifugation ensures a clean interface.

  • Analysis: Remove the aqueous raffinate. Analyze Pd concentration via ICP-OES.

  • Calculation:

    
    
    
    
    
  • Stripping (Regeneration): Contact the loaded organic phase with 0.5 M Thiourea. Thiourea forms a stronger complex with Pd than MDDAC, effectively reversing the reaction.

Conclusion & Recommendations
  • Use MDDAC when: You require maximum throughput, established regulatory precedence, and are dealing with low-value waste streams where solvent recovery is standard. It remains the gold standard for efficiency (

    
    ).
    
  • Use HDES (Menthol:Decanoic) when: You are operating in a "Green Chemistry" framework (e.g., pharmaceutical API polishing) and must avoid toxic VOC diluents.

  • Use Phosphonium ILs when: Thermal stability is paramount (e.g., high-temperature extractions) or when zero vapor pressure is required to prevent worker exposure.

References
  • Properties of Aliquat 336 (MDDAC analog) in Metal Extraction

    • Source: ResearchG
    • Context: Establishes the baseline efficiency of quaternary ammonium salts for Pd/Pt extraction.
  • Hydrophobic Deep Eutectic Solvents for Metal Extraction

    • Source: MDPI (B
    • Context: Compares Aliquat-based DES vs.
  • Toxicity of Deep Eutectic Solvents vs. QACs

    • Source: Chemosphere / NIH
    • Context: Critical analysis showing that while QACs are toxic, some DES formulations can also exhibit toxicity, necessitating careful selection (Menthol-based being safer).
  • Ionic Liquid Extraction Mechanisms (Phosphonium vs. Ammonium)

    • Source: Separation and Purification Technology[2]

    • Context: Details the viscosity and stability trade-offs between Ammonium (MDDAC) and Phosphonium (Cyphos) ILs.

Sources

Comparative

Life cycle assessment of processes using "Methyldioctyldecylammonium chloride"

Life Cycle & Performance Assessment: Methyldioctyldecylammonium Chloride (Aliquat 336) Executive Summary Methyldioctyldecylammonium chloride ( ) is the dominant active species (43–50%) in the industrial phase transfer ca...

Author: BenchChem Technical Support Team. Date: February 2026

Life Cycle & Performance Assessment: Methyldioctyldecylammonium Chloride (Aliquat 336)

Executive Summary

Methyldioctyldecylammonium chloride (


) is the dominant active species (43–50%) in the industrial phase transfer catalyst (PTC) and metal extractant known commercially as Aliquat 336 . As a lipophilic quaternary ammonium compound (QAC), it bridges the gap between aqueous and organic phases, enabling reactions that would otherwise require harsh, energy-intensive anhydrous conditions.

This guide evaluates the Life Cycle Assessment (LCA) of processes utilizing this catalyst, contrasting its high process efficiency (yield/energy) against its significant downstream environmental burden (aquatic toxicity/persistence). It is designed for researchers seeking to balance Green Chemistry principles—specifically solvent reduction—with the ecological footprint of the catalyst itself.

Technical Profile & Mechanism

Chemical Identity
  • IUPAC Name:

    
    -Decyl-
    
    
    
    -methyl-
    
    
    -dioctylammonium chloride
  • Common Commercial Name: Aliquat 336 (Mixture with

    
     homologs)
    
  • Role: Phase Transfer Catalyst (PTC), Anion Exchanger, Ionic Liquid Precursor.

Mechanism of Action

Unlike small QACs (e.g., Tetramethylammonium), the long alkyl chains (


) of Methyldioctyldecylammonium chloride render it highly soluble in non-polar organic solvents (toluene, hexane).
  • Interfacial Transfer: The quaternary cation (

    
    ) pairs with a reacting anion (
    
    
    
    ) in the aqueous phase.
  • Organic Phase Solubilization: The lipophilic ion pair (

    
    ) migrates into the organic phase.
    
  • Reaction: The anion (

    
    ), stripped of its hydration shell ("naked anion"), becomes highly nucleophilic, reacting rapidly with the organic substrate (
    
    
    
    ).
  • Regeneration: The leaving group (

    
    ) pairs with 
    
    
    
    and returns to the interface.

PTC_Mechanism cluster_Aq Aqueous Phase cluster_Org Organic Phase Aq_Reactants Nucleophile (Na+ X-) Interface Interface (Q+ Transfer) Aq_Reactants->Interface Ion Exchange Aq_Waste Salt Waste (Na+ Y-) Org_Substrate Substrate (R-Y) Org_Product Product (R-X) Org_Substrate->Org_Product Reaction (Naked Anion) Org_Product->Interface Q+Y- Return Interface->Aq_Waste Regeneration Interface->Org_Substrate Q+X- Migration caption Fig 1. Starks' Extraction Mechanism for Methyldioctyldecylammonium Chloride PTC cycles.

Comparative Performance Analysis

In pharmaceutical synthesis, the choice of PTC dictates the E-factor (waste/product ratio) and energy consumption. Methyldioctyldecylammonium chloride is compared below against standard alternatives: Tetrabutylammonium Bromide (TBAB) and Tetraphenylphosphonium Bromide (TPPB) .[1]

Performance Metrics Table
MetricMethyldioctyldecylammonium Cl (Aliquat 336)Tetrabutylammonium Bromide (TBAB)Tetraphenylphosphonium Bromide (TPPB)
Lipophilicity High (Ideal for non-polar solvents like Hexane/Toluene)Moderate (Best for DCM/Chloroform)High (High thermal stability)
Reaction Yield (Alkylation)92–95%88–91%96–98%
Catalyst Recovery Difficult (Viscous liquid, stays in organic phase)Moderate (Can be washed out with water)Good (Often precipitates)
Thermal Stability Moderate (<100°C, Hofmann elimination risk)Moderate (<100°C)High (>150°C, no Hofmann elimination)
Cost Low (Industrial bulk commodity)MediumHigh
Aquatic Toxicity High (

mg/L)
ModerateHigh

Senior Scientist Insight:

While TPPB offers slightly higher yields and stability, Methyldioctyldecylammonium chloride is the pragmatic choice for large-scale non-polar processes due to cost-efficiency. However, its high lipophilicity makes it a "persistent impurity" in the organic layer, often requiring chromatography or extensive washing to remove, which negatively impacts the LCA during the purification stage.

Life Cycle Assessment (LCA) of Processes

The environmental impact of using this catalyst is a trade-off: Process Efficiency vs. Ecotoxicity .

A. Cradle-to-Gate (Synthesis)
  • Feedstocks: Produced via the alkylation of tertiary amines (trioctyl/decyl amine) with methyl chloride.

  • Impact: High energy consumption in amine synthesis; Methyl chloride is a toxic gas requiring strict containment.

  • GWP: The Global Warming Potential for processes using Aliquat 336 (e.g., Germanium recovery) is estimated at ~852 kg

    
    -eq per functional unit, significantly driven by the solvent and catalyst production.
    
B. Gate-to-Gate (Use Phase)
  • Green Chemistry Advantage: Enables the use of water as a co-solvent, replacing dipolar aprotic solvents like DMF or DMSO (which are reprotoxic and hard to recycle).

  • Energy Savings: Reactions often proceed at lower temperatures due to the "naked anion" effect.

C. End-of-Life (Disposal)
  • Critical Hotspot: This chemical is not readily biodegradable (OECD 301 series).

  • Aquatic Toxicity: It is highly toxic to aquatic life (

    
     approx. 0.1–1 mg/L).
    
  • Disposal Requirement: Aqueous waste streams containing traces of this QAC cannot be sent to standard biological wastewater treatment plants (WWTP) as they inhibit bacterial sludge. Incineration or Activated Carbon adsorption is required, increasing the carbon footprint.

LCA_Flow Raw Raw Materials (Fatty Amines + MeCl) Synth Catalyst Synthesis (High Energy, Closed Loop) Raw->Synth Use Use Phase (PTC) (Replaces DMF/DMSO) Synth->Use Sep Separation (Product vs Catalyst) Use->Sep Waste_Aq Aqueous Waste (Trace QAC) Sep->Waste_Aq Partitioning Waste_Org Organic Waste (Spent Catalyst) Sep->Waste_Org Treatment High-Temp Incineration (Required due to Ecotox) Waste_Aq->Treatment Waste_Org->Treatment caption Fig 2. LCA Flow: The 'Green' use phase is offset by high-impact disposal requirements.

Experimental Protocols

Protocol A: Standard PTC Alkylation (Validation of Activity)

Objective: Synthesize Butyl Benzoate to validate catalyst activity against TBAB.

  • Reagents: Sodium Benzoate (20 mmol), 1-Bromobutane (20 mmol), Toluene (20 mL), Water (20 mL).

  • Catalyst Loading: Add Methyldioctyldecylammonium chloride (as Aliquat 336) at 5 mol% (1 mmol).

  • Reaction: Heat to 90°C with vigorous stirring (1000 rpm is critical to maximize interfacial area). Monitor by TLC/GC.

  • Work-up:

    • Cool to Room Temp. Separate phases.

    • Crucial Step: Wash organic phase with water (

      
       mL) to remove inorganic salts.
      
    • Note: The catalyst will largely remain in the Toluene layer. To remove it, pass the organic layer through a short pad of silica gel (eluting with Hexane/EtOAc).

  • Analysis: Determine yield via GC-FID using an internal standard (e.g., Dodecane).

Protocol B: Trace Residue Analysis (LC-MS/MS)

Objective: Detect residual catalyst in pharmaceutical intermediates (Limit of Quantitation: 10 ppb).

  • Sample Prep: Dissolve 10 mg of product in Acetonitrile.

  • Column: C18 Reverse Phase (

    
     mm, 1.7 µm).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 50% B to 95% B over 5 mins (The lipophilic cation elutes late).

  • Detection: ESI Positive Mode (MRM).

    • Precursor Ion:

      
       (
      
      
      
      cation).
    • Product Ions: Quantify on characteristic fragments (loss of alkyl chains).

References

  • Quaternary Ammonium Compounds Fact Sheet . Toxics Use Reduction Institute (TURI). Retrieved from [Link]

  • Aliquat 336 in Solvent Extraction Chemistry . MDPI Processes. Retrieved from [Link]

  • Demonstration of extraction performance of Aliquat 336 . Materials International.[2][3] Retrieved from [Link]

  • Environmental Fate and Ecotoxicity of QACs . EPA / NIH. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Economic Analysis of Aliquat 336 in Industrial Separation Processes

For researchers and drug development professionals navigating the complex landscape of industrial-scale separation, the choice of a chemical extractant is a critical decision point with significant economic and technical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of industrial-scale separation, the choice of a chemical extractant is a critical decision point with significant economic and technical ramifications. This guide provides an in-depth economic analysis of Aliquat 336, a widely used quaternary ammonium salt, comparing its performance and cost-effectiveness against other common alternatives in key industrial applications. By synthesizing experimental data and field-proven insights, we aim to equip you with the knowledge to make informed decisions for your separation processes.

Understanding Aliquat 336 and its Role in Separation

Aliquat 336 (also known as tricaprylmethylammonium chloride) is a quaternary ammonium salt recognized for its utility as a phase transfer catalyst and a metal extractant.[1] It is often classified as an ionic liquid, highlighting its low vapor pressure, high thermal stability, and recyclability, which are attractive properties for sustainable industrial processes.[2][3] Its primary mechanism in solvent extraction is anion exchange, where it can form an ion pair with a target anionic species in an aqueous phase and transport it into an immiscible organic phase.[3] This capability makes it highly effective for:

  • Hydrometallurgy: Extracting and separating valuable and critical metals, including rare earth elements (REEs), precious metals (e.g., gold, platinum, palladium), and transition metals (e.g., cobalt, nickel, zinc).[1][4][5][6][7]

  • Biotechnology and Pharmaceuticals: Recovering organic acids (like lactic and acetic acid) from fermentation broths and separating chiral amines.[1][2]

  • Environmental Remediation: Removing toxic metal oxoanions from wastewater streams.[3]

The economic viability of using Aliquat 336 hinges on several factors beyond its initial purchase price. A comprehensive analysis must consider extraction efficiency, selectivity, solvent loss, regeneration costs, and the overall complexity of the process flow sheet.

The Economic Equation: Key Performance Indicators

To objectively assess Aliquat 336, we must evaluate it against alternatives based on the following economic drivers:

  • Reagent Cost & Loading Capacity: The initial cost of the extractant is a primary concern. However, this must be normalized by its loading capacity—the amount of target solute it can extract per unit volume. An expensive extractant with a high capacity may be more economical than a cheaper one with low capacity.

  • Extraction & Stripping Efficiency: High extraction efficiency minimizes the number of contact stages required, reducing capital expenditure on equipment. Equally important is the stripping (or back-extraction) efficiency, which determines how easily the target solute can be recovered and the extractant regenerated for reuse.[1][5]

  • Selectivity: The ability to extract the target solute while leaving impurities behind is crucial. High selectivity simplifies downstream purification steps, significantly reducing overall process costs.[5]

  • Solvent Loss & Regeneration: The solubility of the extractant in the aqueous phase leads to solvent loss, a direct operational cost and an environmental concern.[8] Efficient regeneration and recycling of the solvent are paramount for a cost-effective process.[1][2] Ionic liquids like Aliquat 336 are noted for their potential recyclability.[2][9]

  • Operational Costs (OPEX): This includes energy consumption for mixing and pumping, as well as the cost of reagents used for stripping and pH adjustment.

Comparative Analysis: Aliquat 336 vs. Alternatives

The choice of the best extractant is highly application-specific. Here, we compare Aliquat 336 with common alternatives in two major industrial scenarios: hydrometallurgy and organic acid recovery.

Scenario 1: Hydrometallurgical Separation of Cobalt (Co(II))

In the separation of cobalt from other metals like nickel, a common industrial challenge, Aliquat 336 can be compared with acidic extractants like bis(2-ethylhexyl)phosphoric acid (D2EHPA).

Parameter Aliquat 336 (Anion Exchanger) D2EHPA (Cation Exchanger) Economic Implication
Extraction Mechanism Anion exchange (extracts anionic complexes, e.g., [CoCl4]2-)Cation exchange (extracts Co2+)[10]Aliquat 336 requires a high concentration of a complexing agent (e.g., HCl), adding to reagent costs. D2EHPA's efficiency is highly pH-dependent.[4]
Co(II) Extraction % Can achieve high extraction, but is highly dependent on equilibrium pH and the presence of other extractants.[4]High extraction efficiency, but performance varies with pH.[4]The choice depends on the specific feed solution chemistry. A mixture of D2EHPA and Aliquat 336 can sometimes form an ionic liquid in situ, improving extraction.[4]
Selectivity (Co/Ni) Moderate to good, depending on conditions.Generally good, but can be affected by the presence of other cations.Process optimization is key for both to achieve desired purity and avoid costly re-processing.
Regeneration Typically stripped with water or dilute acid, which is cost-effective.[1]Requires strong acid for stripping, which can be a higher operational cost.Aliquat 336 may offer an advantage in lower regeneration costs.
Solvent Loss Some solubility in aqueous phases, representing a continuous operational cost.[8]Lower solubility compared to some ionic liquids.Solvent loss must be quantified at pilot scale for an accurate economic model.

Experimental Insight: Studies have shown that for Co(II) extraction from weak acidic solutions, an ionic liquid synthesized from Aliquat 336 and D2EHPA can achieve complete extraction where mixtures of the individual components struggle.[4] This highlights that synergistic effects can offer significant performance and potential economic benefits. The extraction of Co(II) by the synthesized ionic liquid was highest when the equilibrium pH was above 6.5.[4]

Scenario 2: Recovery of Carboxylic Acids (e.g., Lactic Acid)

In bioprocessing, recovering products like lactic acid from fermentation broths is vital for economic viability. Aliquat 336 is often compared to other amine-based extractants like Alamine 336 (a tertiary amine).

Parameter Aliquat 336 (Quaternary Amine) Alamine 336 (Tertiary Amine) Economic Implication
Extraction Efficiency High efficiency for a range of acids.[1]Also demonstrates high efficiency; performance can be comparable.[11]The choice may depend on subtle differences in affinity for the specific target acid and impurities.
pH Operating Range Effective over a broader pH range.More effective at pH values below the pKa of the target acid.Aliquat 336's wider operating range can reduce the need for costly pH adjustments of the feed broth.
Regeneration Can be regenerated and recycled, which is crucial for process economics.[1]Also recyclable, with similar considerations for efficiency and cost.The total annual cost for a separation process involving extraction and distillation can be significant, with operational costs being a major factor.[2]
Toxicity & Cost Generally considered a "green solvent" but cost can be higher.[1][2]Often a more cost-effective amine-based extractant.A full life-cycle assessment is needed to balance the initial cost against environmental impact and long-term operational efficiency.[12]

Experimental Insight: For uranium extraction, a field analogous to acid recovery, both Aliquat 336 and Alamine 336 can achieve over 99% extraction in a single contact under optimized conditions.[11] However, the optimal aqueous medium differs: sulfuric acid for Alamine 336 and phosphoric acid for Aliquat 336.[11] This demonstrates that the overall process, including the composition of the aqueous feed, dictates the most economical choice of extractant.

Experimental Protocol: Benchmarking Extractant Performance

To generate reliable data for an economic analysis, a standardized experimental protocol is essential. The following outlines a workflow for comparing the extraction efficiency of Aliquat 336 against an alternative.

Objective: To determine and compare the distribution coefficient (D) and extraction efficiency (%E) of Aliquat 336 and a competitor (e.g., D2EHPA) for a target metal ion (e.g., Co(II)).

Materials:

  • Aqueous feed solution: Known concentration of Co(II) in a relevant matrix (e.g., 500 mg/L Co(II) in 2M HCl).

  • Organic phase 1: 0.5 M Aliquat 336 in a suitable diluent (e.g., kerosene).

  • Organic phase 2: 0.5 M D2EHPA in the same diluent.

  • Stripping solution: e.g., 0.5 M H2SO4.

  • Analytical equipment: ICP-OES or Atomic Absorption Spectrometer (AAS) for metal concentration analysis.

Methodology:

  • Extraction:

    • In a separatory funnel, combine equal volumes (e.g., 20 mL) of the aqueous feed and the organic phase (either Aliquat 336 or D2EHPA solution). This is an organic-to-aqueous (O/A) ratio of 1:1.

    • Shake vigorously for a set time (e.g., 10 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate completely.

    • Collect the aqueous phase (raffinate) for analysis.

  • Analysis:

    • Measure the concentration of Co(II) in the initial aqueous feed ([Co]initial) and in the raffinate ([Co]raffinate) using ICP-OES or AAS.

  • Calculation:

    • Calculate the concentration of Co(II) in the organic phase: [Co]organic = [Co]initial - [Co]raffinate (assuming O/A = 1).

    • Calculate the Distribution Coefficient (D): D = [Co]organic / [Co]raffinate

    • Calculate the Percentage Extraction (%E): %E = (D / (D + 1)) * 100

  • Stripping (Regeneration Test):

    • Take the loaded organic phase from step 1.

    • Combine it with an equal volume of the stripping solution.

    • Repeat the shaking and separation procedure.

    • Analyze the metal concentration in the now-loaded stripping solution to determine stripping efficiency.

  • Repeatability:

    • Perform each experiment in triplicate to ensure the statistical validity of the results.

This self-validating protocol, by analyzing the raffinate, directly confirms the amount of solute extracted, providing trustworthy data for your economic models.

Visualization of the Separation Workflow

A typical industrial solvent extraction circuit involves multiple stages. Understanding this flow is key to appreciating the full economic picture.

G cluster_extraction Extraction Circuit cluster_stripping Stripping & Regeneration Feed Aqueous Feed (with Target Solute) Mixer1 Mixer-Settler 1 Feed->Mixer1 Mixer2 Mixer-Settler 2 Mixer1->Mixer2 Aq. Strip_Mixer Stripping Mixer Mixer1->Strip_Mixer Loaded Solvent Mixer2->Mixer1 Org. MixerN Mixer-Settler N Mixer2->MixerN Aq. MixerN->Mixer2 Org. Raffinate Raffinate (Depleted Aqueous) MixerN->Raffinate Strip_Sol Stripping Solution Strip_Sol->Strip_Mixer Product Concentrated Product (in Strip Solution) Strip_Mixer->Product Regen_Solvent Regenerated Solvent (e.g., Aliquat 336) Strip_Mixer->Regen_Solvent Loaded Solvent Lean_Solvent Lean Organic Solvent (e.g., Aliquat 336) Regen_Solvent->Lean_Solvent Recycle Lean_Solvent->MixerN Org.

Caption: Generalized workflow for a multi-stage counter-current solvent extraction process.

Conclusion and Authoritative Recommendations

The economic analysis of Aliquat 336 in industrial separation processes is not a simple matter of comparing purchase prices. A thorough evaluation reveals that its true value lies in its performance characteristics within a specific chemical system.

  • For Hydrometallurgy: Aliquat 336, and ionic liquids derived from it, show immense promise, particularly in synergistic systems.[4] While potentially having a higher initial cost, their high efficiency, selectivity for certain metals like precious metals and REEs, and potential for lower-cost regeneration can lead to a lower total annual cost (TAC) compared to conventional extractants.[1][5][12]

  • For Bioseparations: The broad effective pH range of Aliquat 336 is a distinct advantage, potentially reducing the significant costs associated with pH adjustment of large volumes of fermentation broth.[1] The key to economic success is maximizing the recycling and minimizing the loss of the extractant.[2][8]

Final Recommendation: Before committing to a large-scale process, it is imperative to conduct bench-scale and pilot-scale experiments using the protocol outlined above. The data generated on extraction efficiency, selectivity, and solvent stability will be the cornerstone of a robust techno-economic model. This model should account for capital costs (mixer-settlers, pumps) and operational costs (reagents, energy, solvent make-up) to provide a true comparison of the total cost of ownership for Aliquat 336 versus its alternatives. Ultimately, the most economical solution will be the one that is most elegantly tailored to the specific chemistry of your separation challenge.

References

  • Man-Seung Lee. (2020). Comparison of Extraction Ability between a Mixture of Alamine 336/Aliquat 336 and D2EHPA and Ionic Liquid ALi-D2 from Weak Hydrochloric Acid Solution. MDPI. [Link]

  • Guang-Yu Liu, et al. (2021). Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms. ACS Publications. [Link]

  • M. A. Didi, et al. (2015). Comparative Study of Solvent Extraction of Uranium with Alamine 336 and Aliquat 336. European Scientific Journal. [Link]

  • Júlia M.C.S. Oliveira. (n.d.). Modelling of extractive behaviour of Aliquat-336 for the separation of chiral amines. UPCommons. [Link]

  • Maria Atanassova, et al. (2024). Aliquat 336 in Solvent Extraction Chemistry of Metallic ReO4- Anions. PubMed. [Link]

  • Xia et al. (2023). Economic Analysis and Life Cycle Environmental Assessment of Imidazolium-Based Ionic Liquids for Separation of the Methanol/Dimethyl Carbonate Azeotrope. ACS Sustainable Chemistry & Engineering. [Link]

  • Various Authors. (n.d.). Aliquat 336 – Knowledge and References. Taylor & Francis Online. [Link]

  • Lourdes Svecova, et al. (2020). Separation of precious metals by split-anion extraction using water-saturated ionic liquids. Royal Society of Chemistry. [Link]

  • Maria Atanassova, et al. (2024). Aliquat 336 in Solvent Extraction Chemistry of Metallic ReO4− Anions. PMC. [Link]

  • Rita N. S. R. de Sousa. (2023). Recovery of metals using Aliquat 336: D,L-Menthol eutectic solvents. Universidade de Lisboa Repository. [Link]

  • A. Stankiewicz. (n.d.). Investment and variable costs for extraction with ionic liquids. ResearchGate. [Link]

  • SIM² KU Leuven. (2020). Separation of precious & base metals from halide media using undiluted ionic liquids. SIM² KU Leuven News. [Link]

  • Berend Wassink, et al. (2000). Solvent extraction separation of zinc and cadmium from nickel and cobalt using Aliquat 336, a strong base anion exchanger, in the chloride and thiocyanate forms. Scilit. [Link]

  • S. S. Tripathy, et al. (2020). Demonstration of extraction performance of Aliquat 336 for Europium (III) from nitrate medium. Materials International. [Link]

  • Maria Atanassova, et al. (2024). Aliquat 336 in Solvent Extraction Chemistry of Metallic ReO4− Anions. MDPI. [Link]

  • Various Authors. (2007). SOLVENT EXTRACTION OF Pt(IV) BY ALIQUAT 336 AND ITS APPLICATION TO A SOLID SUPPORTED LIQUID MEMBRANE SYSTEM. Taylor & Francis Online. [Link]

  • Hidetaka Matsumiya & Masahiro Goto. (2005). Feasibility of Ionic Liquids as Alternative Separation Media for Industrial Solvent Extraction Processes. ACS Publications. [Link]

  • Júlia M.C.S. Oliveira. (n.d.). Modelling of extractive behaviour of Aliquat-336 for the separation of chiral amines. UPCommons. [Link]

  • J. Xu, et al. (n.d.). An investigation of solubility of Aliquat 336 in different extracted solutions. ResearchGate. [Link]

  • St. MEDJAHED & M. A. DIDI. (n.d.). (PDF) Removal of copper ions using Aliquat 336/TBP based supported liquid membrane. ResearchGate. [Link]

  • S. Sharma, et al. (2025). Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment. SpringerLink. [Link]

  • Lanja R. Karadaghi, et al. (n.d.). Techno-Economic Analysis of Recycled Ionic Liquid Solvent Used in a Model Colloidal Platinum Nanoparticle Synthesis. OSTI.gov. [Link]

  • Egor V. Lystsov, et al. (2020). Solvent Extraction of Didymium by TBP, Aliquat 336 and HDEHP in The Presence of Ca(NO3)2. MDPI. [Link]

Sources

Comparative

A comparative study of Aliquat 336 and TOPO as carriers in polymer inclusion membranes.

This guide provides a comprehensive comparison of two commonly used carriers in Polymer Inclusion Membrane (PIM) technology: the quaternary ammonium salt Aliquat 336 and the neutral solvating agent Trioctylphosphine oxid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two commonly used carriers in Polymer Inclusion Membrane (PIM) technology: the quaternary ammonium salt Aliquat 336 and the neutral solvating agent Trioctylphosphine oxide (TOPO). Designed for researchers and drug development professionals, this document delves into the fundamental mechanisms, performance characteristics, and practical applications of each, supported by experimental data to guide carrier selection and membrane optimization.

Introduction to Polymer Inclusion Membranes (PIMs)

Polymer Inclusion Membranes (PIMs) represent a significant advancement in separation science, merging the high selectivity of liquid-liquid extraction with the operational simplicity and stability of solid membranes.[1][2][3] A PIM is a thin, flexible, and stable film, typically composed of three key components:

  • Base Polymer: Provides the mechanical framework and structural integrity. Common choices include cellulose triacetate (CTA), poly(vinyl chloride) (PVC), and poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP).[3][4][5]

  • Plasticizer (Optional): A liquid added to increase the flexibility and softness of the polymer, which also facilitates the mobility of the carrier within the membrane matrix.[1][6][7] In some formulations, the carrier itself can act as a plasticizer.[7]

  • Carrier (or Extractant): The functional heart of the PIM. This mobile agent is responsible for selectively binding to the target analyte at the feed-membrane interface, transporting it across the membrane, and releasing it into the receiving phase.[3][7]

The efficacy of a PIM is fundamentally dictated by the choice of carrier. This guide focuses on a comparative analysis of Aliquat 336, a basic carrier, and TOPO, a neutral carrier, to elucidate their respective strengths and ideal use cases.

The Carriers: Chemical Identity and Intrinsic Properties

The selection of a carrier is the most critical decision in designing a PIM for a specific separation task. The carrier's chemical nature governs the transport mechanism and, consequently, the membrane's selectivity and efficiency.

Aliquat 336 (Tricaprylylmethylammonium chloride)
  • Classification: Quaternary Ammonium Salt (Ionic Liquid).[8][9]

  • Structure: Composed of a central positively charged nitrogen atom bonded to three octyl chains, one methyl group, and a chloride counter-anion. It is often represented as R₃R'N⁺Cl⁻.

  • Key Property: Acts as an anion exchanger .[10] Its cationic head readily exchanges its chloride anion for other anions from the aqueous feed solution. This makes it exceptionally effective for transporting negatively charged species or metal complexes.[10][11]

TOPO (Trioctylphosphine oxide)
  • Classification: Neutral Solvating Agent.

  • Structure: Features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three octyl chains.

  • Key Property: Functions as a solvating or coordinating carrier . The highly polar phosphoryl group (P=O) acts as a Lewis base, enabling it to form coordination complexes with metal salts or other neutral species, thereby facilitating their extraction into the membrane phase.[12][13]

Mechanism of Facilitated Transport: A Tale of Two Pathways

The fundamental difference between Aliquat 336 and TOPO lies in their transport mechanisms. This distinction dictates which types of analytes they can effectively transport and under what chemical conditions.

Aliquat 336 operates via a carrier-mediated anion exchange mechanism. For example, in the extraction of hexavalent chromium (present as HCrO₄⁻ in acidic media), the quaternary ammonium cation (Q⁺) of Aliquat 336 releases its chloride ion to bind with the chromate anion, forming a neutral ion-pair (Q⁺HCrO₄⁻) that diffuses across the membrane.[14]

TOPO, in contrast, utilizes a solvation mechanism. It extracts metal ions by forming a neutral complex. For instance, in the extraction of lead from a chloride solution, TOPO can coordinate with the neutral lead chloride species (PbCl₂) to form an extractable complex like [(PbCl₂(TOPO)₂)].[15]

.dot digraph "Transport_Mechanisms" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"];

subgraph "cluster_Aliquat" { label="Aliquat 336 (Anion Exchange)"; style="rounded"; bgcolor="#F1F3F4";

}

subgraph "cluster_TOPO" { label="TOPO (Solvation/Coordination)"; style="rounded"; bgcolor="#F1F3F4";

} } .enddot Caption: Comparative transport mechanisms of Aliquat 336 and TOPO.

Head-to-Head Performance Comparison

The choice between Aliquat 336 and TOPO hinges on their performance under specific experimental conditions. Key metrics include extraction efficiency, selectivity, and long-term stability.

ParameterAliquat 336TOPO (Trioctylphosphine oxide)Rationale & Causality
Primary Application Extraction of anionic species (e.g., Cr(VI), Au(CN)₂⁻, SCN⁻) and anionic metal-chloro complexes.[5][7][8][14]Extraction of neutral metal complexes (e.g., UO₂²⁺, Zn²⁺, Pb²⁺) and some acidic species.[12][13][15]The ionic nature of Aliquat 336 dictates its affinity for anions, while the neutral, highly polar P=O group in TOPO enables coordination with metal centers.
pH Dependence Highly dependent on the speciation of the target analyte. Performance is optimal when the target exists as an anion.[11]Performance is linked to the formation of neutral, extractable species, which is often pH-dependent.For Aliquat 336, pH controls whether the target species carries a negative charge. For TOPO, pH can influence the formation of competing hydroxide complexes.
Extraction Efficiency High efficiency for target anions. Can achieve >90% extraction for species like aurocyanide[8] and >85% recovery for tryptophan.[11]High efficiency for target metals. Can achieve >99% extraction for Pb²⁺ in optimal conditions.[15]Efficiency is intrinsically high for both when matched with the correct analyte and conditions. The carrier concentration is a key factor; efficiency increases with carrier content up to a point where membrane stability may be compromised.[8][16][17]
Selectivity Selective for anions over cations.[14] Selectivity among different anions depends on their charge density and hydrophobicity.Selective based on the stability of the formed coordination complex. Can be used for selective separation of metals like cobalt and nickel.[12]Aliquat 336 selectivity follows the Hofmeister series for anions. TOPO selectivity is governed by the principles of coordination chemistry and the stability of the metal-ligand bond.
Stability & Leaching Prone to leaching, especially in high ionic strength solutions. Stability is highly dependent on the base polymer, with PVDF-HFP showing the strongest interaction and least leaching compared to PVC and CTA.[4][18]Generally considered more stable with lower leaching rates compared to Aliquat 336.[12][13]TOPO is a neutral molecule with lower water solubility than the ionic Aliquat 336, reducing its tendency to leach into the aqueous phases. Stronger polymer-carrier interactions, as seen with PVDF-HFP, physically entrap the carrier more effectively, enhancing stability for both.[4]
Stripping Phase Requires a stripping agent that can displace the extracted anion, often a high concentration of a competing ion (e.g., Cl⁻, NO₃⁻) or a change in pH to neutralize the analyte.[9][19]Typically stripped using acidic or basic solutions that break the coordination complex, or by using a complexing agent in the strip phase.The release mechanism must reverse the uptake mechanism. For Aliquat 336, this involves competitive ion exchange. For TOPO, it requires disruption of the coordinate bond.

Experimental Protocols

A self-validating protocol is crucial for reproducible results. Below are standardized methodologies for PIM preparation and transport experiments.

PIM Preparation via Solvent Evaporation

This is the most common method for fabricating lab-scale PIMs.[20] The choice of solvent is critical; it must be volatile and capable of dissolving all membrane components to form a homogenous casting solution. Tetrahydrofuran (THF) is common for PVC and PVDF-HFP based membranes, while dichloromethane (DCM) is often used for CTA.[4][11]

Workflow:

  • Dissolution: Dissolve a precisely weighed amount of the base polymer (e.g., 240 mg of PVDF-HFP) and the carrier (e.g., 160 mg of Aliquat 336 or TOPO) in a suitable volume of solvent (e.g., 15 mL of THF).[4] Stir until the solution is completely homogenous. Gentle heating (e.g., 40°C) may be required for some polymers like PVDF-HFP.[4]

  • Casting: Pour the homogenous solution into a flat, level glass petri dish (e.g., 9 cm diameter).

  • Evaporation: Cover the petri dish and allow the solvent to evaporate slowly at room temperature for at least 24-48 hours. Slow evaporation is key to forming a uniform, non-porous membrane.

  • Peeling: Once fully dry, carefully peel the transparent, flexible membrane from the glass plate. A few drops of water can aid in this process.[6]

  • Characterization: Measure the thickness of the resulting membrane at several points using a micrometer to ensure uniformity.

.dot digraph "PIM_Preparation_Workflow" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"];

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="1. Dissolution\nWeigh and dissolve polymer\nand carrier in a volatile solvent\n(e.g., THF, DCM).", fillcolor="#FFFFFF"]; stir [label="2. Homogenization\nStir until a clear, viscous,\nhomogenous solution is formed.", fillcolor="#FFFFFF"]; pour [label="3. Casting\nPour the solution into a\nlevel glass petri dish.", fillcolor="#FFFFFF"]; evaporate [label="4. Solvent Evaporation\nCover and allow solvent to\nevaporate slowly (24-48h)\nat room temperature.", fillcolor="#FFFFFF"]; peel [label="5. Membrane Peeling\nCarefully peel the resulting\n PIM from the glass surface.", fillcolor="#FFFFFF"]; characterize [label="6. Characterization\nMeasure thickness and inspect\nfor uniformity and defects.", fillcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> dissolve; dissolve -> stir; stir -> pour; pour -> evaporate; evaporate -> peel; peel -> characterize; characterize -> end; } .enddot Caption: Standard workflow for PIM preparation by solvent evaporation.

Transport Experiment Setup

Transport studies are typically conducted using a two-compartment permeation cell with the PIM acting as the barrier between the feed and stripping solutions.[6]

  • Setup: Clamp the prepared PIM between the two compartments of the permeation cell, ensuring an effective membrane area (e.g., 12.56 cm²).[6][11]

  • Solutions: Add the feed solution (containing the analyte) to one compartment and the stripping (receiving) solution to the other (e.g., 100 mL each).[11]

  • Agitation: Stir both solutions at a constant rate (e.g., 300-500 rpm) to minimize concentration polarization at the membrane-solution interfaces.[11][21]

  • Sampling: At regular time intervals, withdraw small aliquots from both the feed and stripping phases for analysis (e.g., via ICP-OES, AAS, or UV-Vis spectroscopy).

  • Analysis: Determine the concentration of the analyte in the samples to calculate transport efficiency, flux, and permeability coefficients.

Conclusion and Selection Rationale

The choice between Aliquat 336 and TOPO is not a matter of which is "better," but which is appropriate for the intended application.

  • Choose Aliquat 336 for applications involving the selective removal or recovery of anionic species . It is a powerful and cost-effective carrier for targets like chromate, arsenate, thiocyanate, and anionic precious metal complexes from aqueous streams.[5][9][14] Researchers must pay close attention to membrane stability, particularly the choice of base polymer, to minimize carrier leaching and extend the operational lifetime of the membrane.[4][18]

  • Choose TOPO for the selective extraction of neutral metal complexes , particularly in hydrometallurgical applications or for the separation of lanthanides and actinides. Its higher stability and lower water solubility make it a more robust option for long-term operations where minimizing carrier loss is paramount.[12][13]

Ultimately, the optimal PIM formulation is a balance of carrier selectivity, polymer compatibility, and the chemistry of the aqueous phases. This guide serves as a foundational tool for making an informed decision between these two versatile carriers, enabling the development of more efficient and stable membrane separation processes.

References

  • Gega, J., Basile, A., Staroń, A., Kolev, S. D., & Bogun, M. (2025, October 13). Assessing the Stability of Polymer Inclusion Membranes: The Case of Aliquat 336-Based Membranes. MDPI. [Link]

  • Matsumoto, M., Kita, N., & Hlaing, T. T. (n.d.). Up-Hill Transport of Tryptophan through Polymer Inclusion Membrane Containing Aliquat 336. [Link]

  • Aziz, N. A., & Suah, F. B. M. (2020). Influence of Extractant Concentration in Poly(vinylidene fluoride-co- hexafluoropropylene)/Aliquat 336 Polymer Inclusion Membran. AIP Publishing. [Link]

  • Dahdah, H., Sellami, F., Kebiche-Senhadji, O., & Marais, S. (2022, July 20). Stability study of polymer inclusion membranes (PIMs) based on acidic (D2EHPA), basic (Aliquat 336) and neutral (TOPO) carriers: effect of membrane composition and aqueous solution. Semantic Scholar. [Link]

  • Zoukel, A., Salhi, R., Eljaddi, T., Lebrun, L., Hlaibi, M., & El Mhammedi, M. A. (2021). Novel Poly(Vinylidene Fluoride)/Montmorillonite Polymer Inclusion Membrane: Application to Cr(VI) Extraction from Polluted Water. PMC. [Link]

  • Zirehpour, A., Kolev, S. D., & Zare, K. (2025, August 19). Recent Developments in Polymer Inclusion Membranes: Advances in Selectivity, Structural Integrity, Environmental Applications and Sustainable Fabrication. MDPI. [Link]

  • Dahdah, H., Sellami, F., Kebiche-Senhadji, O., & Marais, S. (2022, July 20). Stability study of polymer inclusion membranes (PIMs) based on acidic (D2EHPA), basic (Aliquat 336) and neutral (TOPO) carriers: effect of membrane composition and aqueous solution. ResearchGate. [Link]

  • Gega, J., Basile, A., Staroń, A., Kolev, S. D., & Bogun, M. (2025, October 31). Assessing the Stability of Polymer Inclusion Membranes: The Case of Aliquat 336-Based Membranes. ResearchGate. [Link]

  • Alpaydin, S., Pospiech, B., & Uslu, H. (2014). PREPARATION AND APPLICATION OF POLYMER INCLUSION MEMBRANES (PIMs) INCLUDING ALAMINE 336 FOR THE EXTRACTION OF METALS FROM AN AQU. Materials and Technology. [Link]

  • Gunasegaran, M. H., Suah, F. B. M., & Low, F. W. (2020). Effect of Aliquat 336 in PVDF-Co-HFP Polymer Inclusion Membrane for Silver Ion Removal. AIP Publishing. [Link]

  • Pospiech, B. (2023). The Use of Polymer Inclusion Membranes for the Removal of Metal Ions from Aqueous Solutions—The Latest Achievements and Potential Industrial Applications: A Review. PMC. [Link]

  • Abdul-Halim, N., Whitten, P. G., & Nghiem, L. D. (2013, January 1). Characterising poly (vinyl chloride)/Aliquat 336 polymer inclusion membranes. University of Wollongong Research Online. [Link]

  • Abdul-Halim, N., Whitten, P. G., & Nghiem, L. D. (2024, November 14). Characterising poly (vinyl chloride)/Aliquat 336 polymer inclusion membranes: Evidence of phase separation and its role in metal extraction. University of Wollongong. [Link]

  • Bahrami, S., Yaftian, M. R., & Kolev, S. D. (2025, August 20). Effect of aliquat 336 in PVDF-Co-HFP polymer inclusion membrane for silver ion removal. [Link]

  • Vera, R., Anticó, E., Eguiazábal, J. I., Fontàs, C., & Sánchez, J. (2022, February 5). New Insights on the Effects of Water on Polymer Inclusion Membranes Containing Aliquat 336 Derivatives as Carriers. MDPI. [Link]

  • Płotka-Wasylka, J., Szczepańska, N., & Szczepański, P. (2023, February 16). Comparison of Kinetic Models Applied for Transport Description in Polymer Inclusion Membranes. PMC. [Link]

  • Behera, S. K., & Devi, N. (2020, May 25). Demonstration of extraction performance of Aliquat 336 for Europium (III) from nitrate medium. Materials International. [Link]

  • Alpaydin, S., Pospiech, B., & Uslu, H. (2014). Preparation and application of polymer inclusion membranes (PIMs) including Alamine 336 for the extraction of metals from an aqueous solution. ResearchGate. [Link]

  • Rodríguez de San Miguel, E. (2022, February 10). (PDF) Polymer Inclusion Membranes. ResearchGate. [Link]

  • Ouchn, R., Chaouqi, Y., Oukkass, S., Santoro, S., Avci, A. H., Curcio, E., & Hlaibi, M. (2023). Polymer Inclusion Membranes (PIMs) for Metal Separation—Toward Environmentally Friendly Production and Applications. PMC. [Link]

  • Adelung, S., Lohrengel, B., & Nghiem, L. D. (n.d.). Selective transport of Cadmium by PVC/Aliquat 336 polymer inclusion membranes (PIMs): the role of membrane composition and solution chemistry. Scilit. [Link]

  • de San Miguel, E. R. (2022, February 16). Polymer Inclusion Membranes. PMC. [Link]

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